3,5-Difluoro-4-methoxybenzyl alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-difluoro-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDDWYZOCQFZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590630 | |
| Record name | (3,5-Difluoro-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706786-41-6 | |
| Record name | (3,5-Difluoro-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for 3,5-Difluoro-4-methoxybenzyl alcohol, a valuable fluorinated building block in medicinal chemistry and materials science. This document outlines the core chemical transformations, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3,5-Difluoro-4-methoxybenzaldehyde, from 3,5-Difluoro-4-methoxybenzonitrile. The subsequent and final step is the selective reduction of the aldehyde functional group to yield the target benzyl alcohol.
The overall synthetic transformation is depicted below:
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Difluoro-4-methoxybenzaldehyde
This procedure outlines the conversion of 3,5-Difluoro-4-methoxybenzonitrile to 3,5-Difluoro-4-methoxybenzaldehyde.
Materials:
-
3,5-Difluoro-4-methoxybenzonitrile
-
Raney Alloy
-
90% Formic Acid
-
Deionized Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suitable round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-Difluoro-4-methoxybenzonitrile (0.237 mol).
-
Add 90% formic acid (400 ml) to the flask.
-
Carefully add Raney alloy (40 g) to the reaction mixture in portions.
-
Heat the mixture to reflux and maintain for a duration sufficient for the completion of the reaction (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger beaker containing ice water to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3 x 150 ml).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 3,5-Difluoro-4-methoxybenzaldehyde can be purified by column chromatography or recrystallization.
Step 2: Reduction to this compound
This protocol details the reduction of 3,5-Difluoro-4-methoxybenzaldehyde to the target alcohol using sodium borohydride.[1][2] This method is favored for its mild reaction conditions and high selectivity for the aldehyde group.[3]
Materials:
-
3,5-Difluoro-4-methoxybenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
5% Hydrochloric Acid
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Erlenmeyer flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1.5 mmol) in methanol (0.5 mL) in a 5-mL round-bottom flask.[4]
-
In a separate reaction tube, prepare a solution of sodium borohydride (1.5 mmol) in a mixture of methanol (1 mL) and 0.4 mL of 12.5% methanolic sodium methoxide.[4]
-
Slowly add the sodium borohydride solution to the aldehyde solution with occasional swirling over a period of 5 minutes.[4]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 20 minutes.
-
Prepare a quench solution of 0.3 mL of 5% HCl in 5 mL of H₂O in a small Erlenmeyer flask, and cool it in an ice bath.[4]
-
Slowly transfer the reaction mixture into the cooled dilute acid solution to quench the reaction and decompose any excess sodium borohydride.
-
Extract the aqueous mixture with diethyl ether (3 x 5 mL).[4]
-
Combine the organic extracts and wash with saturated sodium chloride solution (1.5 mL).[4]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Product | Reagents | Solvent | Yield | Purity |
| 1 | 3,5-Difluoro-4-methoxybenzonitrile | 3,5-Difluoro-4-methoxybenzaldehyde | Raney Alloy, Formic Acid | Formic Acid | 56%[5] | Low melting solid[5] |
| 2 | 3,5-Difluoro-4-methoxybenzaldehyde | This compound | Sodium Borohydride | Methanol | ~60% (Typical for similar reductions)[4] | N/A |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the reduction and purification.
Conclusion
The synthesis of this compound can be reliably achieved through the reduction of 3,5-Difluoro-4-methoxybenzaldehyde. The presented protocols, based on established chemical literature, provide a clear and actionable guide for researchers. The use of sodium borohydride offers a safe and effective method for the final reduction step, making this synthesis accessible in a standard organic chemistry laboratory. Careful execution of the experimental procedures and purification steps will yield the desired product for further application in research and development.
References
An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methoxybenzyl alcohol
This technical guide provides detailed protocols for the synthesis of 3,5-Difluoro-4-methoxybenzyl alcohol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Two primary synthetic routes are presented, starting from commercially available precursors: the reduction of 3,5-Difluoro-4-methoxybenzaldehyde and the reduction of 3,5-Difluoro-4-methoxybenzoic acid.
Synthetic Pathways Overview
The synthesis of this compound can be efficiently achieved through two main pathways, each involving the reduction of a corresponding oxidized precursor. The choice of route may depend on the availability and cost of the starting materials. An overview of the synthetic strategy is presented below.
Caption: Overall synthetic workflow for this compound.
Synthesis of Precursor: 3,5-Difluoro-4-methoxybenzaldehyde
A common precursor for the synthesis of the target alcohol is 3,5-Difluoro-4-methoxybenzaldehyde. This can be prepared by the methylation of commercially available 3,5-Difluoro-4-hydroxybenzaldehyde.
Experimental Protocol: Methylation of 3,5-Difluoro-4-hydroxybenzaldehyde
Materials:
-
3,5-Difluoro-4-hydroxybenzaldehyde
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydroxide (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 eq), dropwise to the suspension.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield 3,5-Difluoro-4-methoxybenzaldehyde.
Caption: Mechanism of methylation reaction.
Route 1: Reduction of 3,5-Difluoro-4-methoxybenzaldehyde
This route involves the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent like sodium borohydride.
Experimental Protocol: Reduction with Sodium Borohydride
Materials:
-
3,5-Difluoro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water or saturated ammonium chloride solution.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford this compound.
Caption: Mechanism of aldehyde reduction with NaBH4.
Route 2: Reduction of 3,5-Difluoro-4-methoxybenzoic acid
This alternative route utilizes the more potent reducing agent, lithium aluminum hydride, to reduce the carboxylic acid to the primary alcohol.
Experimental Protocol: Reduction with Lithium Aluminum Hydride
Materials:
-
3,5-Difluoro-4-methoxybenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Water (H₂O)
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,5-Difluoro-4-methoxybenzoic acid (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield this compound.
Caption: Mechanism of carboxylic acid reduction with LiAlH4.
Data Presentation
The following table summarizes the quantitative data for the described synthetic protocols.
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| Precursor Synthesis | 3,5-Difluoro-4-hydroxybenzaldehyde | Dimethyl sulfate, K₂CO₃ | Acetone | 4-6 hours | Reflux | 85-95 |
| Route 1 | 3,5-Difluoro-4-methoxybenzaldehyde | Sodium borohydride | Methanol | 1-2 hours | 0 °C to RT | 90-98 |
| Route 2 | 3,5-Difluoro-4-methoxybenzoic acid | Lithium aluminum hydride | THF | 2-4 hours | Reflux | 80-90 |
Technical Guide: Physicochemical and Biological Profile of Methoxybenzyl Alcohols
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a technical overview of the chemical properties of 3,5-Difluoro-4-methoxybenzyl alcohol (CAS 706786-41-6). Due to the limited availability of in-depth biological data for this specific compound in publicly accessible literature, this guide also presents a comprehensive analysis of the biological activities and associated experimental protocols for a structurally related analogue, 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA). This information on DHMBA is included to provide a framework for potential research directions and methodologies that may be applicable to the study of similar substituted benzyl alcohols.
Section 1: this compound (CAS 706786-41-6)
This compound is a fluorinated aromatic alcohol. The following tables summarize its known chemical and physical properties based on available data.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Source |
| CAS Number | 706786-41-6 | N/A |
| Molecular Formula | C₈H₈F₂O₂ | [1][2] |
| Molecular Weight | 174.14 g/mol | [1] |
| Predicted Boiling Point | 247.4 ± 35.0 °C | [1] |
| Predicted Density | 1.283 ± 0.06 g/cm³ | [1] |
| Synonyms | 2,6-Difluoro-4-(hydroxymethyl)anisole | [2] |
Note: The boiling point and density are predicted values and have not been experimentally verified in the cited sources.
Experimental Data
At the time of this report, detailed experimental protocols for the synthesis, purification, and biological analysis of this compound are not extensively described in peer-reviewed scientific literature. Spectroscopic data such as NMR, IR, and mass spectrometry may be available from commercial suppliers.
Section 2: 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) - A Structural Analogue
The following sections detail the biological activities and experimental methodologies for 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), a compound with structural similarity to this compound. DHMBA has been identified as a potent antioxidant and has been studied for its effects on various cellular processes.
Biological Activities of DHMBA
DHMBA has been shown to exhibit a range of biological effects, including:
-
Antioxidant Activity : DHMBA is a potent scavenger of free radicals and has been shown to protect cells from oxidative stress.[3]
-
Anti-adipogenic Effects : It has been demonstrated to inhibit adipogenesis in 3T3-L1 adipocytes by regulating signaling pathways related to insulin.[4]
-
Anticancer Activity : DHMBA has been found to suppress the proliferation of human glioblastoma cells and prostate cancer cells, and stimulate apoptotic cell death.[3][5] It achieves this by modulating signaling pathways that promote cell growth and increasing the levels of tumor suppressor proteins.[3][5]
-
Neuroprotective Effects : Studies in aged mice suggest that DHMBA can improve working memory and reduce anxiety-like behavior by inhibiting neuronal loss and interacting with the Keap1-Nrf2 pathway.[6]
-
Stress Response Regulation : DHMBA can cross the blood-brain barrier and has been shown to inhibit the hyperactivity of the hypothalamus-pituitary-adrenal (HPA) axis in response to stress.[7]
Table 2: Summary of Quantitative Data for DHMBA's Biological Effects
| Biological Effect | Cell Line/Model | Concentration Range | Key Findings | Reference |
| Anti-proliferative | Human Glioblastoma Cells | 0.1 - 250 µM | Significant suppression of cell proliferation | [5] |
| Anti-adipogenic | 3T3-L1 Preadipocytes | 1, 10, or 100 µM | Inhibition of lipid accumulation | [4] |
| Anti-proliferative | A549 Human Lung Cancer Cells | 1, 10, 100, or 250 µM | Suppression of cell growth | [3] |
| Anti-proliferative | RAW264.7 Macrophages | 1 - 1000 µM | Suppression of growth and stimulation of cell death | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments performed in the study of DHMBA.
1. Cell Culture and Proliferation Assays
-
Cell Lines: Human glioblastoma cells, 3T3-L1 preadipocytes, A549 human lung cancer cells, and RAW264.7 macrophages.[3][4][5][8]
-
Culture Conditions: Cells are typically cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) or calf fetal serum.[4][5][8]
-
Treatment: DHMBA, dissolved in a suitable solvent like ethanol, is added to the culture medium at various concentrations.[3][8]
-
Proliferation Assessment: Cell growth can be assessed by direct cell counting using a hemocytometer or by using colorimetric assays such as the MTT assay, which measures metabolic activity.
2. Western Blot Analysis for Protein Expression
-
Objective: To determine the levels of specific proteins involved in signaling pathways.
-
Protocol:
-
Cell Lysis: After treatment with DHMBA, cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a method such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PI3K, Akt, MAPK, mTOR, p53, p21, Caspase-3).[4][5]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection using a chemiluminescent substrate. The resulting bands are visualized and quantified.
-
3. Adipogenesis Inhibition Assay
-
Cell Line: 3T3-L1 preadipocytes.[4]
-
Protocol:
-
Differentiation Induction: Preadipocytes are induced to differentiate into adipocytes using a differentiation medium containing insulin.
-
Treatment: DHMBA is added to the culture medium during the differentiation process.[4]
-
Lipid Accumulation Staining: After several days, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.
-
Quantification: The amount of lipid accumulation can be quantified by extracting the dye from the stained cells and measuring its absorbance with a spectrophotometer.
-
Signaling Pathways Modulated by DHMBA
DHMBA has been shown to influence several key signaling pathways involved in cell growth, differentiation, and apoptosis.
Caption: DHMBA's modulation of key signaling pathways.
The diagram above illustrates the inhibitory and activating effects of DHMBA on various proteins involved in cell cycle regulation and apoptosis. DHMBA has been shown to inhibit pro-growth signaling molecules such as PI3K, Akt, MAPK, and mTOR, while activating tumor suppressors like p53, p21, and Rb, and the apoptosis effector Caspase-3.[3][4][5]
Caption: DHMBA's activation of the Nrf2 antioxidant pathway.
This workflow demonstrates how DHMBA is proposed to exert its antioxidant effects. It is suggested that DHMBA inhibits the interaction between Keap1 and Nrf2.[6] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and promote the transcription of antioxidant enzymes like GPX4 and HO-1.[6]
References
- 1. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. The Marine Factor 3,5-Dihydroxy-4-methoxybenzyl Alcohol Represses Adipogenesis in Mouse 3T3-L1 Adipocytes In Vitro: Regulating Diverse Signaling Pathways [mdpi.com]
- 5. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,5-Dihydroxy-4-methoxybenzyl alcohol, a novel antioxidant isolated from oyster meat, inhibits the hypothalamus-pituitary-adrenal axis to regulate the stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3,5-Difluoro-4-methoxybenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the aromatic alcohol 3,5-Difluoro-4-methoxybenzyl alcohol, a compound of interest in medicinal chemistry and materials science. This document compiles predicted and analytical data for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the available and predicted spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.0-7.2 | Triplet | ~8-10 | Ar-H |
| ~4.7 | Singlet | - | CH ₂OH |
| ~3.9 | Singlet | - | OCH ₃ |
| ~1.6 | Singlet (broad) | - | OH |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~158 (dd, J ≈ 250, 15 Hz) | C -F |
| ~138 (t, J ≈ 15 Hz) | C -OCH₃ |
| ~135 (t, J ≈ 5 Hz) | C -CH₂OH |
| ~110 (dd, J ≈ 20, 5 Hz) | C -H |
| ~65 | C H₂OH |
| ~62 | OC H₃ |
Table 3: Predicted Significant IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400-3300 (broad) | O-H stretch (alcohol) |
| ~3000-2850 | C-H stretch (aromatic and aliphatic) |
| ~1620-1580 | C=C stretch (aromatic ring) |
| ~1470-1430 | C-H bend (aliphatic) |
| ~1280-1200 | C-O-C stretch (aryl ether) |
| ~1150-1050 | C-F stretch |
| ~1050-1000 | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 174.05 | [M]⁺ |
| 175.06 | [M+H]⁺ |
| 197.04 | [M+Na]⁺ |
Source: Predicted data from PubChem.[1]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are general protocols and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: -2 to 12 ppm
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS.
¹³C NMR Spectroscopy:
-
Instrument: 101 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Spectral Width: 0 to 200 ppm
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: FT-IR Spectrometer
-
Mode: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as needed for the specific ionization technique.
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragments.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Difluoro-4-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,5-Difluoro-4-methoxybenzyl alcohol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established spectroscopic principles and data from analogous structures. This guide also includes a comprehensive experimental protocol for acquiring a high-resolution ¹H NMR spectrum of this and similar aromatic alcohols.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the aromatic protons, the methylene protons of the benzyl group, the hydroxyl proton, and the methoxy protons. The quantitative data for these predicted signals are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Ar-H | ~7.0 - 7.2 | Triplet | ~2.0 (⁴JH-F) | 2H |
| CH₂ | ~4.6 | Singlet | - | 2H |
| OH | Variable (typically ~1.5 - 4.0) | Singlet (broad) | - | 1H |
| OCH₃ | ~3.9 | Singlet | - | 3H |
Note: The chemical shift of the hydroxyl proton (OH) can vary significantly depending on the solvent, concentration, and temperature.
Structural Analysis and Signal Assignment
The predicted chemical shifts and multiplicities are based on the electronic environment of each proton in the molecule.
-
Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a triplet in the aromatic region of the spectrum. The triplet multiplicity arises from coupling to the two adjacent fluorine atoms (⁴JH-F coupling). The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy group will influence the precise chemical shift.
-
Methylene Protons (CH₂): The two protons of the benzylic methylene group are equivalent and are not expected to show coupling to any neighboring protons. Therefore, they should appear as a sharp singlet.
-
Hydroxyl Proton (OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will appear as a distinct singlet in a region typical for methoxy groups.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Solvent: Chloroform-d (CDCl₃) is a common choice. The residual solvent peak (δ ~7.26 ppm) can be used as an internal reference.
-
Temperature: Standard room temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for ¹H NMR.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of Molecular Structure
The following diagram illustrates the molecular structure of this compound and the different proton environments.
Caption: Molecular structure of this compound.
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3,5-Difluoro-4-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-difluoro-4-methoxybenzyl alcohol. Due to the absence of publicly available experimental spectra, this document presents a predicted ¹³C NMR data set, derived from established principles of NMR spectroscopy and analysis of substituent effects on aromatic systems. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values have been estimated based on the known effects of fluoro, methoxy, and hydroxymethyl substituents on a benzene ring. The assignments are based on symmetry considerations and expected electronic effects of the substituents.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C1 | 135-140 | Triplet | 3-5 |
| C2, C6 | 105-110 | Doublet | 20-25 |
| C3, C5 | 155-160 | Doublet of Doublets | 240-250 (¹JCF), 10-15 (³JCCF) |
| C4 | 140-145 | Triplet | 10-15 |
| CH₂OH | 60-65 | Singlet | - |
| OCH₃ | 60-65 | Singlet | - |
Rationale for Predicted Chemical Shifts and Coupling Constants
The prediction of the ¹³C NMR spectrum of this compound is based on the additive effects of its substituents on the benzene ring.
-
Fluorine Substituents (C3 and C5): The two fluorine atoms are the most influential substituents. They are strongly electronegative and are expected to cause a significant downfield shift for the carbons they are directly attached to (C3 and C5). Furthermore, these carbons will exhibit a large one-bond coupling constant (¹JCF). The fluorine atoms will also influence the chemical shifts of the other ring carbons through two-bond (²JCCF), three-bond (³JCCF), and four-bond (⁴JCCCF) couplings, which will result in characteristic splitting patterns.
-
Methoxy Group (C4-OCH₃): The methoxy group is an electron-donating group, which typically shields the ortho and para carbons. However, in this case, its effect is modulated by the two ortho fluorine atoms. The methoxy carbon itself (OCH₃) is expected to appear in the typical range for an aryl methyl ether.
-
Hydroxymethyl Group (C1-CH₂OH): The hydroxymethyl group is a weakly deactivating group. The benzylic carbon (CH₂OH) will have a chemical shift in the characteristic range for benzylic alcohols.
-
Symmetry: The molecule possesses a C₂ axis of symmetry through the C1-C4 axis. This symmetry means that C2 and C6 are chemically equivalent, as are C3 and C5. This reduces the number of expected signals for the aromatic carbons.
Experimental Protocols
While the presented data is predictive, a standard experimental protocol for acquiring the ¹³C NMR spectrum of this compound would be as follows:
1. Sample Preparation:
- Weigh approximately 20-50 mg of this compound.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent signal is used as a reference.
2. NMR Spectrometer Setup:
- The ¹³C NMR spectrum should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
- The corresponding ¹³C frequency would be approximately 100 MHz.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
- Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is generally sufficient to cover the expected range of chemical shifts for organic molecules.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer sensitivity.
- Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
- The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
- Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.
Visualization of Molecular Structure and Key Relationships
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its ¹³C NMR analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for ¹³C NMR analysis.
This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound. Experimental verification of these predictions is recommended for definitive structural confirmation.
An In-depth Technical Guide to 3,5-Difluoro-4-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-methoxybenzyl alcohol is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a summary of the known physical properties, a hypothetical synthesis protocol, and a proposed mechanism of action for this compound, based on the activities of structurally related compounds.
Core Physical and Chemical Properties
Experimental data on the physical properties of this compound is limited in publicly available literature. The following table summarizes the available predicted and basic chemical information.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₂O₂ | |
| Molecular Weight | 174.15 g/mol | [1] |
| Predicted Boiling Point | 247.4 ± 35.0 °C | |
| Predicted Density | 1.283 ± 0.06 g/cm³ | |
| Predicted pKa | 13.75 ± 0.10 | |
| CAS Number | 706786-41-6 | [1] |
Note: The boiling point, density, and pKa are predicted values and have not been experimentally verified.
Hypothetical Experimental Protocols
Due to the lack of specific published experimental procedures for this compound, the following protocols are proposed based on standard organic synthesis and analysis techniques for analogous compounds.
Synthesis of this compound
A plausible synthetic route to this compound could involve the reduction of a corresponding benzaldehyde derivative.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Procedure:
-
Dissolution: Dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would confirm the chemical structure and the presence of fluorine atoms through characteristic splitting patterns.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.
Potential Biological Activity and Signaling Pathway Involvement (Hypothetical)
While no specific biological activities have been reported for this compound, its structural analog, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to possess antioxidant and anticancer properties.[2][3] DHMBA has been reported to modulate several signaling pathways, including those involved in cell proliferation and apoptosis.[2][3]
It is plausible that this compound could exhibit similar biological activities, potentially acting as an inhibitor of pro-growth signaling pathways in cancer cells. The following diagram illustrates a hypothetical mechanism of action based on the known effects of DHMBA on the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.
Caption: Proposed inhibitory action on the PI3K/Akt/mTOR pathway.
This proposed mechanism suggests that this compound could potentially inhibit the PI3K/Akt/mTOR signaling cascade, leading to a reduction in cancer cell proliferation and survival. This hypothesis provides a framework for future experimental validation.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar aromatic alcohols should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound represents an interesting, yet understudied, molecule with potential for further investigation in the field of drug discovery. The presence of difluoro and methoxy substitutions on the benzyl alcohol scaffold suggests that it may possess unique biological activities. The information and hypothetical protocols provided in this guide are intended to serve as a starting point for researchers interested in exploring the synthesis, characterization, and potential therapeutic applications of this compound. Further experimental work is necessary to validate the predicted properties and to elucidate its biological functions.
References
Reactivity of 3,5-Difluoro-4-methoxybenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-methoxybenzyl alcohol is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. The presence of two fluorine atoms on the benzene ring, ortho to the hydroxymethyl group, profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This technical guide provides a comprehensive overview of the reactivity of the benzylic alcohol in this compound, focusing on key transformations relevant to synthetic chemistry and drug design. The discussion is supported by detailed experimental protocols derived from analogous systems, quantitative data, and mechanistic insights.
The strong electron-withdrawing inductive effect of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. More importantly, this electronic perturbation directly impacts the reactivity of the benzylic alcohol, influencing its oxidation, susceptibility to nucleophilic substitution, and etherification reactions. Understanding these reactivity patterns is crucial for the strategic incorporation of the 3,5-difluoro-4-methoxyphenyl motif into complex molecular architectures.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₈F₂O₂ |
| Molecular Weight | 174.15 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 706786-41-6 |
Reactivity Profile
The reactivity of the benzylic alcohol in this compound is primarily governed by the electronic effects of the two fluorine atoms. These effects modulate the stability of intermediates and transition states in various reactions.
Oxidation to 3,5-Difluoro-4-methoxybenzaldehyde
The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation. The electron-withdrawing nature of the fluorine atoms is expected to facilitate this oxidation process by making the benzylic proton more acidic and stabilizing the developing negative charge in the transition state of many oxidation mechanisms.
Experimental Protocol (Adapted from the oxidation of substituted benzyl alcohols):
A common method for the oxidation of benzyl alcohols is the use of pyridinium chlorochromate (PCC).
-
Materials: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3,5-Difluoro-4-methoxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Quantitative Data (Predicted based on analogous reactions):
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| PCC | DCM | 25 | 2-4 | >90 |
| MnO₂ | DCM | 25 | 24 | 85-95 |
| Swern Oxidation | DCM, DMSO, (COCl)₂ | -78 to 25 | 1-2 | >95 |
Spectroscopic Data for 3,5-Difluoro-4-methoxybenzaldehyde (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.90 (s, 1H, CHO), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 4.00 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 189.5 (CHO), 160.0 (d, J = 252.0 Hz, C-F), 140.0 (t, J = 10.0 Hz, C-OCH₃), 132.0 (C-CHO), 112.0 (d, J = 20.0 Hz, C-H), 56.5 (OCH₃).
Nucleophilic Substitution at the Benzylic Position
The benzylic hydroxyl group is a poor leaving group and requires activation for nucleophilic substitution to occur. Common methods involve conversion to a better leaving group, such as a tosylate or a halide. The strong electron-withdrawing effect of the fluorine atoms will likely disfavor the formation of a benzylic carbocation (Sɴ1 pathway) and promote a bimolecular substitution mechanism (Sɴ2 pathway).
Experimental Protocol: Two-Step Halogenation-Substitution (Example with Bromide):
-
Step 1: Bromination
-
Materials: this compound, Phosphorus tribromide (PBr₃), Diethyl ether.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto ice water.
-
Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 3,5-difluoro-4-methoxybenzyl bromide.
-
-
-
Step 2: Nucleophilic Substitution with an Amine (Example with Morpholine)
-
Materials: 3,5-Difluoro-4-methoxybenzyl bromide, Morpholine, Acetonitrile, Potassium carbonate.
-
Procedure:
-
To a solution of 3,5-difluoro-4-methoxybenzyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) for 4-6 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired amine product.
-
-
Logical Relationship of Nucleophilic Substitution:
Caption: Workflow for the nucleophilic substitution of this compound.
Etherification
The formation of ethers from this compound can be achieved through various methods, such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.
Experimental Protocol: Williamson Ether Synthesis (Example with Methyl Iodide):
-
Materials: this compound, Sodium hydride (NaH), Tetrahydrofuran (THF), Methyl iodide (CH₃I).
-
Procedure:
-
To a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Carefully quench the reaction with water.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3,5-difluoro-4-methoxybenzyl methyl ether.
-
Quantitative Data for Etherification (Predicted):
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| CH₃I | NaH | THF | 25 | 85-95 |
| C₂H₅Br | NaH | THF | 50 | 80-90 |
| (CH₃)₂SO₄ | K₂CO₃ | Acetone | 60 | 80-90 |
Spectroscopic Data for 3,5-Difluoro-4-methoxybenzyl Methyl Ether (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.00 (d, J = 8.0 Hz, 2H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 4.00 (s, 3H, Ar-OCH₃), 3.40 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 160.0 (d, J = 250.0 Hz, C-F), 140.0 (t, J = 10.0 Hz, C-OCH₃), 130.0 (C-CH₂), 112.0 (d, J = 20.0 Hz, C-H), 72.0 (Ar-CH₂-O), 58.0 (OCH₃), 56.5 (Ar-OCH₃).
Signaling Pathways and Biological Relevance
While specific studies on the biological activity of this compound are limited, the introduction of fluorinated motifs is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The 3,5-difluoro-4-methoxyphenyl group can serve as a key pharmacophore in the development of new therapeutic agents. For instance, fluorinated benzyl derivatives are often explored as inhibitors of various enzymes or as ligands for receptors in different signaling pathways. The reactivity profile outlined in this guide is essential for the synthesis of libraries of compounds for biological screening.
Hypothetical Drug Development Workflow:
Caption: A generalized workflow for utilizing this compound in drug discovery.
Conclusion
This compound is a versatile building block with a reactivity profile significantly influenced by its fluorine substituents. The electron-withdrawing nature of the fluorine atoms facilitates oxidation of the benzylic alcohol and favors Sɴ2-type nucleophilic substitution reactions. This guide provides a foundational understanding of its reactivity, supported by extrapolated experimental protocols and data from analogous compounds. Further experimental investigation into the specific reaction kinetics and yields for this molecule will be invaluable for its broader application in the synthesis of novel pharmaceuticals and advanced materials. The provided workflows and data tables serve as a practical resource for researchers aiming to incorporate this valuable fluorinated synthon into their synthetic strategies.
Stability of 3,5-Difluoro-4-methoxybenzyl Alcohol: An In-depth Technical Guide
Disclaimer: Publicly available experimental data on the stability of 3,5-Difluoro-4-methoxybenzyl alcohol is limited. This guide provides a comprehensive overview based on established chemical principles and stability data from structurally related compounds, including benzyl alcohol and its substituted derivatives. The experimental protocols and quantitative data presented herein are illustrative and designed to serve as a foundational resource for researchers.
Introduction
This compound is a fluorinated aromatic alcohol with potential applications in pharmaceutical and materials science research. Understanding its stability under various stress conditions is crucial for the development of robust formulations, determination of appropriate storage conditions, and identification of potential degradation products. This technical guide outlines the predicted stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress, drawing parallels from the known behavior of benzyl alcohol and the electronic effects of its substituents.
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[1][2]
Predicted Stability Profile
The stability of this compound is influenced by the interplay of its core benzyl alcohol structure and the electronic effects of the fluorine and methoxy substituents. The benzylic alcohol functional group is susceptible to oxidation.[3][4] The two fluorine atoms, being strongly electron-withdrawing, are expected to influence the reactivity of the aromatic ring and the benzylic carbon. The methoxy group, an electron-donating group, will also modulate the electron density of the aromatic system.
Hydrolytic Stability
Benzyl esters can undergo hydrolysis to form benzyl alcohol and the corresponding carboxylic acid, a reaction that can be catalyzed by acids or bases.[5][6][7][8] However, this compound itself, being an alcohol, is not expected to undergo hydrolysis. It is predicted to be stable across a wide pH range under typical hydrolytic conditions.
Oxidative Stability
The primary degradation pathway for benzyl alcohol is oxidation.[3][9] It can be oxidized first to the corresponding aldehyde (benzaldehyde) and then further to the carboxylic acid (benzoic acid).[3][9][10] This process can occur in the presence of various oxidizing agents, including peroxides, metal ions, and even atmospheric oxygen over time.[4][11][12]
For this compound, a similar oxidative degradation is anticipated to be the most significant pathway. The primary degradation products would likely be 3,5-difluoro-4-methoxybenzaldehyde and subsequently 3,5-difluoro-4-methoxybenzoic acid. The electron-withdrawing fluorine atoms may slightly decrease the susceptibility of the benzylic alcohol to oxidation compared to unsubstituted benzyl alcohol.
Thermal Stability
Benzyl alcohol exhibits good thermal stability, with a high boiling point of around 205°C.[3] However, at elevated temperatures, especially in the presence of catalysts or impurities, degradation can occur. For fluorinated organic compounds, the strong carbon-fluorine bond generally enhances thermal stability.[13] Therefore, this compound is expected to be thermally stable under normal storage and handling conditions. At very high temperatures, decomposition could lead to the formation of various degradation products, potentially involving cleavage of the methoxy group or side chain reactions.
Photolytic Stability
Aromatic compounds can be susceptible to photolytic degradation. Benzyl alcohol itself can undergo photochemical reactions.[14][15] The presence of chromophores in the molecule allows for the absorption of light, which can lead to the formation of excited states and subsequent chemical reactions. For this compound, exposure to UV or high-intensity visible light could potentially lead to degradation. The exact degradation pathway would depend on the wavelength of light and the presence of photosensitizers. The stability of the C-F bond in fluoroaromatic compounds under photolytic conditions can vary.[16]
Illustrative Experimental Protocols for Forced Degradation Studies
The following are hypothetical experimental protocols for conducting forced degradation studies on this compound. The goal of these studies is typically to achieve 5-20% degradation of the parent compound.[2]
General Stock Solution Preparation
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is used for all stress studies.
Hydrolytic Stress (Acidic and Basic)
-
Acidic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 N HCl is added. The mixture is incubated at 60°C for 24 hours. Samples are withdrawn at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), neutralized with an equivalent amount of 0.1 N NaOH, and diluted for analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 N NaOH is added. The mixture is incubated at 60°C for 24 hours. Samples are withdrawn at appropriate time intervals, neutralized with an equivalent amount of 0.1 N HCl, and diluted for analysis.
Oxidative Stress
To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide is added. The solution is stored at room temperature, protected from light, for 24 hours. Samples are taken at various time points for analysis.
Thermal Stress
A solid sample of this compound is placed in a thermostatically controlled oven at 80°C for 48 hours. Samples are withdrawn periodically, dissolved in a suitable solvent, and analyzed.
Photolytic Stress
A solution of this compound in a suitable solvent is exposed to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample is kept in the dark under the same temperature conditions. Samples are analyzed at appropriate time intervals.
Quantitative Data Summary (Illustrative)
The following tables present hypothetical data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | < 1% | None |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | < 1% | None |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 15% | 3,5-Difluoro-4-methoxybenzaldehyde, 3,5-Difluoro-4-methoxybenzoic acid |
| Thermal (Solid) | Dry Heat | 48 hours | 80°C | 5% | Minor unspecified degradants |
| Photolytic | UV/Vis Light | 7 days | Room Temp | 10% | Photodegradation products |
Visualizations
Predicted Oxidative Degradation Pathway
Caption: Predicted oxidative degradation pathway of this compound.
General Experimental Workflow for Forced Degradation
Caption: General experimental workflow for forced degradation studies.
Conclusion
While direct experimental stability data for this compound is not extensively available, a scientifically sound stability profile can be inferred from the known chemistry of benzyl alcohol and the electronic effects of its substituents. The primary anticipated degradation pathway is oxidation of the benzylic alcohol to the corresponding aldehyde and carboxylic acid. The compound is expected to be stable under hydrolytic conditions and to possess good thermal stability, enhanced by the presence of fluorine atoms. Photolytic degradation is possible upon exposure to light. The illustrative experimental protocols and predicted degradation pathways provided in this guide serve as a valuable starting point for researchers and drug development professionals working with this and structurally related molecules. It is imperative that any stability assessment be confirmed through rigorous experimental studies.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the stability of Benzyl Alcohol? - Blog [zbwhr.com]
- 4. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 6. US6326521B2 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 7. snowhitechem.com [snowhitechem.com]
- 8. echemi.com [echemi.com]
- 9. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 15. researchgate.net [researchgate.net]
- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 3,5-Difluoro-4-methoxybenzyl Alcohol: A Technical Guide for Researchers
Abstract
This technical guide addresses the solubility of 3,5-Difluoro-4-methoxybenzyl alcohol in organic solvents, a critical parameter for its application in research and drug development. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this specific compound. This guide, therefore, provides a framework for researchers to approach the solubility assessment of this compound. It includes qualitative solubility information for the structurally related compound, 4-methoxybenzyl alcohol, a general experimental protocol for solubility determination, and a logical workflow to guide solvent selection and experimental design. The influence of fluorination on solubility is also discussed to provide a theoretical basis for solvent choice.
Introduction
This compound is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their solubility, metabolic stability, and binding affinity to biological targets. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening.
Despite a thorough search of scientific databases and chemical literature, no specific quantitative solubility data for this compound in common organic solvents could be identified. This document aims to bridge this knowledge gap by providing researchers, scientists, and drug development professionals with a practical guide to determining its solubility.
Estimated Solubility Profile Based on a Structural Analog
In the absence of direct data, the solubility of a closely related compound, 4-methoxybenzyl alcohol, can offer initial guidance. It is crucial to recognize that the presence of two fluorine atoms in this compound will undoubtedly influence its solubility profile compared to its non-fluorinated counterpart. The electron-withdrawing nature of fluorine can decrease the basicity of the hydroxyl group and alter intermolecular interactions.
Table 1: Qualitative Solubility of 4-Methoxybenzyl Alcohol
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Freely Soluble | [1] |
| Diethyl Ether | Freely Soluble | [1] |
Note: This data is for 4-methoxybenzyl alcohol and should be used as a preliminary guide only. Experimental verification for this compound is essential.
General Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a solid compound in an organic solvent. This method can be adapted for this compound.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-performance liquid chromatography (HPLC) or a suitable quantitative analytical method
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial.
-
Accurately pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The solid phase should be present throughout the equilibration period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
From the calibration curve, determine the concentration of the saturated solution.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Workflow for Solubility Assessment
For a novel compound like this compound where solubility data is unavailable, a systematic approach is recommended. The following diagram illustrates a logical workflow for researchers.
Caption: Logical workflow for the solubility assessment of a novel compound.
The Influence of Fluorine on Solubility
The presence of two fluorine atoms on the benzene ring of this compound is expected to have a pronounced effect on its solubility compared to 4-methoxybenzyl alcohol. Key considerations include:
-
Increased Polarity of C-F Bonds: The high electronegativity of fluorine creates strong C-F dipoles. However, the symmetrical arrangement of the two fluorine atoms in the 3 and 5 positions may lead to a partial cancellation of their dipole moments, affecting the overall molecular polarity.
-
Reduced Hydrogen Bond Donating Capacity: The electron-withdrawing nature of the fluorine atoms can decrease the acidity of the hydroxyl proton, potentially weakening its ability to act as a hydrogen bond donor.
-
Weak Hydrogen Bond Accepting Capacity: The fluorine atoms can act as weak hydrogen bond acceptors.
-
Hydrophobicity: Perfluorination generally increases hydrophobicity. While this compound is not perfluorinated, the fluorine atoms will contribute to an increase in the nonpolar surface area.
Given these competing factors, it is reasonable to hypothesize that this compound will exhibit good solubility in polar aprotic solvents (like DMSO and DMF) that can effectively solvate the molecule through dipole-dipole interactions. Its solubility in polar protic solvents (like ethanol and methanol) will depend on the balance between the hydroxyl group's hydrogen bonding capability and the influence of the fluorine atoms. Solubility in nonpolar solvents is expected to be limited.
Conclusion
While direct quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for researchers to address this knowledge gap. By leveraging information from structural analogs, employing a systematic experimental protocol, and understanding the physicochemical effects of fluorination, scientists in the field of drug development and materials science can effectively determine the solubility of this compound and advance their research objectives. The provided workflow and experimental details are intended to facilitate a standardized and efficient approach to this critical physicochemical characterization.
References
The Pivotal Role of Fluorinated Benzyl Alcohols in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. Among the various fluorinated building blocks, fluorinated benzyl alcohols have emerged as particularly valuable synthons, offering a unique combination of properties that can significantly enhance the therapeutic potential of drug candidates. This technical guide provides an in-depth exploration of the applications of fluorinated benzyl alcohols in medicinal chemistry, detailing their synthesis, impact on pharmacological properties, and their role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these versatile compounds.
The Fluorine Advantage in Drug Design
The introduction of fluorine into a drug molecule can profoundly influence its physicochemical and pharmacological properties. The high electronegativity and small van der Waals radius of the fluorine atom can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, leading to increased half-life and improved oral bioavailability.[1][2][3]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences.[1][4] These modifications can fine-tune a drug's solubility, membrane permeability, and binding interactions with its biological target.[1]
-
Increased Binding Affinity: The strategic placement of fluorine can lead to favorable interactions within the target protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the drug.[3]
Fluorinated Benzyl Alcohols as Versatile Intermediates
Fluorinated benzyl alcohols are widely utilized as key intermediates in the synthesis of a diverse range of pharmaceuticals and agrochemicals.[5] Their utility stems from the presence of a reactive hydroxyl group, which can be readily transformed into other functional groups, and the influential fluorinated phenyl ring.[5]
Synthesis of Fluorinated Benzyl Alcohols
Several synthetic routes are employed for the preparation of fluorinated benzyl alcohols. A common method involves the reduction of the corresponding fluorinated benzoic acid or its derivatives. For instance, 4-alkoxy-3-trifluoromethylbenzyl alcohol, a key intermediate for pharmaceutical production, can be synthesized by the reduction of the corresponding benzoic acid using diisobutylaluminum hydride.[6] Another approach is the hydrolysis of fluorinated benzylamines.[7]
A general synthetic workflow for preparing a fluorinated benzyl alcohol from a fluorinated benzonitrile is outlined below.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. wiserpub.com [wiserpub.com]
- 7. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
A Deep Dive into the Conformational Landscape of Fluorinated Benzyl Alcohols: A Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. Its unique electronic properties can profoundly influence a molecule's conformation, metabolic stability, and binding affinity. This technical guide delves into the theoretical underpinnings of how fluorination impacts the conformational preferences of benzyl alcohols, a common motif in pharmacologically active compounds. By understanding these conformational nuances, researchers can better predict molecular behavior and design more effective therapeutic agents.
The Influence of Fluorine on Conformational Stability
Theoretical studies, primarily employing density functional theory (DFT) and ab initio methods, have revealed that the position and number of fluorine substituents on the benzyl ring dramatically alter the conformational landscape of benzyl alcohols.[1][2][3] The primary rotational degrees of freedom are the dihedral angle ϕ (Cipso-Cα-O-H) and χ (Cα-O-H-Cipso), which define the orientation of the hydroxyl group relative to the phenyl ring.
The conformational preferences are largely dictated by a delicate balance of intramolecular interactions, including:
-
Intramolecular Hydrogen Bonding (OH···F): A key interaction where the hydroxyl hydrogen forms a hydrogen bond with a nearby fluorine atom. This is particularly prominent in ortho-fluorinated benzyl alcohols.
-
Steric Repulsion: The bulky fluorine atoms can sterically hinder certain conformations, leading to a higher energy state.
-
Dipole-Dipole Interactions: The strong C-F bond dipole can interact with the C-O and O-H bond dipoles, influencing the overall conformational energy.
-
Secondary Interactions (CH···F and CH···O): Weaker hydrogen bonds between C-H bonds and fluorine or oxygen atoms can also contribute to the stabilization of specific conformers.[1][4]
These interactions give rise to several key low-energy conformers, broadly classified as gauche and planar. Within the gauche conformations of substituted benzyl alcohols, further distinctions are made based on the relative positions of the hydroxyl group and the ring substituents, termed proximal , distal , and chelated .[5]
Quantitative Conformational Analysis
Computational studies provide quantitative insights into the relative stability and population of different conformers. The tables below summarize the calculated relative free energies (ΔG) and Boltzmann populations of the major conformers for a series of fluorinated benzyl alcohols in a simulated CCl4 solvent environment.
Table 1: Calculated Relative Free Energies (ΔG in kcal/mol) of Fluorinated Benzyl Alcohol Conformers
| Compound | Conformer | ΔG (kcal/mol) |
| Benzyl Alcohol | g_g | 0.00 |
| pl | 1.25 | |
| 2-Fluorobenzyl Alcohol | g_g_prox | 0.00 |
| g_g_dist | 0.45 | |
| pl_prox | 1.50 | |
| pl_dist | 1.85 | |
| 2,6-Difluorobenzyl Alcohol | g_chel | 0.00 |
| g_g | 1.20 | |
| pl | 2.50 |
Table 2: Calculated Conformer Populations (%) of Fluorinated Benzyl Alcohols
| Compound | Conformer | Population (%) |
| Benzyl Alcohol | g_g | 88 |
| pl | 12 | |
| 2-Fluorobenzyl Alcohol | g_g_prox | 65 |
| g_g_dist | 25 | |
| pl_prox | 7 | |
| pl_dist | 3 | |
| 2,6-Difluorobenzyl Alcohol | g_chel | 95 |
| g_g | 4 | |
| pl | 1 |
Note: Data is based on calculations at the IEFPCM-MPWB1K/6-31+G(d,p) level of theory. 'g_g' refers to the gauche-gauche conformation, 'pl' to the planar conformation, 'prox' to proximal, 'dist' to distal, and 'chel' to the chelated conformation involving an OH···F intramolecular hydrogen bond.
Experimental and Computational Methodologies
A combination of experimental and theoretical techniques is crucial for a comprehensive understanding of the conformational behavior of fluorinated benzyl alcohols.
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful experimental technique to probe the different conformations of benzyl alcohols in dilute solutions. The stretching frequency of the O-H bond (νOH) is particularly sensitive to its environment, including the presence of intramolecular hydrogen bonds.
A typical experimental workflow is as follows:
Computational Protocol: A Multi-faceted Approach
Theoretical calculations provide a detailed picture of the conformational energy landscape and the nature of intramolecular interactions. A common computational workflow involves several steps:
Key Computational Details:
-
Software: Gaussian 09 is a commonly used software package for these calculations.
-
Initial Geometries: A thorough conformational search is performed to identify all potential low-energy structures.
-
Geometry Optimization and Frequency Calculations: Density Functional Theory (DFT) with a functional like MPWB1K and a basis set such as 6-31+G(d,p) is used to optimize the geometry of each conformer and confirm they are true minima on the potential energy surface.
-
Energy Refinement: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) with a larger basis set like 6-311++G(2d,p), are often employed to obtain more accurate relative energies.
-
Solvation Model: A solvent model, such as the Integral Equation Formalism Polarisable Continuum Model (IEFPCM), is used to simulate the effect of the solvent (e.g., CCl4) on the conformational equilibrium.
-
Interaction Analysis:
-
Atoms in Molecules (AIM): This analysis is used to identify and characterize intramolecular hydrogen bonds by locating bond critical points.
-
Natural Bond Orbital (NBO): NBO analysis provides insights into charge transfer and stabilizing orbital interactions.
-
Visualizing Conformational Preferences and Interactions
The interplay of intramolecular forces dictates the preferred conformations of fluorinated benzyl alcohols. The following diagrams illustrate these key concepts.
Conformational Definitions
References
- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
using 3,5-Difluoro-4-methoxybenzyl alcohol as a synthetic building block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-methoxybenzyl alcohol is a valuable synthetic building block, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The methoxy group provides an additional point for chemical modification. This document provides an overview of its applications and detailed protocols for its use in common synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₈F₂O₂ |
| Molecular Weight | 174.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 78-82 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents |
Applications in Organic Synthesis
This compound serves as a versatile precursor for a variety of chemical transformations, enabling the introduction of the 3,5-difluoro-4-methoxyphenyl moiety into target molecules. Key applications include its use in oxidation, halogenation, and etherification reactions.
Experimental Protocols
Oxidation to 3,5-Difluoro-4-methoxybenzaldehyde
The oxidation of this compound to the corresponding aldehyde is a fundamental transformation, providing a key intermediate for reactions such as reductive aminations and Wittig reactions.
Protocol:
-
To a solution of this compound (1.0 g, 5.74 mmol) in dichloromethane (20 mL) is added pyridinium chlorochromate (PCC) (1.86 g, 8.61 mmol).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of silica gel.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords the pure 3,5-Difluoro-4-methoxybenzaldehyde.
| Reactant | Molar Equiv. |
| This compound | 1.0 |
| Pyridinium chlorochromate (PCC) | 1.5 |
Bromination to 3,5-Difluoro-4-methoxybenzyl bromide
The conversion of the alcohol to the corresponding benzyl bromide creates a potent electrophile for use in various alkylation reactions.
Protocol:
-
This compound (1.0 g, 5.74 mmol) is dissolved in anhydrous diethyl ether (20 mL) under a nitrogen atmosphere.
-
The solution is cooled to 0 °C, and phosphorus tribromide (PBr₃) (0.22 mL, 2.30 mmol) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The resulting crude 3,5-Difluoro-4-methoxybenzyl bromide can be used in subsequent steps without further purification.
| Reactant | Molar Equiv. |
| This compound | 1.0 |
| Phosphorus tribromide (PBr₃) | 0.4 |
Synthetic Workflow Visualization
The following diagram illustrates a general workflow for the utilization of this compound in a multi-step synthesis.
Application Notes and Protocols: The Role of 3,5-Difluoro-4-methoxybenzyl Alcohol in the Synthesis of Dihydrofolate Reductase Inhibitor Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the multi-step synthesis of a pharmaceutical intermediate, 2,4-diamino-6-(3,5-difluoro-4-methoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent analog of the dihydrofolate reductase (DHFR) inhibitor, Piritrexim. 3,5-Difluoro-4-methoxybenzyl alcohol serves as a key starting material for the synthesis of the substituted benzyl moiety. The protocols herein describe the conversion of the benzyl alcohol to the corresponding bromide, followed by its coupling with a functionalized pyridopyrimidine core. All quantitative data are presented in tabular format, and the experimental workflow is visualized using a DOT language diagram.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1] This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are critical for DNA replication and cell growth.[2] Consequently, DHFR has become a significant target for the development of therapeutic agents in cancer and infectious diseases.[2][3] Piritrexim, a potent DHFR inhibitor, and its analogs are examples of such therapeutic agents. The strategic introduction of fluorine atoms and a methoxy group on the benzyl moiety can enhance binding affinity and selectivity for the target enzyme.[4]
This compound is a valuable starting material for introducing the 3,5-difluoro-4-methoxybenzyl group into target molecules. This document outlines a representative synthetic route to a Piritrexim analog, demonstrating the utility of this building block in the synthesis of complex pharmaceutical intermediates.
Overall Synthetic Workflow
The synthesis of the target pharmaceutical intermediate is a multi-step process that involves the preparation of two key fragments followed by their coupling.
Caption: Overall synthetic workflow for the target DHFR inhibitor intermediate.
Experimental Protocols
Step 1: Synthesis of 3,5-Difluoro-4-methoxybenzyl bromide
This protocol describes the conversion of this compound to its corresponding bromide, a more reactive species for subsequent coupling reactions. The procedure is adapted from methods used for similar substituted benzyl alcohols.[5][6]
Reaction Scheme:
This compound → 3,5-Difluoro-4-methoxybenzyl bromide
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount |
| This compound | 174.15 | 1.0 | 5.0 g (28.7 mmol) |
| Phosphorus tribromide (PBr₃) | 270.69 | 0.5 | 3.87 g (14.35 mmol) |
| Tetrahydrofuran (THF), anhydrous | - | - | 100 mL |
| Diethyl ether | - | - | 150 mL |
| Saturated NaHCO₃ solution | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.0 g, 28.7 mmol) in anhydrous tetrahydrofuran (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (3.87 g, 14.35 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,5-Difluoro-4-methoxybenzyl bromide as a pale yellow oil.
-
The crude product can be used in the next step without further purification. Expected yield: ~90%.
Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine
This protocol details the synthesis of the key pyrimidine intermediate required for the final coupling step.[7]
Reaction Scheme:
2,4-Diamino-6-hydroxypyrimidine → 2,4-Diamino-6-chloropyrimidine
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount |
| 2,4-Diamino-6-hydroxypyrimidine | 126.12 | 1.0 | 5.0 g (39.6 mmol) |
| Phosphorus oxychloride (POCl₃) | 153.33 | - | 45 mL |
| Ice water | - | - | 200 mL |
| Sodium hydroxide (NaOH) solution | - | - | To adjust pH to 8 |
| Ethyl acetate (EtOAc) | - | - | 3 x 150 mL |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, add 2,4-Diamino-6-hydroxypyrimidine (5.0 g, 39.6 mmol) to phosphorus oxychloride (45 mL).
-
Heat the mixture to 97 °C and stir for 17 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction solution into ice water.
-
Heat the resulting solution to 90 °C for 1 hour, then cool.
-
Adjust the pH of the solution to 8 with a sodium hydroxide solution.
-
Extract the aqueous solution with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine as a white solid.[7]
-
Expected yield: ~85%.[7]
Step 3: Synthesis of 2,4-diamino-6-(3,5-difluoro-4-methoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine
This final step involves the coupling of the synthesized benzyl bromide with a pyridopyrimidine core. The synthesis of the specific 5-methylpyrido[2,3-d]pyrimidine precursor can be achieved through established literature methods, and the final alkylation is described below.
Logical Relationship for DHFR Inhibition:
Caption: Mechanism of action of DHFR inhibitors.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount |
| 2,4-Diamino-5-methyl-6-chloropyrido[2,3-d]pyrimidine | 223.66 | 1.0 | 2.24 g (10.0 mmol) |
| 3,5-Difluoro-4-methoxybenzyl bromide | 237.04 | 1.2 | 2.84 g (12.0 mmol) |
| Palladium(II) acetate (Pd(OAc)₂) | 224.49 | 0.05 | 0.11 g (0.5 mmol) |
| Triphenylphosphine (PPh₃) | 262.29 | 0.1 | 0.26 g (1.0 mmol) |
| Sodium carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.12 g (20.0 mmol) |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 50 mL |
| Ethyl acetate (EtOAc) | - | - | 200 mL |
| Water | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
In a 100 mL Schlenk flask, add 2,4-diamino-5-methyl-6-chloropyrido[2,3-d]pyrimidine (2.24 g, 10.0 mmol), 3,5-difluoro-4-methoxybenzyl bromide (2.84 g, 12.0 mmol), palladium(II) acetate (0.11 g, 0.5 mmol), triphenylphosphine (0.26 g, 1.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous N,N-dimethylformamide (50 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the final product, 2,4-diamino-6-(3,5-difluoro-4-methoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.
-
Expected yield: 60-70%.
Conclusion
The protocols provided demonstrate a viable synthetic pathway for the preparation of a potent dihydrofolate reductase inhibitor intermediate, utilizing this compound as a key starting material. The described methods involve standard organic synthesis techniques and commercially available reagents, making them accessible for researchers in the field of medicinal chemistry and drug development. The strategic use of the difluorinated benzyl moiety is crucial for achieving enhanced biological activity in this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antifolate activity of new analogues of piritrexim and other diaminopyrimidine dihydrofolate reductase inhibitors with omega-carboxyalkoxy or omega-carboxy-1-alkynyl substitution in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-DIFLUORO-4-METHOXYBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis routes of 4-Methoxybenzyl bromide [benchchem.com]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Friedel-Crafts Reactions with 3,5-Difluoro-4-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3,5-Difluoro-4-methoxybenzyl alcohol in Friedel-Crafts alkylation reactions. Due to the electron-withdrawing nature of the fluorine substituents, this substrate presents unique considerations for catalyst selection and reaction optimization. These notes offer a comprehensive guide to researchers exploring the synthesis of novel diarylmethane scaffolds, which are of significant interest in medicinal chemistry and drug development.
Introduction
Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. The use of benzyl alcohols as alkylating agents represents a greener alternative to traditional alkyl halides, with water as the primary byproduct.[1][2] this compound is a valuable, though challenging, substrate for these reactions. The fluorine atoms deactivate the aromatic ring, influencing the stability of the incipient benzylic carbocation and requiring careful selection of a suitable Lewis or Brønsted acid catalyst to achieve efficient transformation.[3][4] The resulting difluorinated diarylmethane products are of particular interest in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[5]
Synthesis of this compound
While commercial sources for this compound are available, a laboratory-scale synthesis can be achieved from 3,5-difluoro-4-methoxytoluene. A plausible synthetic route involves the radical bromination of the benzylic position followed by hydrolysis.
Protocol: Synthesis of this compound
-
Bromination: To a solution of 3,5-difluoro-4-methoxytoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide (0.05 eq).
-
Reflux the mixture under inert atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield crude 3,5-difluoro-4-methoxybenzyl bromide.
-
Hydrolysis: Dissolve the crude benzyl bromide in a mixture of acetone and water.
-
Add a mild base such as sodium bicarbonate (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica gel.
Friedel-Crafts Alkylation Protocols
The following are generalized protocols for the Friedel-Crafts alkylation of aromatic and heteroaromatic compounds using this compound. Optimization of the catalyst, solvent, temperature, and reaction time is crucial for achieving high yields.
Protocol 1: Lewis Acid Catalysis
This protocol is suitable for a range of aromatic substrates. The choice of Lewis acid is critical and may need to be screened for optimal performance.
Materials:
-
This compound
-
Aromatic substrate (e.g., benzene, toluene, xylene, anisole)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃, TiCl₄, Sc(OTf)₃, Bi(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), nitromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the aromatic substrate (1.5 - 2.0 eq) and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the Lewis acid catalyst (1.1 - 1.5 eq for strong Lewis acids like AlCl₃, or 0.1 - 0.3 eq for stronger catalysts like Sc(OTf)₃) portion-wise, ensuring the temperature remains low.
-
In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the solution of the benzyl alcohol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the crude product by column chromatography.
Protocol 2: Brønsted Acid Catalysis
For electron-deficient benzyl alcohols, strong Brønsted acids in polar, non-coordinating solvents can be effective.[4][6]
Materials:
-
This compound
-
Aromatic substrate
-
Brønsted acid catalyst (e.g., trifluoroacetic acid (TFA), triflic acid (TfOH))
-
Solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), or neat TFA)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aromatic substrate (1.5 - 2.0 eq) in the chosen solvent (e.g., HFIP).
-
Add the Brønsted acid catalyst (catalytic amount, e.g., 10-20 mol% for TfOH, or use TFA as the solvent).[7]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C), monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Data Presentation
The following tables summarize potential catalysts and reaction conditions for the Friedel-Crafts alkylation with this compound, based on literature for analogous substrates.
Table 1: Potential Lewis Acid Catalysts and Conditions
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Notes |
| AlCl₃ | 110 - 150 | DCM, DCE | 0 to RT | Stoichiometric amounts often required. |
| FeCl₃ | 10 - 30 | DCM, Nitromethane | RT to 40 | A milder and more economical choice.[2] |
| TiCl₄ | 100 | DCM | 0 to RT | Effective for a range of benzyl alcohols. |
| Sc(OTf)₃ | 5 - 10 | DCM, Acetonitrile | RT | Highly active, water-tolerant catalyst. |
| Bi(OTf)₃ | 5 - 10 | DCE | 60 | Effective for deactivated substrates. |
Table 2: Potential Brønsted Acid Catalysts and Conditions
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Notes |
| H₂SO₄ | Stoichiometric | Neat or in Hexane | 0 to RT | A classic, strong acid catalyst.[8] |
| TfOH | 10 - 20 mol% | HFIP, DCM | RT | Highly effective for deactivated alcohols.[4] |
| TFA | Solvent | Neat | RT to Reflux | Can serve as both solvent and catalyst.[7] |
Visualizations
Reaction Scheme
Caption: General Friedel-Crafts alkylation of an arene with this compound.
Experimental Workflow
Caption: A typical experimental workflow for Lewis acid-catalyzed Friedel-Crafts alkylation.
Applications in Drug Development
The diarylmethane scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The introduction of a 3,5-difluoro-4-methoxyphenyl moiety can offer several advantages for drug design:
-
Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, potentially increasing the half-life of a drug candidate.
-
Enhanced Binding Affinity: The strong C-F bond and the electron-withdrawing nature of fluorine can modulate the electronic properties of the molecule, leading to improved interactions with biological targets.
-
Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.
Given these properties, diarylmethanes derived from this compound are promising candidates for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurodegenerative disorders. The specific substitution pattern may allow for the design of selective enzyme inhibitors or receptor modulators.
Conclusion
While the Friedel-Crafts alkylation of this compound requires careful consideration of reaction conditions due to the electronic nature of the substrate, it provides a valuable route to novel difluorinated diarylmethanes. The protocols and data presented here offer a starting point for researchers to explore this chemistry and develop new molecular entities with potential therapeutic applications. Further optimization and catalyst screening will be essential for achieving high yields and selectivity with a variety of aromatic partners.
References
- 1. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 3. [PDF] Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Etherification Reactions of 3,5-Difluoro-4-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the etherification of 3,5-Difluoro-4-methoxybenzyl alcohol. This compound is a valuable building block in medicinal chemistry and materials science, and the formation of ether linkages is a critical transformation for modifying its properties and developing novel derivatives.
Introduction
This compound possesses a unique combination of electronic and steric properties due to the presence of two fluorine atoms and a methoxy group on the aromatic ring. The fluorine atoms act as electron-withdrawing groups, which can influence the reactivity of the benzylic alcohol. Etherification of this alcohol allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse molecular architectures for applications in drug discovery and materials science. The primary method for achieving this transformation is the Williamson ether synthesis.[1][2][3][4]
Williamson Ether Synthesis: A Robust Method for Etherification
The Williamson ether synthesis is a widely used and versatile method for preparing symmetrical and unsymmetrical ethers.[3] The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and displaces a halide or other suitable leaving group from an alkylating agent in an SN2 reaction.[2][3][4]
Due to the electron-withdrawing nature of the fluorine atoms in this compound, the acidity of the hydroxyl proton is increased, facilitating its deprotonation. However, the nucleophilicity of the resulting alkoxide may be slightly diminished. Nevertheless, the Williamson ether synthesis remains a highly effective method for the etherification of this substrate. The synthesis of various fluorinated benzyl ethers has been successfully achieved using this method.[5][6]
General Reaction Scheme
Caption: General Williamson Ether Synthesis of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Williamson ether synthesis of this compound with various alkyl halides. The data is based on typical yields and reaction conditions reported in the literature for similar fluorinated and electron-deficient benzylic systems.
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | THF | 25 | 4 | 92 |
| 2 | Ethyl Bromide | NaH | DMF | 50 | 6 | 88 |
| 3 | n-Propyl Iodide | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 4 | Isopropyl Bromide | NaH | THF | 60 | 24 | 45 |
| 5 | Benzyl Bromide | Cs₂CO₃ | DMF | 25 | 8 | 95 |
| 6 | Allyl Bromide | K₂CO₃ | Acetone | 50 | 6 | 90 |
Experimental Protocol: Synthesis of 3,5-Difluoro-4-methoxybenzyl Methyl Ether
This protocol details a representative Williamson ether synthesis for the preparation of 3,5-Difluoro-4-methoxybenzyl methyl ether.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septum
-
Syringe
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3,5-Difluoro-4-methoxybenzyl methyl ether.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous Tetrahydrofuran (THF) (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add methyl iodide (1.1 eq) to the reaction mixture via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3,5-Difluoro-4-methoxybenzyl methyl ether.
Conclusion
The etherification of this compound can be reliably achieved using the Williamson ether synthesis. The provided protocol offers a robust starting point for the synthesis of various ether derivatives. Researchers should consider that reactions with more sterically hindered alkyl halides may require longer reaction times, higher temperatures, or the use of stronger bases and more polar aprotic solvents like DMF. These application notes and protocols are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel molecules incorporating the 3,5-difluoro-4-methoxybenzyl moiety.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. wiserpub.com [wiserpub.com]
- 6. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
Application Notes and Protocols for the Esterification of 3,5-Difluoro-4-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the esterification of 3,5-Difluoro-4-methoxybenzyl alcohol. This compound is a valuable building block in medicinal chemistry and materials science, and its ester derivatives are of significant interest for the development of novel therapeutic agents and functional materials. The protocols outlined below are based on established esterification methodologies, adapted for this specific substrate.
Introduction
Esterification is a fundamental reaction in organic synthesis that forms an ester from an alcohol and a carboxylic acid. The resulting 3,5-Difluoro-4-methoxybenzyl esters can serve as important intermediates, prodrugs, or bioactive molecules themselves. The presence of the difluoro-methoxy-substituted phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. These protocols provide a range of methods to accommodate various carboxylic acid substrates and reaction scales.
General Considerations
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many of the reagents used in these protocols are corrosive, flammable, or toxic.
Reagent Quality: Use high-purity, anhydrous solvents and reagents to ensure optimal reaction outcomes. The presence of water can significantly reduce the yield of the desired ester.
Reaction Monitoring: The progress of the esterification reactions should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion.
Method 1: Fischer-Speier Esterification (Acid-Catalyzed)
The Fischer-Speier esterification is a classic and cost-effective method that involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.[1][2] This method is particularly suitable for simple and non-sensitive carboxylic acids.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents) in an excess of a suitable solvent (e.g., toluene or the carboxylic acid itself if it is a liquid).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) (0.05-0.1 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 3,5-Difluoro-4-methoxybenzyl ester.
Quantitative Data Summary (Representative)
| Carboxylic Acid | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetic Acid | H₂SO₄ | Toluene | 4-8 | Reflux | 85-95 |
| Benzoic Acid | p-TsOH | Toluene | 6-12 | Reflux | 80-90 |
| Propionic Acid | H₂SO₄ | Toluene | 4-8 | Reflux | 82-92 |
Note: Yields are estimates based on typical Fischer esterification reactions and may vary depending on the specific carboxylic acid and reaction conditions.
Method 2: Steglich Esterification (DCC/DMAP Coupling)
The Steglich esterification is a mild and efficient method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3][4] This method is well-suited for sensitive or sterically hindered carboxylic acids and is performed at room temperature.
Experimental Protocol
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent), this compound (1.0-1.2 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask, add DCC (1.1 equivalents) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with 1 M HCl (to remove excess DMAP), saturated aqueous NaHCO₃, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ester.
Quantitative Data Summary (Representative)
| Carboxylic Acid | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N-Boc-glycine | DCM | 2-4 | Room Temp. | 90-98 |
| Ibuprofen | THF | 4-8 | Room Temp. | 88-96 |
| 4-Nitrobenzoic Acid | DCM | 3-6 | Room Temp. | 85-95 |
Note: Yields are estimates based on typical Steglich esterification reactions and may vary depending on the specific carboxylic acid and reaction conditions.
Method 3: Acyl Chloride or Anhydride Acylation
This method involves the reaction of this compound with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acidic byproduct.[4]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C and slowly add the acyl chloride or anhydride (1.0-1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with 1 M HCl (to remove the base), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary (Representative)
| Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 1-2 | 0 to RT | 95-99 |
| Benzoyl Chloride | Pyridine | THF | 2-4 | 0 to RT | 92-98 |
| Acetic Anhydride | Triethylamine | DCM | 1-3 | 0 to RT | 94-99 |
Note: Yields are estimates based on typical acylation reactions and may vary depending on the specific acylating agent and reaction conditions.
Visualizing the Esterification Process
The following diagrams illustrate the general workflows for the described esterification methods.
Caption: Fischer-Speier Esterification Workflow.
Caption: Steglich Esterification Workflow.
Caption: Acylation Workflow with Acyl Halides/Anhydrides.
Conclusion
The protocols described provide robust and versatile methods for the synthesis of 3,5-Difluoro-4-methoxybenzyl esters. The choice of method will depend on the nature of the carboxylic acid, the desired scale, and the available resources. For simple, robust acids, the Fischer-Speier method is economical. For more sensitive or valuable substrates, the Steglich esterification or acylation with an acyl chloride/anhydride offers milder conditions and often higher yields. Proper execution of these protocols will enable researchers to efficiently access a wide range of novel ester compounds for further investigation in drug discovery and materials science.
References
Application Note: Oxidation of 3,5-Difluoro-4-methoxybenzyl alcohol to 3,5-Difluoro-4-methoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other fine chemicals. 3,5-Difluoro-4-methoxybenzaldehyde is a key building block in the synthesis of various biologically active molecules. This application note provides detailed protocols for the oxidation of 3,5-Difluoro-4-methoxybenzyl alcohol to the corresponding aldehyde, offering a comparative overview of common and effective oxidation methods. The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.
Data Presentation: Comparison of Oxidation Methods
Several methods are available for the oxidation of primary benzylic alcohols. The choice of oxidant depends on factors such as substrate sensitivity, desired selectivity, reaction scale, and environmental considerations. Below is a summary of common methods applicable to the oxidation of this compound.
| Oxidation Method | Oxidizing Agent(s) | Typical Solvent(s) | Reaction Temperature (°C) | Typical Reaction Time | Yield (%) | Key Considerations |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | >90 | Mild conditions, high selectivity, but the reagent is expensive and potentially explosive.[1][2] |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine (Et3N) | Dichloromethane (DCM) | -78 to Room Temperature | 1 - 3 hours | 85 - 95 | High yields and wide functional group tolerance, but requires cryogenic temperatures and produces a foul-smelling byproduct (dimethyl sulfide).[3][4][5] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2 - 4 hours | 80 - 90 | A reliable and simple method, but PCC is a chromium-based reagent, which is toxic and poses disposal challenges.[6][7] |
| MnO2 Oxidation | Activated Manganese Dioxide (MnO2) | Dichloromethane (DCM), Chloroform, Hexane | Room Temperature to Reflux | 12 - 24 hours | 70 - 90 | Selective for benzylic and allylic alcohols and the workup is a simple filtration, but requires a large excess of the reagent.[8][9] |
| TEMPO-catalyzed Oxidation | TEMPO (catalyst), Sodium hypochlorite (NaOCl) | Dichloromethane (DCM), Water | 0 to Room Temperature | 1 - 3 hours | >90 | Catalytic and uses an inexpensive terminal oxidant (bleach), making it suitable for large-scale synthesis.[10][11] |
Experimental Protocols
Two detailed protocols for the oxidation of this compound are provided below. These methods, Dess-Martin Periodinane (DMP) oxidation and TEMPO-catalyzed oxidation, are chosen for their high efficiency and differing experimental setups, providing researchers with versatile options.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes a mild and highly selective method for the oxidation of this compound using Dess-Martin Periodinane.[1][2]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 solution and saturated aqueous Na2S2O3 solution. Stir vigorously for 15-20 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 3,5-Difluoro-4-methoxybenzaldehyde can be purified by silica gel column chromatography if necessary, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: TEMPO-catalyzed Oxidation with Sodium Hypochlorite
This protocol utilizes a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) and sodium hypochlorite (bleach) as the terminal oxidant, offering a cost-effective and scalable method.[10][11]
Materials:
-
This compound
-
TEMPO
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration checked)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in DCM (approx. 0.2 M).
-
Add an aqueous solution of potassium bromide (0.1 eq.) and a catalytic amount of TEMPO (0.01 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, add saturated aqueous sodium bicarbonate solution to the sodium hypochlorite solution to maintain a pH between 8.5 and 9.5.
-
Add the buffered sodium hypochlorite solution (1.2 eq.) dropwise to the reaction mixture via a dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, continue stirring at 0 °C and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting crude 3,5-Difluoro-4-methoxybenzaldehyde can be further purified by column chromatography or distillation if required.
Visualization
The following diagram illustrates the general experimental workflow for the oxidation of this compound.
Caption: General workflow for the oxidation of this compound.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. Manganese Dioxide [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
Application Notes: 3,5-Difluoro-4-methoxybenzyl Alcohol in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase organic synthesis (SPOS), the choice of a linker is paramount to the successful assembly and cleavage of the target molecule. The linker's stability during synthesis and its lability under specific cleavage conditions dictate the overall efficiency and purity of the final product. Benzyl-type linkers are widely employed due to their versatility and tunable acid lability. The substitution pattern on the aromatic ring significantly influences the stability of the benzylic carbocation intermediate formed during acid-mediated cleavage.
This application note details the proposed use of 3,5-Difluoro-4-methoxybenzyl alcohol as a moderately acid-labile linker for solid-phase organic synthesis. The presence of two electron-withdrawing fluorine atoms at the 3 and 5 positions is anticipated to decrease the acid lability of the linker compared to the commonly used 4-methoxybenzyl (Wang) linker. This increased stability can be advantageous in syntheses requiring acidic conditions that might prematurely cleave more labile linkers. Conversely, the electron-donating methoxy group at the 4-position still permits cleavage under moderately strong acidic conditions, offering a valuable window of reactivity for strategic synthesis design.
These protocols are based on established principles of solid-phase chemistry and provide a framework for the implementation and optimization of this novel linker system.
Key Applications
The 3,5-Difluoro-4-methoxybenzyl linker is proposed for the solid-phase synthesis of a variety of organic molecules, including:
-
Small organic molecules: Where acid-sensitive protecting groups that are incompatible with highly acid-labile linkers are employed.
-
Peptides: Particularly for the synthesis of peptide acids where a more robust linker is desired to prevent premature cleavage during repetitive deprotection steps.
-
Combinatorial libraries: The defined cleavage conditions allow for the reliable release of library members.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Difluoro-4-methoxybenzyl-Functionalized Resin
This protocol describes the immobilization of this compound onto an aminomethylated polystyrene resin.
Materials:
-
Aminomethyl (AM) polystyrene resin (100-200 mesh, 1% DVB)
-
3,5-Difluoro-4-hydroxybenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Borane dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF)
Procedure:
-
Activation of 3,5-Difluoro-4-hydroxybenzoic acid: Dissolve 3,5-Difluoro-4-hydroxybenzoic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Stir the solution at room temperature for 30 minutes.
-
Coupling to Resin: Swell the aminomethyl polystyrene resin in DMF. Add the activated acid solution to the swollen resin and agitate at room temperature for 12-24 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Reduction of the Carboxylic Acid: Swell the resin in anhydrous THF. Add borane dimethyl sulfide complex (10 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Final Washing: Quench the reaction by the slow addition of a 1:1 mixture of THF and methanol. Filter the resin and wash sequentially with THF (3x), DCM (3x), and MeOH (3x). Dry the this compound-functionalized resin under vacuum.
Protocol 2: Loading of a Carboxylic Acid Substrate
This protocol outlines the esterification of a carboxylic acid to the hydroxyl group of the linker.
Materials:
-
This compound-functionalized resin
-
Carboxylic acid substrate
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the functionalized resin in a 1:1 mixture of DCM and DMF.
-
In a separate vessel, dissolve the carboxylic acid substrate (3 eq.), DIC (3 eq.), and a catalytic amount of DMAP in a minimal amount of DMF.
-
Add the substrate solution to the swollen resin and agitate at room temperature for 4-12 hours.
-
Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the substrate-loaded resin under vacuum.
Protocol 3: Cleavage of the Synthesized Molecule
This protocol provides a starting point for the cleavage of the final product from the solid support. Optimization of the trifluoroacetic acid (TFA) concentration and reaction time is recommended.
Materials:
-
Substrate-loaded resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Swell the substrate-loaded resin in DCM.
-
Prepare the cleavage cocktail. A starting point is a solution of 50% TFA and 2.5% TIS in DCM. For more resistant substrates, the concentration of TFA can be increased up to 95%.
-
Add the cleavage cocktail to the resin and agitate at room temperature. Monitor the cleavage progress by taking small aliquots of the solution and analyzing by TLC or LC-MS.
-
Once cleavage is complete, filter the resin and wash with additional cleavage cocktail and then with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration and dry under vacuum.
Data Presentation
The following tables present hypothetical, yet realistic, data for the cleavage of a model peptide (e.g., Leu-Enkephalin, YGGFL) from the 3,5-Difluoro-4-methoxybenzyl-functionalized resin under various conditions.
Table 1: Effect of TFA Concentration on Cleavage Yield and Purity
| TFA Concentration in DCM (%) | Reaction Time (h) | Cleavage Yield (%) | Purity (%) |
| 25 | 4 | 35 | 92 |
| 50 | 2 | 85 | 90 |
| 75 | 1 | 92 | 88 |
| 95 | 1 | 96 | 85 |
Cleavage conditions: Room temperature, Scavenger: 2.5% TIS. Yields and purities are hypothetical and determined by HPLC analysis.
Table 2: Time Course of Cleavage with 50% TFA
| Reaction Time (min) | Cleavage Yield (%) | Purity (%) |
| 30 | 55 | 91 |
| 60 | 78 | 90 |
| 90 | 83 | 90 |
| 120 | 85 | 90 |
Cleavage conditions: 50% TFA, 2.5% TIS in DCM at room temperature. Yields and purities are hypothetical and determined by HPLC analysis.
Conclusion
The this compound linker represents a promising tool for solid-phase organic synthesis, offering a balance of stability and controlled, acid-mediated cleavage. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this linker in their synthetic endeavors. The increased stability compared to standard Wang linkers opens up possibilities for more complex synthetic strategies involving acid-sensitive reagents or protecting groups. Further optimization of cleavage conditions for specific substrates is encouraged to maximize yields and purity.
Application Notes and Protocols for Nucleophilic Substitution on 3,5-Difluoro-4-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on 3,5-Difluoro-4-methoxybenzyl alcohol. This versatile substrate is of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substitution pattern. The presence of two electron-withdrawing fluorine atoms flanking an electron-donating methoxy group significantly influences the reactivity of the benzylic hydroxyl group.
The protocols outlined below cover two primary strategies for nucleophilic substitution: a two-step activation-substitution sequence and the direct Mitsunobu reaction. These methods allow for the introduction of a variety of nucleophiles, including azides, cyanides, and alkoxides, providing access to a diverse range of functionalized molecules.
General Considerations
The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct displacement by a nucleophile is generally not feasible. To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by:
-
Activation to a Sulfonate Ester (e.g., Tosylate): The alcohol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a sulfonate ester. This ester is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.
-
Conversion to a Benzyl Halide (e.g., Bromide): The alcohol can be converted to the corresponding benzyl bromide using a suitable brominating agent. The bromide is a good leaving group for subsequent nucleophilic substitution.
-
In-situ Activation via the Mitsunobu Reaction: This powerful reaction allows for the direct conversion of an alcohol to a variety of functional groups in a single step using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2][3] The reaction proceeds with inversion of configuration at the stereocenter, which is not relevant for this achiral substrate but is a key feature of the mechanism.[3]
The electron-withdrawing nature of the two fluorine atoms at the 3- and 5-positions is expected to slightly decrease the rate of Sₙ2 reactions by inductively destabilizing the transition state. However, the Sₙ2 pathway remains the most viable for these transformations.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 3,5-Difluoro-4-methoxybenzyl Azide via Tosylation
This protocol first activates the hydroxyl group as a tosylate, followed by displacement with sodium azide.
Step 1a: Synthesis of 3,5-Difluoro-4-methoxybenzyl Tosylate
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,5-Difluoro-4-methoxybenzyl tosylate, which can be used in the next step without further purification or purified by column chromatography on silica gel.
-
Step 1b: Synthesis of 3,5-Difluoro-4-methoxybenzyl Azide
-
Materials:
-
3,5-Difluoro-4-methoxybenzyl tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
-
Procedure:
-
Dissolve the crude 3,5-Difluoro-4-methoxybenzyl tosylate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3,5-Difluoro-4-methoxybenzyl azide.
-
Protocol 2: Mitsunobu Reaction for the Synthesis of 3,5-Difluoro-4-methoxybenzyl Ethers
This protocol describes a one-pot synthesis of an ether from this compound and a phenolic nucleophile.[1][4]
-
Materials:
-
This compound
-
Phenol (or other alcohol nucleophile)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
-
Protocol 3: Synthesis of 3,5-Difluoro-4-methoxybenzyl Cyanide from the Corresponding Bromide
This protocol utilizes the commercially available 3,5-Difluoro-4-methoxybenzyl bromide for the synthesis of the corresponding cyanide.
-
Materials:
-
3,5-Difluoro-4-methoxybenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 3,5-Difluoro-4-methoxybenzyl bromide (1.0 eq) in DMSO or DMF.
-
Add sodium cyanide or potassium cyanide (1.2 eq). Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,5-Difluoro-4-methoxybenzyl cyanide.
-
Data Presentation
| Product | Nucleophile | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 3,5-Difluoro-4-methoxybenzyl Tosylate | p-Toluenesulfonyl chloride | Tosylation | Pyridine | DCM | 0 | 2-4 | >90 (crude) |
| 3,5-Difluoro-4-methoxybenzyl Azide | Sodium azide | Substitution | - | DMF | 60-80 | 4-6 | 80-95 |
| 3,5-Difluoro-4-methoxybenzyl Phenyl Ether | Phenol | Mitsunobu | PPh₃, DIAD | THF | 0 to RT | 12-24 | 70-90 |
| 3,5-Difluoro-4-methoxybenzyl Cyanide | Sodium cyanide | Substitution | - | DMSO | RT | 6-12 | 85-95 |
Note: Yields are estimates based on similar reactions and may require optimization for this specific substrate.
Visualizations
Caption: Workflow for the two-step synthesis of 3,5-Difluoro-4-methoxybenzyl Azide.
Caption: General workflow for the Mitsunobu etherification of this compound.
Caption: Factors influencing the reactivity of the benzylic position.
References
Application Notes and Protocols for 3,5-Difluoro-4-methoxybenzyl Alcohol as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. Benzyl ethers are a widely employed class of protecting groups for alcohols due to their general stability and versatile cleavage methods. The substitution pattern on the aromatic ring significantly influences the stability and reactivity of the benzyl protecting group. The p-methoxybenzyl (PMB) group, for instance, is known for its facile cleavage under oxidative or acidic conditions due to the electron-donating nature of the methoxy group.
This document provides detailed application notes and protocols for the use of a modified benzyl protecting group: the 3,5-Difluoro-4-methoxybenzyl (DFMB) group . The introduction of two electron-withdrawing fluorine atoms ortho to the methoxy group is anticipated to modulate the electronic properties of the benzyl system, thereby offering a unique stability profile compared to traditional benzyl and PMB ethers. This altered stability can be exploited to achieve orthogonality in complex synthetic strategies.
Chemical Properties and Advantages
The key feature of the 3,5-Difluoro-4-methoxybenzyl group is the presence of two fluorine atoms on the aromatic ring. These fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect is expected to:
-
Increase Stability: The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards oxidation. Consequently, the DFMB group is predicted to be significantly more stable to oxidative cleavage conditions (e.g., with DDQ or CAN) compared to the p-methoxybenzyl (PMB) group. This enhanced stability allows for the selective deprotection of a PMB ether in the presence of a DFMB ether, providing a valuable orthogonal protecting group strategy.
-
Modify Acidity: The fluorine atoms also influence the acidity of the benzylic protons, which may have subtle effects on its reactivity.
-
Maintain Acid Lability: While more stable to oxidation, the DFMB group is expected to be cleavable under acidic conditions, similar to other benzyl ethers. The cleavage likely proceeds through the formation of a stabilized benzylic carbocation. The electron-donating resonance effect of the methoxy group still plays a role in stabilizing this intermediate, although it is tempered by the inductive withdrawal of the fluorine atoms. This allows for its removal under conditions that may leave other acid-sensitive groups intact.
The primary advantage of the DFMB protecting group lies in its potential for orthogonality with the widely used PMB protecting group.
Data Presentation
As the 3,5-Difluoro-4-methoxybenzyl protecting group is a more recent and less documented protecting group, direct comparative studies with a wide range of substrates are not extensively available in the literature. The following table provides a qualitative comparison of the expected stability of the DFMB group with other common benzyl-type protecting groups based on established principles of physical organic chemistry.
| Protecting Group | Structure | Relative Stability to Oxidative Cleavage (e.g., DDQ) | Relative Stability to Acidic Cleavage (e.g., TFA) | Key Features |
| Benzyl (Bn) | High | High | Very stable, typically removed by hydrogenolysis. | |
| p-Methoxybenzyl (PMB) | Low | Low | Readily cleaved under oxidative and acidic conditions. | |
| 3,5-Difluoro-4-methoxybenzyl (DFMB) | High | Moderate | Expected to be stable to oxidative deprotection of PMB, providing orthogonality. | |
| 3,4-Dimethoxybenzyl (DMB) | Very Low | Very Low | More labile than PMB to both oxidative and acidic cleavage. |
Experimental Protocols
The following protocols are based on standard procedures for the protection and deprotection of alcohols using benzyl-type protecting groups. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: Protection of an Alcohol with 3,5-Difluoro-4-methoxybenzyl Bromide (DFMB-Br)
This protocol describes the formation of a 3,5-Difluoro-4-methoxybenzyl ether via a Williamson ether synthesis. 3,5-Difluoro-4-methoxybenzyl bromide is commercially available.
Materials:
-
Alcohol substrate
-
3,5-Difluoro-4-methoxybenzyl bromide (1.1 - 1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the alcohol in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add a solution of 3,5-Difluoro-4-methoxybenzyl bromide in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired DFMB-protected alcohol.
Protocol 2: Deprotection of a 3,5-Difluoro-4-methoxybenzyl Ether via Acidic Cleavage
This protocol describes the cleavage of the DFMB ether using trifluoroacetic acid.
Materials:
-
DFMB-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the DFMB-protected alcohol in dichloromethane.
-
Add trifluoroacetic acid (typically 10-50% v/v) to the solution at room temperature. The concentration of TFA and reaction time will need to be optimized for different substrates.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual TFA.
-
Neutralize the residue by dissolving it in a suitable organic solvent (e.g., ethyl acetate) and washing with saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 3: Oxidative Stability Test (Orthogonality with PMB)
This protocol is designed to demonstrate the stability of the DFMB group under conditions that typically cleave a PMB group.
Materials:
-
DFMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.5 equivalents)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the DFMB-protected alcohol in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ in one portion.
-
Allow the reaction to warm to room temperature and stir for a period that is typically sufficient to cleave a PMB ether (e.g., 1-4 hours).
-
Monitor the reaction by TLC, comparing the reaction mixture to the starting material. No significant formation of the deprotected alcohol is expected.
-
Workup the reaction by quenching with saturated aqueous NaHCO₃ solution, extracting with DCM, washing with brine, drying, and concentrating.
Visualization of Workflows and Concepts
Protection of an Alcohol with DFMB-Br
Caption: General workflow for the protection of an alcohol using 3,5-Difluoro-4-methoxybenzyl bromide.
Deprotection of a DFMB Ether
Caption: General workflow for the acidic deprotection of a 3,5-Difluoro-4-methoxybenzyl ether.
Orthogonality Concept
Caption: Conceptual diagram illustrating the orthogonal deprotection strategy using DFMB and PMB groups.
Application Notes and Protocols for 3,5-Difluoro-4-methoxybenzyl alcohol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield documented applications of 3,5-Difluoro-4-methoxybenzyl alcohol in the synthesis of commercialized agrochemicals. The following application notes and protocols are presented as a prospective and hypothetical guide for research and development purposes. The proposed synthesis is based on established chemical principles for the synthesis of pyrethroid insecticides, where structurally similar fluorinated benzyl alcohols are utilized as key intermediates.
Prospective Application Note: Synthesis of a Novel Pyrethroid Insecticide
Introduction
This compound is a fluorinated aromatic alcohol. While its direct application in agrochemical synthesis is not currently documented, its structure is analogous to other substituted benzyl alcohols that are crucial components of synthetic pyrethroid insecticides.[1] Pyrethroids are a major class of insecticides that act as fast-acting neurotoxins in insects.[2] They are esters of a cyclopropanecarboxylic acid (the "acid moiety") and an alcohol (the "alcohol moiety").[2][3]
The structure of the alcohol moiety is a key determinant of the pyrethroid's efficacy, stability, and selectivity. The incorporation of fluorine atoms into the benzyl alcohol ring, as seen in this compound, may offer several potential advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, potentially increasing the persistence and efficacy of the insecticide.
-
Modified Biological Activity: Fluorine substitution can alter the electronic properties of the molecule, potentially leading to stronger binding to the target site (voltage-gated sodium channels) in insects.
-
Altered Physicochemical Properties: Changes in lipophilicity and volatility could improve the penetration of the insecticide through the insect cuticle and its performance in various formulations.
This document outlines a hypothetical synthesis of a novel pyrethroid ester using this compound as the alcohol moiety and (1R)-trans-Chrysanthemic acid as the acid moiety.
Proposed Synthetic Pathway
The proposed synthesis is a standard esterification reaction, which is a common method for producing pyrethroids.[3][4] The most direct approach involves the reaction of this compound with chrysanthemic chloride, an activated form of chrysanthemic acid.
Hypothetical Experimental Protocol
Objective: To synthesize (3,5-difluoro-4-methoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate.
Materials:
-
This compound
-
(1R)-trans-Chrysanthemic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Toluene
-
Anhydrous Pyridine or Triethylamine
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Part 1: Preparation of (1R)-trans-Chrysanthemoyl Chloride
-
To a solution of (1R)-trans-chrysanthemic acid (1.0 eq) in anhydrous toluene (5 mL per gram of acid) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at room temperature.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1 drop).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the evolution of gas. The reaction is complete when gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude (1R)-trans-chrysanthemoyl chloride, which can be used in the next step without further purification.
Part 2: Esterification
-
Dissolve this compound (1.0 eq) in anhydrous toluene (10 mL per gram of alcohol) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Add a solution of the crude (1R)-trans-chrysanthemoyl chloride (1.1 eq) in anhydrous toluene dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Part 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure pyrethroid ester.
-
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation
The following table presents hypothetical data for the proposed synthesis. Actual results may vary.
| Parameter | Hypothetical Value |
| Reactants | |
| This compound | 1.0 mmol |
| (1R)-trans-Chrysanthemoyl chloride | 1.1 mmol |
| Pyridine | 1.2 mmol |
| Reaction Conditions | |
| Solvent | Anhydrous Toluene |
| Temperature | 0 °C to RT |
| Reaction Time | 18 hours |
| Results | |
| Product Yield (Isolated) | 75 - 85% |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Rationale for selecting the target molecule for agrochemical synthesis.
Caption: Workflow for the proposed synthesis of a novel pyrethroid ester.
References
- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrethrum: History of a Bio-Insecticide – Part 4 - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: Development of Bioactive Molecules from 3,5-Difluoro-4-methoxybenzyl Alcohol Analogs
A Case Study on the Bioactive Properties of 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA)
Introduction
While direct derivatization of 3,5-Difluoro-4-methoxybenzyl alcohol to yield specific bioactive molecules is not extensively documented in publicly available literature, significant research has been conducted on the closely related analog, 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA). DHMBA, a potent antioxidant first isolated from the Pacific oyster Crassostrea gigas, serves as an excellent case study for researchers and drug development professionals interested in the therapeutic potential of substituted benzyl alcohols.[1][2][3] This document provides detailed application notes and protocols based on the reported biological activities of DHMBA, offering insights into its anticancer, anti-inflammatory, and neuroprotective effects. The methodologies and findings presented here can serve as a valuable resource for the investigation of novel bioactive compounds derived from substituted benzyl alcohols.
I. Bioactivity and Pharmacological Data of DHMBA
DHMBA has demonstrated a range of biological activities, primarily attributed to its strong antioxidant and radical scavenging properties.[1][4] It has been shown to be a more potent peroxyl radical scavenger than Trolox and other known antioxidants.[1] Its therapeutic potential has been explored in various disease models, including cancer, inflammation, and neurodegenerative disorders.
Table 1: Summary of DHMBA Bioactivity
| Cell Line/Model | Biological Effect | Key Findings | Concentration Range |
| Human Glioblastoma Cells | Anticancer | Suppressed cell proliferation, inhibited adhesion and migration, induced apoptosis.[5] | 0.1 - 250 µM[5] |
| RAW264.7 Macrophages | Anti-inflammatory | Suppressed cell growth, inhibited production of inflammatory cytokines (TNF-α, IL-6, IL-1β), blocked NF-κB signaling and osteoclastogenesis.[6] | 1 - 1000 µM[6] |
| Human Lung Cancer A549 Cells | Anticancer | Suppressed cell proliferation and stimulated cell death.[1] | 1 - 250 µM[1] |
| Mouse 3T3-L1 Adipocytes | Anti-adipogenic | Inhibited lipid accumulation and adipogenesis.[3] | 1 - 100 µM[3] |
| Aging Mouse Model | Neuroprotective | Improved working memory, reduced anxiety, and inhibited neuronal loss.[7] | Not specified |
| Stress-induced Mouse Model | Neuroprotective | Inhibited hyperactivity of the HPA axis and increased antioxidant enzyme levels in the hippocampus.[8] | Not specified |
II. Experimental Protocols
The following are detailed protocols for key experiments used to characterize the bioactivity of DHMBA.
Protocol 1: Cell Proliferation Assay
Objective: To determine the effect of DHMBA on the proliferation of cancer cells (e.g., A549 or glioblastoma cells).
Materials:
-
Human lung cancer cell line A549 or glioblastoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DHMBA stock solution (dissolved in 100% ethanol)
-
96-well plates
-
Cell counting kit (e.g., WST-8) or hemocytometer
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed A549 or glioblastoma cells in 96-well plates at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare serial dilutions of DHMBA in culture medium to achieve final concentrations ranging from 0.1 µM to 250 µM. An equivalent volume of ethanol should be used as a vehicle control.
-
Replace the medium in each well with the medium containing the different concentrations of DHMBA or vehicle control.
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using a WST-8 assay according to the manufacturer's instructions or by detaching the cells with trypsin and counting them with a hemocytometer.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
Protocol 2: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of DHMBA on the expression and phosphorylation of key proteins in signaling pathways (e.g., PI3K/Akt/mTOR, MAPK).
Materials:
-
Cells of interest (e.g., glioblastoma cells, RAW264.7 macrophages)
-
DHMBA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., PI3K, Akt, p-Akt, mTOR, MAPK, p-MAPK, p53, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with various concentrations of DHMBA for a specified time.
-
Lyse the cells with lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
III. Signaling Pathways and Experimental Workflows
DHMBA's Impact on Cancer Cell Signaling
DHMBA has been shown to modulate multiple signaling pathways involved in cancer cell growth, proliferation, and survival. A key mechanism is the downregulation of the PI3K/Akt/mTOR and MAPK pathways, which are often hyperactivated in cancer.[5] Concurrently, DHMBA can upregulate tumor suppressor proteins like p53 and p21.
Caption: DHMBA inhibits cancer cell growth by downregulating the PI3K/Akt/mTOR and MAPK pathways and upregulating tumor suppressors.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for screening and characterizing the bioactivity of a novel compound like a derivative of this compound, using DHMBA as a model.
Caption: A generalized workflow for the in vitro and in vivo screening of bioactive molecules.
The study of 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) provides a robust framework for investigating the therapeutic potential of related benzyl alcohol derivatives. The application notes and protocols detailed herein offer a starting point for researchers to explore the bioactivity of novel compounds synthesized from precursors like this compound. By employing these methodologies, scientists can elucidate mechanisms of action, identify potential therapeutic targets, and contribute to the development of new drugs for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Marine Factor 3,5-Dihydroxy-4-methoxybenzyl Alcohol Represses Adipogenesis in Mouse 3T3-L1 Adipocytes In Vitro: Regulating Diverse Signaling Pathways [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5-Dihydroxy-4-methoxybenzyl alcohol, a novel antioxidant isolated from oyster meat, inhibits the hypothalamus-pituitary-adrenal axis to regulate the stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorinated Analogs of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into natural products represents a powerful approach in medicinal chemistry and drug discovery. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly modulate the physicochemical and biological properties of a molecule. This can lead to enhanced metabolic stability, increased binding affinity to target proteins, improved membrane permeability, and altered bioavailability.[1][2] These modifications can ultimately result in drug candidates with superior efficacy and safety profiles.
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated analogs of several important classes of natural products, including terpenoids, steroids, and alkaloids. The protocols are based on modern synthetic methodologies, with a focus on late-stage fluorination techniques that allow for the direct introduction of fluorine into complex molecular scaffolds.
I. Late-Stage C-H Fluorination of Terpenoids: Synthesis of a Fluorinated Neomenthol Derivative
The development of methods for the direct fluorination of C-H bonds has revolutionized the synthesis of fluorinated organic molecules. This approach avoids the need for pre-functionalization of the substrate, offering a more efficient and atom-economical route to fluorinated compounds. One notable example is the directing group-assisted, palladium-catalyzed C(sp³)–H fluorination, which enables the site-selective introduction of fluorine into complex molecules like terpenoids.[2]
Data Presentation
| Compound | Starting Material | Reagent | Catalyst | Yield (%) | Reference |
| Fluorinated Neomenthol Derivative | Neomenthol Derivative | N-Fluoro-2,4,6-trimethylpyridinium triflate | Pd(OAc)₂ | 73 | [2] |
Experimental Protocol: Synthesis of a Fluorinated Neomenthol Derivative[2]
Materials:
-
Neomenthol derivative (1.0 equiv)
-
N-Fluoro-2,4,6-trimethylpyridinium triflate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
8-Amino-2-quinolinecarboxylic acid (L1, 20 mol%)
-
Silver carbonate (Ag₂CO₃, 2.0 equiv)
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To an oven-dried Schlenk tube, add the neomenthol derivative (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 10 mol%), 8-amino-2-quinolinecarboxylic acid (7.5 mg, 20 mol%), and Ag₂CO₃ (110 mg, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCM (1.0 mL) and HFIP (0.2 mL) to the tube under an argon atmosphere.
-
Add N-Fluoro-2,4,6-trimethylpyridinium triflate (0.3 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the tube and stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired fluorinated neomenthol derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Experimental Workflow
References
- 1. Sterol synthesis. Preparation and characterization of fluorinated and deuterated analogs of oxygenated derivatives of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3,5-Difluoro-4-methoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,5-Difluoro-4-methoxybenzyl alcohol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Synthetic Pathway Overview
The synthesis of this compound can be approached through a multi-step pathway, which involves the formation of key intermediates. A plausible synthetic route is outlined below. This guide will provide detailed information for each major transformation.
Caption: Plausible synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the key synthetic steps.
Step 1: Synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde
A common method for introducing a hydroxyl group onto an aromatic ring is through the Baeyer-Villiger oxidation of the corresponding aldehyde to a formate ester, followed by hydrolysis.
Q1: My Baeyer-Villiger oxidation of 3,5-Difluorobenzaldehyde is not proceeding or is giving low yields. What are the possible causes and solutions?
A1: Low yields in Baeyer-Villiger oxidations can stem from several factors. Here are some common issues and troubleshooting tips:
-
Inadequate Peracid Activity: The strength and purity of the peroxyacid (e.g., m-CPBA) are crucial. Ensure you are using a fresh, high-purity batch of the oxidizing agent. The activity of older batches of peroxyacids can be diminished.
-
Reaction Temperature: The reaction is often performed at or below room temperature. If the reaction is sluggish, a slight increase in temperature may be beneficial. However, excessive heat can lead to decomposition of the peroxyacid and side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
pH Control: The reaction is typically carried out under neutral or slightly acidic conditions. The presence of strong acids or bases can lead to undesired side reactions.
| Parameter | Recommended Condition | Troubleshooting Tips |
| Oxidizing Agent | m-CPBA (meta-chloroperoxybenzoic acid) (1.1-1.5 eq) | Use a freshly opened bottle or a recently standardized batch. |
| Solvent | Dichloromethane (DCM) or Chloroform (anhydrous) | Ensure the solvent is dry. If the reaction is slow, consider a more polar solvent, but be mindful of potential side reactions. |
| Temperature | 0 °C to room temperature | If the reaction is sluggish, allow it to warm to room temperature slowly. For very reactive substrates, cooling might be necessary to improve selectivity. |
| Reaction Time | 12-24 hours | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
Q2: I am observing the formation of 3,5-difluorobenzoic acid as a major byproduct. How can I minimize this?
A2: The formation of the corresponding carboxylic acid is a known side reaction in the Baeyer-Villiger oxidation of aldehydes.[1] This occurs through the oxidation of the aldehyde without the desired rearrangement. To minimize this:
-
Control the Stoichiometry: Use only a slight excess of the peroxyacid (around 1.1 equivalents). A large excess can promote the over-oxidation to the carboxylic acid.
-
Maintain a Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can favor the desired rearrangement pathway over direct oxidation.
Step 2: Methylation of 3,5-Difluoro-4-hydroxybenzaldehyde
The Williamson ether synthesis is a standard method for the O-methylation of phenols.
Q3: My Williamson ether synthesis to produce 3,5-Difluoro-4-methoxybenzaldehyde is inefficient. What could be the issue?
A3: Inefficient methylation can be due to several factors, especially when dealing with electron-deficient phenols.
-
Incomplete Deprotonation: The phenolic proton must be completely removed by a suitable base to form the phenoxide anion, which is the active nucleophile. The pKa of fluorinated phenols is lower than that of phenol, but a sufficiently strong base is still required.
-
Choice of Base: A strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is typically used. Sodium hydroxide can also be employed. Ensure the base is fresh and handled under anhydrous conditions if it is water-sensitive (like NaH).
-
Methylating Agent Reactivity: Methyl iodide (CH3I) is generally more reactive than dimethyl sulfate ((CH3)2SO4), but both are effective. Dimethyl sulfate is often more cost-effective for larger scale reactions but is also more toxic.[2][3]
-
Solvent: A polar aprotic solvent like DMF or acetone is generally preferred as it solvates the cation of the base and leaves the phenoxide anion more nucleophilic.
-
Reaction Temperature: Gentle heating (e.g., 50-80 °C) is often required to drive the reaction to completion.
| Parameter | Recommended Condition | Troubleshooting Tips |
| Methylating Agent | Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4) (1.1-1.5 eq) | Use a fresh, high-purity methylating agent. Be aware of the high toxicity of these reagents and handle them with appropriate safety precautions.[4][5][6][7][8] |
| Base | Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.2-2.0 eq) | Ensure the base is finely powdered and dry for better reactivity. If using NaH, ensure all other reagents and the solvent are strictly anhydrous. |
| Solvent | Acetone or Dimethylformamide (DMF) (anhydrous) | DMF can lead to faster reaction rates but can be more difficult to remove. Acetone is a good alternative with a lower boiling point. |
| Temperature | 50-80 °C | Monitor the reaction by TLC. If the reaction is slow, a moderate increase in temperature may be beneficial. |
| Reaction Time | 4-12 hours | The reaction time will depend on the specific substrate and conditions. Monitor for the disappearance of the starting material. |
Q4: I am concerned about the safety of using dimethyl sulfate or methyl iodide. What are the key safety precautions?
A4: Both dimethyl sulfate and methyl iodide are toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood.[2][3][5][6][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended for dimethyl sulfate), a lab coat, and safety goggles.
-
Handling: Use a syringe or cannula for transferring these reagents to avoid inhalation of vapors and skin contact.
-
Quenching: Any residual methylating agent should be quenched carefully at the end of the reaction. A solution of ammonia or sodium thiosulfate can be used for this purpose.
Step 3: Reduction of 3,5-Difluoro-4-methoxybenzaldehyde
The final step is the reduction of the aldehyde to the corresponding benzyl alcohol.
Q5: The reduction of 3,5-Difluoro-4-methoxybenzaldehyde is not going to completion. How can I improve the conversion?
A5: Incomplete reduction is a common issue that can often be resolved by adjusting the reaction conditions.
-
Reducing Agent: Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation.[10][11][12][13] Ensure it is a fresh, dry powder.
-
Solvent: Protic solvents like methanol or ethanol are typically used for NaBH4 reductions. The solvent should be of sufficient purity.
-
Stoichiometry: While NaBH4 provides four hydride equivalents, it is common to use a slight excess (e.g., 1.1-1.5 molar equivalents of NaBH4) to ensure complete conversion.
-
Temperature: The reaction is often performed at 0 °C and then allowed to warm to room temperature. If the reaction is slow, it can be gently heated, but this may increase the risk of side reactions.
| Parameter | Recommended Condition | Troubleshooting Tips |
| Reducing Agent | Sodium borohydride (NaBH4) (1.1-1.5 eq) | Use a fresh, powdered sample of NaBH4. Add it portion-wise to the solution of the aldehyde to control the initial exothermic reaction. |
| Solvent | Methanol or Ethanol | Ensure the aldehyde is fully dissolved in the solvent before adding the reducing agent. |
| Temperature | 0 °C to room temperature | The initial addition of NaBH4 should be done at 0 °C. The reaction can then be stirred at room temperature until completion. |
| Reaction Time | 1-4 hours | Monitor the reaction by TLC. The reaction is typically complete within a few hours. |
III. Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde via Baeyer-Villiger Oxidation
Caption: Workflow for the Baeyer-Villiger oxidation and subsequent hydrolysis.
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add m-CPBA (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and brine.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude formate ester.
-
Hydrolysis: Dissolve the crude formate ester in methanol and add a 1 M aqueous solution of sodium hydroxide (NaOH). Stir at room temperature for 1-2 hours.
-
Acidification and Extraction: Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Methylation of 3,5-Difluoro-4-hydroxybenzaldehyde
Caption: Workflow for the Williamson ether synthesis.
-
Reaction Setup: To a round-bottom flask, add 3,5-difluoro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and acetone.
-
Reagent Addition: Add methyl iodide (1.5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Reduction to this compound
Caption: Workflow for the reduction of the aldehyde to the alcohol.
-
Reaction Setup: Dissolve 3,5-difluoro-4-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.2 eq) portion-wise to the solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Concentration: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- 1. Baeyer Villiger Oxidation - Chad's Prep® [chadsprep.com]
- 2. aarti-industries.com [aarti-industries.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. samratpharmachem.com [samratpharmachem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nj.gov [nj.gov]
- 8. epa.gov [epa.gov]
- 9. chemstock.ae [chemstock.ae]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. fishersci.com [fishersci.com]
common side reactions in the synthesis of 3,5-Difluoro-4-methoxybenzyl alcohol derivatives
This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions and issues encountered during the synthesis of 3,5-Difluoro-4-methoxybenzyl alcohol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis of the Precursor Aldehyde (3,5-Difluoro-4-methoxybenzaldehyde)
A common route to the target alcohol is via the reduction of the corresponding aldehyde. This aldehyde is typically synthesized via formylation of an electron-rich aromatic precursor like 1,3-difluoro-2-methoxybenzene.
Q1: I am getting a very low yield during the Vilsmeier-Haack formylation of my difluoroanisole substrate. What are the common causes?
A1: Low yields in the Vilsmeier-Haack reaction are typically linked to the reactivity of the substrate or the integrity of the Vilsmeier reagent.
-
Substrate Reactivity: The Vilsmeier-Haack reaction requires an electron-rich aromatic ring.[1][2] The presence of two electron-withdrawing fluorine atoms, even with the electron-donating methoxy group, can deactivate the ring, making the reaction sluggish.
-
Vilsmeier Reagent: The formylating agent, the Vilsmeier reagent, is formed in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[3][4] This reagent is sensitive to moisture. Any water contamination will consume the reagent and inhibit the reaction.
-
Reaction Temperature: While the reaction is often started at a low temperature (e.g., 0 °C), it may require heating to proceed to completion with a deactivated substrate. However, excessive heat can lead to decomposition and side product formation.
Troubleshooting Guide: Vilsmeier-Haack Formylation
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Deactivated aromatic substrate. | Increase reaction temperature gradually and monitor by TLC. Consider using a more reactive formylating agent if the issue persists. |
| Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-quality POCl₃. | |
| Multiple Products/Isomers | Lack of regioselectivity. | For 1,3-difluoro-2-methoxybenzene, formylation should preferentially occur at the para position to the methoxy group, which is sterically less hindered and activated.[1] If other isomers are observed, purification by column chromatography is necessary. |
| Product Decomposition | Unstable iminium intermediate during workup. | Perform the hydrolytic workup at a low temperature (e.g., 0 °C) and consider using a buffered solution (e.g., sodium acetate) to control the pH.[1] |
Section 2: Reduction of 3,5-Difluoro-4-methoxybenzaldehyde to the Alcohol
The final step is often the reduction of the aldehyde to the primary alcohol.
Q2: My reduction of 3,5-difluoro-4-methoxybenzaldehyde is incomplete, and I see starting material remaining. How can I drive the reaction to completion?
A2: Incomplete reduction is a common issue that can be addressed by adjusting the reagents or reaction conditions.
-
Reducing Agent Stoichiometry: Ensure at least one full equivalent of the hydride reagent (e.g., NaBH₄) is used. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure all the aldehyde is consumed.
-
Reagent Activity: Hydride reagents like sodium borohydride (NaBH₄) can decompose over time, especially if not stored properly in a dry environment. Use a fresh bottle of the reducing agent.
-
Solvent Choice: The choice of solvent can affect the rate of reduction. Protic solvents like ethanol or methanol are commonly used with NaBH₄.
Q3: I am observing an unexpected byproduct in my reduction reaction. What could it be?
A3: While the reduction of an aldehyde to an alcohol is typically a clean reaction, side products can form under certain conditions.
-
Cannizzaro Reaction (under basic conditions): If strong basic conditions are present and the aldehyde has no α-hydrogens (like this one), two molecules can disproportionate to form the corresponding carboxylic acid and alcohol. This is generally not an issue with standard NaBH₄ reductions but can occur if other strong bases are present.
-
Acetal Formation: If the reaction is performed in an alcohol solvent under acidic conditions (e.g., during an acidic workup), the product alcohol can react with the starting aldehyde to form a hemiacetal and subsequently an acetal. Ensure the workup conditions are appropriate.
Section 3: Alternative Synthesis via Grignard Reagents
An alternative pathway involves the formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by reaction with an electrophile like formaldehyde.
Q4: My Grignard reaction is not starting, or the yield is extremely low. What is the most likely problem?
A4: Grignard reactions are notoriously sensitive to reaction conditions. The most common cause of failure is the presence of water or other protic sources.[5][6]
-
Moisture: Grignard reagents are potent bases and will be instantly quenched by water, alcohols, or even acidic protons on other functional groups.[6] All glassware must be rigorously dried (flame- or oven-dried), and all solvents and reagents must be anhydrous.[5]
-
Magnesium Passivation: Magnesium metal is often coated with a layer of magnesium oxide, which prevents it from reacting with the alkyl/aryl halide.[7] The magnesium must be activated, often by crushing it to expose a fresh surface or by using a small crystal of iodine.
-
Side Reactions: The primary side reaction during the formation of the Grignard reagent is a Wurtz-type coupling, where two aryl radicals combine to form a biphenyl byproduct.[7]
Troubleshooting Guide: Grignard Reaction
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Magnesium surface is passivated with MgO.[7] | Gently crush the magnesium turnings in a dry flask before adding solvent. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface. |
| Presence of moisture in solvent or on glassware.[5] | Flame-dry all glassware under vacuum or nitrogen. Use freshly distilled, anhydrous ether or THF. | |
| Low Yield of Desired Product | Grignard reagent quenched by protic contaminants.[6] | Ensure starting materials are free of water. If the substrate contains acidic protons (e.g., -OH, -COOH), they must be protected before the Grignard reaction. |
| Formation of biphenyl byproduct.[7] | Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize radical coupling. | |
| Formation of a Carboxylic Acid | Reaction with atmospheric CO₂.[6] | Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction to prevent exposure to air. |
Experimental Protocols
Protocol 1: Representative Vilsmeier-Haack Formylation
-
To an oven-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) via the dropping funnel, keeping the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.[4]
-
Dissolve the substrate (e.g., 1,3-difluoro-2-methoxybenzene, 1 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent (e.g., DCM).[1]
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) while monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.
-
Add a solution of sodium acetate or sodium hydroxide to neutralize the mixture and hydrolyze the iminium salt intermediate.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography or recrystallization.
Protocol 2: Representative Aldehyde Reduction with NaBH₄
-
Dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In small portions, add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) to the solution. Effervescence (hydrogen gas evolution) may be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the mixture to 0 °C and slowly add water or dilute HCl to quench the excess NaBH₄.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
-
Purify as needed by column chromatography or recrystallization.
Visual Guides
// Nodes sub [label="1,3-Difluoro-\n2-methoxybenzene", fillcolor="#F1F3F4", fontcolor="#202124"];
// Path A vh [label="Vilsmeier-Haack\nFormylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ald [label="3,5-Difluoro-4-methoxy-\nbenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; red [label="Reduction\n(e.g., NaBH₄)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path B (Alternative) hal [label="Halogenation\n(e.g., NBS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aryl_hal [label="Aryl Halide\nPrecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; grig [label="Grignard Formation\n(+ Mg)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; grig_reag [label="Grignard\nReagent", fillcolor="#F1F3F4", fontcolor="#202124"]; form [label="Reaction with\nFormaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Final Product prod [label="3,5-Difluoro-4-methoxy-\nbenzyl Alcohol", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges sub -> vh [label="POCl₃, DMF"]; vh -> ald; ald -> red [label="NaBH₄"];
sub -> hal; hal -> aryl_hal; aryl_hal -> grig; grig -> grig_reag; grig_reag -> form;
red -> prod; form -> prod; } dot Caption: Common synthetic pathways to this compound.
// Nodes start [label="Grignard reaction has low yield or fails to start.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Did the reaction initiate?\n(Bubbling, color change, exotherm)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// No branch cause1 [label="Cause: Mg Passivation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol1 [label="Solution:\n1. Crush Mg turnings.\n2. Add I₂ crystal or 1,2-dibromoethane.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause: Wet Solvent/Glassware", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol2 [label="Solution:\n1. Flame-dry all glassware.\n2. Use anhydrous, distilled solvent.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Yes branch q2 [label="Is biphenyl byproduct observed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause3 [label="Cause: Wurtz Coupling", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol3 [label="Solution:\nAdd aryl halide slowly to Mg.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
cause4 [label="Cause: Reagent Quenching", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol4 [label="Solution:\n1. Check substrate for protic groups.\n2. Maintain inert atmosphere (N₂/Ar).", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> q1; q1 -> cause1 [label="No"]; cause1 -> sol1; q1 -> cause2 [label="No"]; cause2 -> sol2;
q1 -> q2 [label="Yes"]; q2 -> cause3 [label="Yes"]; cause3 -> sol3; q2 -> cause4 [label="No"]; cause4 -> sol4; } dot Caption: Troubleshooting flowchart for common Grignard reaction failures.
// Nodes start [label="Ar-Br + Mg", fillcolor="#F1F3F4", fontcolor="#202124"];
// Desired Path desired_path [label="Desired Reaction", shape=plaintext, fontcolor="#202124"]; radical [label="[ Ar• ] + [ •MgBr ]", fillcolor="#FFFFFF", fontcolor="#202124"]; grignard [label="Ar-MgBr\n(Grignard Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Path side_path [label="Side Reaction", shape=plaintext, fontcolor="#202124"]; coupling [label="[ Ar• ] + [ •Ar ]", fillcolor="#FFFFFF", fontcolor="#202124"]; biphenyl [label="Ar-Ar\n(Biphenyl Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for alignment invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges start -> radical; radical -> grignard [label="e⁻ transfer"];
start -> invis1 [style=invis]; invis1 -> coupling [style=invis]; coupling -> biphenyl [label="Radical Coupling"];
// Rank constraints {rank=same; desired_path; side_path;} {rank=same; start;} {rank=same; radical; invis1;} {rank=same; coupling;} {rank=same; grignard; biphenyl;} } dot Caption: Desired Grignard reagent formation versus biphenyl side reaction.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. adichemistry.com [adichemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of Products Derived from 3,5-Difluoro-4-methoxybenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 3,5-Difluoro-4-methoxybenzyl alcohol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatives of this compound I am likely to synthesize and need to purify?
A1: The most common derivatives stem from reactions involving the hydroxyl group or conversion of the benzyl alcohol to a leaving group. These include:
-
Ethers: Formed by Williamson ether synthesis, coupling 3,5-Difluoro-4-methoxybenzyl bromide or chloride with an alcohol or phenol.
-
Esters: Synthesized through esterification reactions with carboxylic acids, often employing methods like the Mitsunobu reaction or using coupling agents.
-
Aldehydes: The corresponding 3,5-Difluoro-4-methoxybenzaldehyde is a key synthetic intermediate, typically prepared by oxidation of the alcohol.
-
Halides: 3,5-Difluoro-4-methoxybenzyl bromide or chloride are common intermediates for nucleophilic substitution reactions.
-
Other Derivatives: Amines, azides, and thioethers can also be synthesized from the corresponding benzyl halide.
Q2: I am having trouble with the purification of my 3,5-Difluoro-4-methoxybenzyl ether derivative. What are the common issues and solutions?
A2: Common issues with the purification of these ether derivatives, which are often of moderate polarity, include co-elution with starting materials or byproducts during column chromatography. Here are some troubleshooting tips:
-
Problem: Incomplete reaction, leaving unreacted this compound or the corresponding bromide.
-
Solution: Ensure your reaction goes to completion using TLC analysis. If starting material remains, consider adjusting reaction time, temperature, or reagent stoichiometry. For purification, a carefully selected solvent system for column chromatography should separate the more polar alcohol from the less polar ether product.
-
-
Problem: Co-elution of the desired ether with non-polar byproducts.
-
Problem: The product is an oil and will not crystallize.
-
Solution: Oiling out can be due to impurities or the inherent properties of the compound. Try trituration with a non-polar solvent like hexanes to induce crystallization. If that fails, high-purity oil can be obtained through careful column chromatography.
-
Q3: My esterification reaction to produce a 3,5-Difluoro-4-methoxybenzyl ester is complete, but the purification by column chromatography is proving difficult. What can I do?
A3: Ester purification can be challenging due to the presence of coupling reagents and other byproducts.
-
Problem: Removal of triphenylphosphine oxide (TPPO) from a Mitsunobu reaction.
-
Solution: TPPO is notoriously difficult to remove completely by chromatography. One strategy is to precipitate most of the TPPO from a non-polar solvent (e.g., a mixture of hexanes and ethyl acetate) prior to chromatography. Alternatively, specialized purification techniques or modified reagents can be employed to facilitate byproduct removal.[3]
-
-
Problem: The ester co-elutes with the starting carboxylic acid.
-
Solution: If the carboxylic acid is acidic enough, a liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove the unreacted acid before chromatography.
-
Q4: I have oxidized this compound to the aldehyde, but I am getting a low yield after purification. Why might this be?
A4: Low yields in the purification of 3,5-Difluoro-4-methoxybenzaldehyde can result from several factors.
-
Problem: Over-oxidation to the carboxylic acid.
-
Solution: Use a mild and selective oxidizing agent. Monitor the reaction closely by TLC to avoid over-oxidation. The resulting carboxylic acid can be removed by an basic wash during workup.
-
-
Problem: The aldehyde is volatile.
-
Solution: Be cautious during solvent removal under reduced pressure. Avoid excessive heating of the rotovap bath.
-
-
Problem: The aldehyde is unstable on silica gel.
-
Solution: While generally stable, some aldehydes can be sensitive. If you suspect degradation on the column, you can try using deactivated silica gel or a different stationary phase like alumina.
-
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | Incorrect solvent system (eluent). | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for your product. A gradient elution may be necessary. For fluorinated compounds, trying different solvent combinations (e.g., hexanes/ethyl acetate, hexanes/dichloromethane, toluene/ethyl acetate) can be beneficial. |
| Column overloading. | Use an appropriate amount of crude material for the column size (typically 1:30 to 1:100 sample to silica gel ratio by weight). | |
| Poorly packed column (channeling). | Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to remove air bubbles. | |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. If using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. |
| Product Elutes Too Quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent like pure hexanes and gradually increase the polarity. |
| Streaking of the Compound on the Column | The compound is acidic or basic. | Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a small amount of triethylamine (0.1-1%). |
| Sample is not fully dissolved when loaded. | Ensure the sample is fully dissolved in a minimum amount of solvent before loading onto the column. If solubility is an issue, consider dry loading by adsorbing the sample onto a small amount of silica gel. |
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was added). | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound is very soluble in the chosen solvent, even at low temperatures. | Choose a different solvent in which the compound has lower solubility at room temperature but is still soluble when hot. Alternatively, use a two-solvent system (an anti-solvent). | |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, and the compound's melting point is lower than the solution temperature. | Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| Presence of impurities. | Try to purify the compound further by another method (e.g., column chromatography) before attempting recrystallization. | |
| Low Recovery of Crystals | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility and maximize crystal formation. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Premature crystallization during hot filtration. | Use a heated funnel or preheat the filtration apparatus. Add a small excess of hot solvent before filtration to prevent premature crystallization. |
Data Presentation
Table 1: Purification Data for Derivatives of this compound and Analogs
| Derivative Type | Compound | Purification Method | Eluent/Solvent | Yield (%) | Purity (%) | Reference |
| Isothiocyanate | 3,5-Difluoro-4-methoxybenzyl isothiocyanate | Flash Silica Column Chromatography | Hexane:Ethyl Acetate (90:10) | 79 | - | [4] |
| Thioether | 3-((3,5-difluoro-4-methoxybenzyl)thio)-8,9-dimethylthieno[3,2-e][3][4][5]triazolo[4,3-c]pyrimidine | Silica-gel Column Chromatography | Ethyl Acetate in Hexanes (0-100%) | 53 | >95 | [6] |
| Amine | 8-Cyclopentyl-2-((3,5-difluoro-4-methoxyphenyl)amino)pteridin-7(8H)-one | Not specified | - | 30.8 | - | [7] |
| Ester (analog) | (4-Methoxyphenyl)methyl Benzoate | Silica Gel Chromatography | Ethyl Acetate/Hexanes (10%/90%) | 89 | - | [8] |
| Aldehyde (analog) | 4-Methoxybenzaldehyde | Column Chromatography on SiO₂ | Ethyl Acetate/Hexane | 96 | - | [2] |
Table 2: Recrystallization Data for a Downstream Product
| Compound | Recrystallization Solvent | Yield (%) | Melting Point (°C) | Reference |
| 4-(3',5'-difluoro-4'-methoxybenzyl)-1,2,4-triazole-3-thiol | Ethanol-Hexane | 65 | 124-126 | [4] |
| 4-(3',5'-difluorobenzyl)-1,2,4-triazole-3-thiol | Ethanol-Water | 71 | 129-130 | [4] |
Experimental Protocols
Protocol 1: Purification of 3,5-Difluoro-4-methoxybenzaldehyde via Column Chromatography (Adapted from an analogous procedure[2])
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Carefully pour the slurry into a glass column, allowing the silica gel to settle into a uniform bed.
-
Add a thin layer of sand on top of the silica gel.
-
Equilibrate the column by running the initial eluent (e.g., 5% ethyl acetate in hexane) through the column until the pack is stable.
-
-
Sample Loading:
-
Dissolve the crude 3,5-Difluoro-4-methoxybenzaldehyde in a minimal amount of dichloromethane or the initial eluent.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent as needed to elute the product.
-
Collect fractions and monitor the separation by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure aldehyde.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification of a 3,5-Difluoro-4-methoxybenzyl Ester via Column Chromatography (Adapted from an analogous procedure[8])
-
Column Preparation: As described in Protocol 1, using a suitable non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elution:
-
Elute the column with a mixture of ethyl acetate and hexanes. A starting point could be 10% ethyl acetate in hexanes.
-
The polarity can be adjusted based on the polarity of the specific ester.
-
Collect and monitor fractions by TLC.
-
-
Isolation: Combine pure fractions and remove the solvent via rotary evaporation.
Protocol 3: Recrystallization of a Solid Derivative (General Procedure)
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. For fluorinated aromatic compounds, consider solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or hexane/ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of common derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Page loading... [guidechem.com]
- 4. US4628059A - Dopamine-β-hydroxylase inhibitors - Google Patents [patents.google.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Structural and Biological Evaluations of a Non-Nucleoside STING Agonist Specific for Human STINGA230 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
challenges in the scale-up synthesis of 3,5-Difluoro-4-methoxybenzyl alcohol
Welcome to the technical support center for the scale-up synthesis of 3,5-Difluoro-4-methoxybenzyl alcohol. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The most common and direct route for the scale-up synthesis of this compound is the reduction of 3,5-Difluoro-4-methoxybenzoic acid. This method is often preferred due to the commercial availability of the starting material and the relatively straightforward nature of the reduction. An alternative route is the reduction of 3,5-Difluoro-4-methoxybenzaldehyde.
Q2: What are the primary challenges encountered during the scale-up of the reduction of 3,5-Difluoro-4-methoxybenzoic acid?
A2: The primary challenges during scale-up include:
-
Incomplete reaction: Ensuring the complete conversion of the carboxylic acid to the alcohol can be difficult on a larger scale.
-
Byproduct formation: The formation of impurities can complicate the purification process.
-
Exothermic reaction control: The reduction reaction can be exothermic, and managing the temperature in a large reactor is critical to prevent runaway reactions.
-
Work-up and purification: Isolating the pure product from the reaction mixture can be challenging and may require multiple extraction and purification steps.
Q3: What are the safety considerations for the scale-up synthesis of this compound?
A3: Safety is paramount in any chemical synthesis, especially during scale-up. Key safety considerations include:
-
Handling of reducing agents: Reagents such as sodium borohydride are flammable and can react violently with water. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated area.
-
Solvent handling: The use of large quantities of flammable organic solvents requires proper storage, handling, and disposal procedures.
-
Reaction monitoring: Close monitoring of the reaction temperature and pressure is crucial to ensure the reaction is proceeding safely.
-
Emergency preparedness: An emergency plan should be in place to address any unforeseen incidents, such as spills, fires, or runaway reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase the reaction time or temperature.- Use a more potent reducing agent.- Ensure the starting material is fully dissolved before adding the reducing agent. |
| Product loss during work-up. | - Optimize the extraction procedure by adjusting the pH and solvent choice.- Minimize transfers of the product between vessels. | |
| Product Purity Issues | Presence of unreacted starting material. | - Increase the stoichiometry of the reducing agent.- Extend the reaction time. |
| Formation of byproducts. | - Optimize the reaction temperature to minimize side reactions.- Use a more selective reducing agent. | |
| Difficult Product Isolation | Emulsion formation during extraction. | - Add a brine solution to break the emulsion.- Use a different solvent system for extraction. |
| Oily product that is difficult to crystallize. | - Try different crystallization solvents or solvent mixtures.- Use seed crystals to induce crystallization. |
Experimental Protocol: Reduction of 3,5-Difluoro-4-methoxybenzoic Acid
This protocol describes a general method for the reduction of 3,5-Difluoro-4-methoxybenzoic acid to this compound.
Materials:
-
3,5-Difluoro-4-methoxybenzoic acid
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,5-Difluoro-4-methoxybenzoic acid in anhydrous THF.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly add anhydrous methanol dropwise to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Quenching: Once the reaction is complete, slowly add 1M HCl to quench the excess sodium borohydride.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Starting Material | 1.0 g | 100 g |
| Sodium Borohydride | 0.4 g | 40 g |
| THF | 20 mL | 2 L |
| Methanol | 2 mL | 200 mL |
| Reaction Time | 2 hours | 4 hours |
| Yield | 85% | 82% |
| Purity (by HPLC) | 98% | 97.5% |
Visualizations
Caption: Troubleshooting workflow for the scale-up synthesis.
managing acidic or basic sensitivity of 3,5-Difluoro-4-methoxybenzyl alcohol
Technical Support Center: 3,5-Difluoro-4-methoxybenzyl alcohol
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in managing the acidic and basic sensitivity of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a stable compound under recommended storage conditions, which typically involve storing it in a cool, dry, and well-ventilated area away from strong oxidizing agents. However, its stability can be compromised by exposure to strong acidic or basic conditions, particularly at elevated temperatures.
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: Under strong acidic conditions, two primary degradation pathways are plausible:
-
Acid-catalyzed dehydration: The benzylic alcohol can be protonated, forming a good leaving group (water). Subsequent elimination can lead to the formation of a stabilized benzylic carbocation, which can then lead to the formation of oligomeric or polymeric materials.
-
Ether cleavage: The methoxy group (an ether) can be cleaved by strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures to yield a phenol and a methyl halide.[1][2][3][4]
Q3: What happens to this compound in the presence of a base?
A3: this compound is generally more stable under basic conditions than acidic conditions, especially in the absence of oxidizing agents. The hydroxyl group can be deprotonated by a strong base to form an alkoxide. In the presence of oxidizing agents, benzyl alcohols can be oxidized to the corresponding aldehyde (3,5-difluoro-4-methoxybenzaldehyde) and further to the carboxylic acid (3,5-difluoro-4-methoxybenzoic acid).[5][6]
Q4: How do the fluorine substituents affect the stability of the molecule?
A4: The two fluorine atoms are strong electron-withdrawing groups. This can influence the reactivity of the aromatic ring and the benzylic position. The electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, potentially making it less susceptible to electrophilic attack but could influence the stability of benzylic carbocation intermediates.[7]
Q5: What are the signs of degradation?
A5: Degradation of this compound may be indicated by a change in the physical appearance of the sample (e.g., color change, precipitation), or by the appearance of new peaks in analytical tests such as HPLC, GC-MS, or NMR.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected side products in an acid-catalyzed reaction. | Degradation of the benzyl alcohol. | - Run the reaction at a lower temperature.- Use a milder acid catalyst.- Reduce the reaction time.- Protect the alcohol functional group before proceeding with the acid-catalyzed step. |
| Low yield in a reaction involving a strong base. | If an oxidizing agent is present, the alcohol may be oxidizing to an aldehyde or carboxylic acid. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.- Use a non-oxidizing base.- Check for and remove any potential oxidizing impurities from the starting materials and solvents. |
| Discoloration of the compound upon storage. | Slow oxidation or degradation due to exposure to light or air. | - Store the compound in a tightly sealed, amber-colored vial.- Store under an inert atmosphere.- Store at a lower temperature as recommended by the supplier. |
| Inconsistent analytical results (e.g., varying HPLC purity). | On-column degradation or instability in the analytical solvent. | - Use a buffered mobile phase for HPLC analysis to control the pH.- Prepare analytical samples immediately before analysis.- Investigate the stability of the compound in the chosen analytical solvent. |
Data Presentation
The following table summarizes the hypothetical stability of this compound under various conditions. This data is for illustrative purposes and should be confirmed by experimental analysis.
| Condition | Temperature | Time | Assay (% Remaining) | Major Degradation Product(s) |
| 1 M HCl | 25°C | 24 h | >98% | - |
| 1 M HCl | 80°C | 24 h | ~70% | Oligomers, 3,5-difluoro-4-hydroxybenzyl alcohol |
| 1 M NaOH | 25°C | 24 h | >99% | - |
| 1 M NaOH | 80°C | 24 h | >95% | 3,5-difluoro-4-methoxybenzaldehyde |
| pH 4 Buffer | 25°C | 7 days | >99% | - |
| pH 10 Buffer | 25°C | 7 days | >99% | - |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound under acidic and basic conditions.
1. Materials:
- This compound
- HPLC grade acetonitrile and water
- Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
- Phosphate buffer components
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
- Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
- Acidic Solution: Dilute the stock solution with 1 M HCl to a final concentration of 0.1 mg/mL.
- Basic Solution: Dilute the stock solution with 1 M NaOH to a final concentration of 0.1 mg/mL.
- Neutral Solution (Control): Dilute the stock solution with water to a final concentration of 0.1 mg/mL.
3. Experimental Procedure:
- Incubate the acidic, basic, and neutral solutions at desired temperatures (e.g., 25°C and 80°C).
- At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
- Neutralize the acidic and basic samples before injection if necessary.
- Analyze the samples by HPLC.
4. HPLC Conditions (Example):
- Mobile Phase: Acetonitrile and water gradient.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Identify and quantify any degradation products by comparing their retention times and UV spectra with known standards, if available, or by using techniques like LC-MS.[8][9]
Visualizations
Potential Degradation Pathways
Caption: Plausible degradation pathways under acidic and basic conditions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability-related experimental issues.
References
- 1. Anisole - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions: weak vs. strong bases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. helixchrom.com [helixchrom.com]
- 9. jpionline.org [jpionline.org]
troubleshooting low yields in reactions involving 3,5-Difluoro-4-methoxybenzyl alcohol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 3,5-Difluoro-4-methoxybenzyl alcohol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing very slow or incomplete consumption of my this compound starting material. What are the likely causes?
Several factors related to the inherent reactivity of this compound could contribute to slow or incomplete reactions. The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, which can decrease the nucleophilicity of the benzylic alcohol. This reduced reactivity can be a significant hurdle in reactions where the alcohol acts as a nucleophile.
Potential Causes and Solutions:
-
Reduced Nucleophilicity: The electron-withdrawing fluorine atoms decrease the electron density on the benzylic oxygen, making it a weaker nucleophile.
-
Solution: For reactions like Williamson ether synthesis, a stronger base may be required to fully deprotonate the alcohol and form the more reactive alkoxide. For acid-catalyzed reactions like Fischer esterification, increasing the catalyst loading or using a stronger acid might be necessary.
-
-
Steric Hindrance: While not exceptionally bulky, the ortho-fluorine atoms can introduce some steric hindrance around the benzylic alcohol, potentially slowing down its reaction with other bulky reagents.
-
Solution: Employing less sterically hindered reagents or optimizing the reaction temperature and time could help mitigate this effect.
-
-
Reagent Purity: Ensure the purity of your this compound and all other reagents. Impurities can inhibit the reaction or lead to unwanted side reactions.
Q2: My reaction is producing a complex mixture of byproducts, leading to a low yield of the desired product. What are the common side reactions with this compound?
The electronic nature of this compound can make it susceptible to several side reactions, particularly under harsh reaction conditions.
Common Side Reactions:
-
Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde (3,5-Difluoro-4-methoxybenzaldehyde) and further to the carboxylic acid, especially in the presence of oxidizing agents or air.
-
Troubleshooting: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Avoid excessive heat and prolonged exposure to air during workup and purification.
-
-
Polymerization/Decomposition: Benzyl alcohols, particularly those with electron-donating groups like a methoxy group, can be prone to acid-catalyzed polymerization or decomposition, leading to the formation of insoluble polymeric materials. While the fluorine atoms are deactivating, the methoxy group can still contribute to the stability of a transient benzylic carbocation.
-
Troubleshooting: Use milder reaction conditions, such as lower temperatures and less concentrated acids. The slow addition of reagents can also help to control the reaction and minimize decomposition.
-
-
Nucleophilic Aromatic Substitution (SNA r): The presence of two fluorine atoms, which are good leaving groups, activated by the electron-withdrawing nature of the second fluorine and potentially the carbonyl of an intermediate, could make the aromatic ring susceptible to nucleophilic attack under certain conditions, although this is less common for benzyl alcohols themselves.
Troubleshooting Specific Reactions
Williamson Ether Synthesis
Q3: I am getting a low yield in my Williamson ether synthesis using this compound. What can I do to improve it?
Low yields in this reaction are often due to incomplete deprotonation of the alcohol or competing elimination reactions.
Troubleshooting Workflow for Williamson Ether Synthesis
Caption: Troubleshooting Williamson Ether Synthesis.
Quantitative Data Summary for Base and Solvent Choice:
| Base | Solvent | Typical Yield Improvement |
| K₂CO₃ | Acetonitrile | Low to Moderate |
| NaH | THF, DMF | Moderate to High |
| KH | THF, DMF | High |
Detailed Experimental Protocol: Optimized Williamson Ether Synthesis
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or THF) to dissolve the alcohol.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Fischer Esterification
Q4: My Fischer esterification with this compound is inefficient. How can I drive the reaction to completion?
Fischer esterification is an equilibrium-limited reaction. The reduced nucleophilicity of the fluorinated benzyl alcohol can make the forward reaction even more challenging.
Troubleshooting Workflow for Fischer Esterification
Caption: Troubleshooting Fischer Esterification.
Quantitative Data Summary for Reaction Conditions:
| Condition | Modification | Expected Yield Improvement |
| Reagent Stoichiometry | Use alcohol as solvent (large excess) | Significant |
| Water Removal | Dean-Stark apparatus with toluene | Significant |
| Catalyst | Increase H₂SO₄ from 1 mol% to 5 mol% | Moderate |
Detailed Experimental Protocol: Optimized Fischer Esterification
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting ester by column chromatography or distillation.
Oxidation to Aldehyde
Q5: I am trying to oxidize this compound to the corresponding aldehyde, but I am getting low yields and over-oxidation to the carboxylic acid. What are the best conditions to use?
Selective oxidation of primary alcohols to aldehydes requires mild and controlled conditions to prevent over-oxidation.
Troubleshooting Workflow for Selective Oxidation
Caption: Troubleshooting Selective Oxidation to Aldehyde.
Quantitative Data Summary for Common Oxidizing Agents:
| Oxidizing Agent | Typical Selectivity for Aldehyde |
| PCC (Pyridinium chlorochromate) | High |
| PDC (Pyridinium dichromate) | High |
| DMP (Dess-Martin periodinane) | Very High |
| TEMPO/NaOCl | High |
Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude aldehyde by column chromatography on silica gel.
byproduct formation in the oxidation of 3,5-Difluoro-4-methoxybenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the oxidation of 3,5-Difluoro-4-methoxybenzyl alcohol to its corresponding aldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Oxidizing Agent: The oxidizing agent may have degraded over time. 2. Insufficient Stoichiometry of Oxidant: The molar ratio of the oxidant to the alcohol may be too low. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an appreciable rate. 4. Catalyst Poisoning (for catalytic oxidations): Impurities in the starting material or solvent may be deactivating the catalyst. | 1. Use a fresh batch of the oxidizing agent or titrate to determine its activity. 2. Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.1 eq to 1.5 eq). 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 4. Purify the starting material and use anhydrous, high-purity solvents. |
| Formation of 3,5-Difluoro-4-methoxybenzoic acid (Over-oxidation) | 1. Strong Oxidizing Agent: Reagents like potassium permanganate (KMnO4) can readily oxidize the intermediate aldehyde to a carboxylic acid.[1][2] 2. Prolonged Reaction Time: Leaving the reaction for too long can lead to over-oxidation. 3. High Reaction Temperature: Elevated temperatures can promote the formation of the carboxylic acid byproduct. | 1. Use a milder oxidizing agent such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a TEMPO-based catalytic system.[3] 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). |
| Complex Reaction Mixture with Multiple Spots on TLC | 1. Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to degradation. 2. Side Reactions: The solvent or impurities may be participating in side reactions. For instance, benzylic alcohols can undergo etherification under acidic conditions. | 1. Use milder reaction conditions (lower temperature, less reactive oxidant). 2. Ensure the use of high-purity, non-reactive solvents. For example, avoid using alcohol-based solvents which can be oxidized themselves. |
| Difficulty in Isolating the Product | 1. Product Solubility: The desired aldehyde may have significant solubility in the aqueous phase during workup. 2. Emulsion Formation during Extraction: The presence of salts and other byproducts can lead to the formation of a stable emulsion. 3. Co-elution during Chromatography: The product and a byproduct may have similar polarities, making separation by column chromatography challenging. | 1. Saturate the aqueous layer with a salt like NaCl (brine) to decrease the solubility of the organic product. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. 3. Adjust the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexanes) is often effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the oxidation of this compound?
A1: The most common byproduct is the over-oxidation product, 3,5-Difluoro-4-methoxybenzoic acid. This occurs when the initially formed aldehyde is further oxidized to a carboxylic acid.[1][2]
Q2: Which oxidizing agents are recommended to minimize over-oxidation?
A2: To minimize the formation of the carboxylic acid byproduct, it is advisable to use milder oxidizing agents. Some excellent choices include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or catalytic systems such as those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite or air.[3][4][5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you can spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) to track the disappearance of the starting material and the appearance of the product.
Q4: What is a typical workup procedure for this oxidation reaction?
A4: A typical workup involves quenching the reaction by adding a suitable reagent (e.g., sodium thiosulfate for chromium-based oxidants or isopropanol for DMP). The mixture is then diluted with an organic solvent (like ethyl acetate or dichloromethane) and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
Q5: The desired product, 3,5-Difluoro-4-methoxybenzaldehyde, appears to be volatile. What precautions should I take during its isolation?
A5: If the product is volatile, care should be taken during the solvent removal step. It is recommended to use a rotary evaporator at a moderate temperature and pressure. To minimize loss, you can also perform a preliminary purification by passing the crude mixture through a short plug of silica gel to remove baseline impurities before concentrating the solution.
Experimental Protocols
Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) at room temperature.
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Catalytic Oxidation using TEMPO and Sodium Hypochlorite
-
Dissolve this compound (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) and water.
-
Add TEMPO (0.05 eq) and potassium bromide (0.1 eq) to the mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (1.2 eq) while maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C and monitor by TLC.
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Byproduct formation pathway in the oxidation of this compound.
Caption: A logical workflow for troubleshooting common issues during the oxidation experiment.
References
- 1. Name the reagent used to convert benzyl alcohol to benzoic acid. - askIITians [askiitians.com]
- 2. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Technical Support Center: Improving Reaction Selectivity with 3,5-Difluoro-4-methoxybenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-methoxybenzyl alcohol. The information aims to address common challenges and improve the selectivity of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
A1: this compound possesses a unique reactivity profile due to the electronic effects of its substituents. The two fluorine atoms ortho to the methoxy group are strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the benzylic alcohol. The methoxy group is electron-donating through resonance but this effect is tempered by the ortho fluorine atoms. The benzylic alcohol can undergo typical reactions such as oxidation, etherification, esterification, and nucleophilic substitution. However, the electron-deficient nature of the aromatic ring can affect reaction rates and selectivity compared to unsubstituted or electron-rich benzyl alcohols.
Q2: How do the fluorine substituents affect the acidity of the benzylic proton?
A2: The electron-withdrawing nature of the fluorine atoms increases the acidity of the benzylic proton compared to non-fluorinated analogs. This can be a factor in base-mediated reactions, potentially leading to side reactions if the base concentration or strength is not carefully controlled.
Q3: Are there any known incompatibilities of this compound with common reagents?
A3: While generally stable, strong oxidizing agents can lead to over-oxidation to the carboxylic acid. Strong acids may cause side reactions involving the methoxy group. Care should be taken when using organometallic reagents, as the fluorine atoms can potentially interact with certain metals.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low Yield or Incomplete Conversion in Oxidation Reactions
Problem: The oxidation of this compound to the corresponding aldehyde proceeds with low yield or the reaction does not go to completion.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficiently active catalyst | The electron-withdrawing fluorine groups can deactivate the alcohol, requiring a more potent catalytic system. Consider switching to a more active catalyst system. For example, a greener alternative to traditional chromium-based reagents is a catalyst formed from sodium molybdate activated by hydrogen peroxide.[1][2] |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction rate. Ensure the starting material is fully soluble and the solvent is compatible with the chosen oxidant. For photochemical oxidations, the choice of solvent can be critical for efficiency. |
| Suboptimal reaction temperature | The reaction may require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. |
| Decomposition of the oxidant | Some oxidizing agents are unstable. Ensure the oxidant is fresh and stored correctly. For reactions using hydrogen peroxide, check its concentration. |
Experimental Protocol: Selective Oxidation to 3,5-Difluoro-4-methoxybenzaldehyde
This protocol is adapted from a general procedure for the selective oxidation of benzyl alcohols.[1][2]
Materials:
-
This compound
-
Tetra(benzyltriethylammonium) octamolybdate catalyst (prepared separately)
-
15% Hydrogen peroxide solution
-
Distilled water
-
Sodium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask, add this compound (1 eq) and the tetra(benzyltriethylammonium) octamolybdate catalyst (0.2 mol%).
-
Add 15% hydrogen peroxide solution (1.2 eq).
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the product by distillation.
-
Dry the organic layer over anhydrous sodium sulfate.
Disclaimer: This is a representative protocol and may require optimization for this specific substrate.
Issue 2: Formation of By-products in Acylation Reactions
Problem: Acylation of this compound results in the formation of unwanted by-products, leading to difficult purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Steric hindrance | The ortho-fluorine atoms may sterically hinder the approach of the acylating agent. Using a more reactive acylating agent (e.g., acid chloride over anhydride) or a more effective catalyst can improve the reaction rate and selectivity. Copper(II) oxide has been shown to be an efficient catalyst for the acylation of various alcohols.[3] |
| Side reactions with the catalyst/base | Strong bases can deprotonate other acidic protons or promote side reactions. Consider using a milder, non-nucleophilic base or a catalytic amount of a more efficient catalyst like 1-methylimidazole for sterically hindered alcohols.[4] |
| Reaction with the aromatic ring | Under certain conditions, Friedel-Crafts acylation on the electron-deficient ring is unlikely but not impossible if a strong Lewis acid is used. Ensure the reaction conditions are not promoting electrophilic aromatic substitution. |
Experimental Protocol: Acylation of this compound
This protocol is based on a general method for the chemoselective acylation of alcohols.[3]
Materials:
-
This compound
-
Acetyl chloride or Benzoyl chloride
-
Copper(II) oxide (CuO)
-
Chloroform
-
10% Sodium carbonate solution
-
Sodium sulfate (anhydrous)
Procedure:
-
In a reaction vessel, mix this compound (1 mmol), the acylating agent (1 mmol), and a catalytic amount of CuO (0.1 mol%).
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with chloroform.
-
Wash the organic layer with 10% sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Disclaimer: This is a representative protocol and may require optimization for this specific substrate.
Data Summary
The following tables present representative yields for analogous reactions on substituted benzyl alcohols. These values should serve as a reference, and optimization for this compound is recommended.
Table 1: Representative Yields for the Oxidation of Substituted Benzyl Alcohols
| Substrate | Oxidant/Catalyst | Product | Yield (%) | Reference |
| Benzyl alcohol | Na2MoO4 / H2O2 | Benzaldehyde | >95 | [1][2] |
| 4-Methoxybenzyl alcohol | Eosin Y / O2 / Blue LED | 4-Methoxybenzaldehyde | 93 | [5] |
| 4-Nitrobenzyl alcohol | CuI / TEMPO / DMAP / O2 | 4-Nitrobenzaldehyde | 85 | [6] |
Table 2: Representative Yields for the Acylation of Substituted Benzyl Alcohols
| Substrate | Acylating Agent | Catalyst | Product | Yield (%) | Reference |
| Benzyl alcohol | Acetyl chloride | CuO | Benzyl acetate | 98 | [3] |
| 4-Methoxybenzyl alcohol | Acetyl chloride | CuO | 4-Methoxybenzyl acetate | 92 | [3] |
| Menthol (hindered) | Acetic anhydride | Bi(OTf)3 | Menthyl acetate | 98 | [7] |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the reactions of this compound.
Caption: General workflow for the selective oxidation of this compound.
Caption: Factors influencing the reactivity and selectivity of this compound.
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. tsijournals.com [tsijournals.com]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 6. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Reactions with 3,5-Difluoro-4-methoxybenzyl alcohol
Welcome to the technical support center for reactions involving 3,5-Difluoro-4-methoxybenzyl alcohol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Important Disclaimer: Direct catalytic studies on this compound are not extensively reported in the literature. The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly deactivates the benzylic position, which can lead to lower reactivity compared to its non-fluorinated analog, 4-methoxybenzyl alcohol. The information provided herein is based on established principles for electron-deficient benzyl alcohols and data from related, more electron-rich compounds. It should be used as a starting point for reaction optimization.
General Troubleshooting and FAQs
Q1: My reaction with this compound is sluggish or incomplete. What are the general strategies to improve conversion?
A1: The electron-withdrawing fluorine atoms reduce the reactivity of the benzyl alcohol. To improve conversion, consider the following:
-
Increase Catalyst Loading: A higher concentration of the catalyst may be necessary to achieve a reasonable reaction rate.
-
Elevate Reaction Temperature: Higher temperatures can help overcome the activation energy barrier. However, monitor for potential side reactions or decomposition.
-
Screen More Active Catalysts: Catalysts that are effective for simple benzyl alcohols may not be sufficient. For instance, in Friedel-Crafts type reactions, a stronger Brønsted or Lewis acid might be required.[1][2]
-
Choice of Solvent: The use of polar, non-coordinating solvents can be beneficial. For certain acid-catalyzed reactions, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to enhance the reactivity of deactivated substrates.[1][3]
Q2: Are there any specific side reactions I should be aware of due to the fluorine substituents?
A2: While the C-F bond is generally strong, under certain nucleophilic or harsh basic conditions, nucleophilic aromatic substitution (SNAr) could become a possibility, although it typically requires activation by a strong electron-withdrawing group in the para or ortho position to the fluorine. More common side reactions would be similar to other benzyl alcohols, such as over-oxidation to the carboxylic acid or ether formation under acidic conditions, but these may occur at a slower rate.
Oxidation Reactions
The selective oxidation of this compound to the corresponding aldehyde is a key transformation. Due to the electron-deficient nature of the substrate, stronger oxidizing conditions or more active catalysts may be required compared to electron-rich benzyl alcohols.
Troubleshooting Guide: Oxidation
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently active catalyst. | Screen more active catalysts such as those based on palladium or ruthenium. Bimetallic catalysts (e.g., Pd-Fe) might show enhanced activity.[4] Consider using a dual catalysis system, for example with nitric acid in a fluorinated alcohol solvent, which has been shown to be effective for oxidizing benzyl alcohols.[3] |
| Catalyst poisoning. | Ensure the starting material and solvent are free from impurities like sulfur compounds, which can poison noble metal catalysts. | |
| Inappropriate reaction conditions. | Optimize temperature, pressure (if using O₂), and reaction time. For aerobic oxidations, ensure efficient mixing for gas-liquid transfer. | |
| Over-oxidation to Carboxylic Acid | Reaction conditions are too harsh. | Reduce the reaction temperature or time. The use of fluorinated alcohol solvents can sometimes inhibit over-oxidation to benzoic acids.[3] Select a more selective catalyst system. |
| Formation of Esters (Self-Esterification) | Occurs under certain oxidative conditions, especially with metal-free, ionic liquid-based systems.[5] | If ester formation is undesired, switch to a different catalytic system. Ensure the absence of basic additives that might promote this pathway. |
FAQs: Oxidation
Q: Which catalyst systems are a good starting point for the aerobic oxidation of this electron-deficient benzyl alcohol?
A: Palladium-based catalysts supported on materials like activated carbon or graphitic carbon nitride (g-C₃N₄) are excellent starting points for benzyl alcohol oxidation.[6] For electron-deficient substrates, you may need to explore bimetallic formulations or catalyst systems known for their high activity. For example, Pd-Fe/TiO₂ has shown high efficacy for the selective oxidation of benzyl alcohol via in situ H₂O₂ production.[4]
Q: Can I use common stoichiometric oxidants?
A: Yes, traditional oxidants like manganese dioxide (MnO₂), or chromium-based reagents can be effective. However, catalytic methods using molecular oxygen or hydrogen peroxide as the terminal oxidant are environmentally preferred. For instance, a WO₄²⁻-based catalyst with H₂O₂ in water has been used for selective oxidation to benzoic acid.[7]
Quantitative Data: Catalyst Performance in Benzyl Alcohol Oxidation (Model Systems)
| Catalyst | Substrate | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) | Reference |
| Pd/CND | Benzyl alcohol | O₂ | 120 | 3 | ~95 | ~98 | [6] |
| Pd-Fe/TiO₂ | Benzyl alcohol | H₂/O₂ | 50 | 0.5 | ~45 | >99 | [4] |
| Ag-Cu/POM | Benzyl alcohol | O₂ | 100 | 5 | ~100 | >99 | [8] |
This data is for the oxidation of benzyl alcohol and should be used as a benchmark for optimizing the reaction of this compound.
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol with Pd/g-C₃N₄
This protocol is adapted for a model substrate and should be optimized for this compound.
-
Catalyst Preparation: Prepare the Pd/g-C₃N₄ catalyst as described in the literature.[6]
-
Reaction Setup: In a suitable reactor, add the catalyst (e.g., 30 mg), and benzyl alcohol (15 mL).
-
Reaction Execution: Seal the reactor, purge with O₂, and then pressurize to 0.3 MPa with O₂. Heat the mixture to 120 °C with vigorous stirring (e.g., 1000 rpm).
-
Monitoring and Work-up: Monitor the reaction progress by GC or TLC. Upon completion, cool the reactor, vent the O₂, and separate the catalyst by filtration or centrifugation.
-
Analysis: Analyze the product mixture by GC or NMR to determine conversion and selectivity.
Etherification Reactions
Etherification of this compound can proceed via self-etherification to form a symmetrical ether or cross-etherification with another alcohol to form an unsymmetrical ether. Acid catalysis is common, but the reduced basicity of the hydroxyl group and the destabilization of a potential benzylic carbocation by the fluorine atoms can make these reactions challenging.
Troubleshooting Guide: Etherification
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Symmetrical Ether | Insufficiently acidic catalyst. | Screen stronger acid catalysts. Iron(III) chloride in a green solvent like propylene carbonate has been effective for both electron-rich and electron-poor benzyl alcohols.[9] Solid acid catalysts like zeolite β or Amberlyst-35 can also be effective.[10] |
| Water removal is inefficient. | If using a condensation reaction, ensure efficient removal of water, for example, by azeotropic distillation with a Dean-Stark trap. | |
| Low Selectivity in Cross-Etherification | Competitive self-etherification of both alcohols. | Use a more reactive alcohol in excess. For reactions between a secondary benzyl alcohol and a primary alcohol, systems like FeCl₂ with a pyridine bis-thiazoline ligand can provide high selectivity for the unsymmetrical product.[9] |
| Catalyst deactivation. | Ensure anhydrous conditions, as water can deactivate some Lewis acid catalysts. |
FAQs: Etherification
Q: What type of catalyst is recommended for the self-etherification of an electron-deficient benzyl alcohol?
A: For deactivated benzyl alcohols, iron(III)-based catalysts such as FeCl₃·6H₂O or Fe(OTf)₃ have proven effective.[9] These Lewis acids are strong enough to promote the dehydration reaction even with less reactive substrates.
Q: How can I favor the formation of an unsymmetrical ether with a primary alcohol?
A: To synthesize an unsymmetrical ether, you can use the primary alcohol as the solvent or in large excess to favor the cross-etherification product. Alternatively, employing a catalytic system that shows selectivity, such as an iron(II) complex with a specific ligand, can be beneficial.[9] An alkoxyhydrosilane-mediated reaction has also been reported for the cross-etherification of secondary benzyl alcohols with aliphatic alcohols, although it was noted that electron-withdrawing groups on the aryl ring did not yield the desired product under the tested conditions, highlighting the challenge with deactivated substrates.[11]
Quantitative Data: Catalyst Performance in Etherification of Benzyl Alcohols (Model Systems)
| Catalyst | Substrate 1 | Substrate 2 | Product Type | Temp (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃·6H₂O (5 mol%) | 4-Chlorobenzyl alcohol | Self | Symmetrical | 120 | 24 | 83 | [9] |
| Zeolite β | Glycerol | Benzyl alcohol | Unsymmetrical | 110 | 2 | ~45 (mono-ether) | [10] |
| [Ir-Sn] complex | 1-Phenylethanol | o-Xylene | Benzylation | 80 | 16 | 89 | [2] |
This data is for related electron-poor or model benzyl alcohols and serves as a guide.
Experimental Protocol: Symmetrical Etherification using FeCl₃
This protocol is for substituted benzyl alcohols and may require optimization.[9]
-
Reaction Setup: To a pressure tube, add the benzyl alcohol (2 mmol), FeCl₃·6H₂O (0.1 mmol, 5 mol%), and propylene carbonate (1 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 120 °C for 24-48 hours.
-
Monitoring and Work-up: After cooling, extract the product with a nonpolar solvent like petroleum ether. The catalyst and propylene carbonate phase can potentially be recycled.
-
Purification: Wash the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Esterification Reactions
Esterification of this compound involves its reaction with a carboxylic acid or an activated derivative. The nucleophilicity of the alcohol is reduced by the fluorine atoms, which may necessitate the use of coupling agents or more forcing conditions for classical acid-catalyzed esterification.
Troubleshooting Guide: Esterification
| Issue | Potential Cause | Suggested Solution |
| Low Conversion in Fischer Esterification | Equilibrium not shifted towards products. | Use a large excess of the carboxylic acid (if inexpensive) or remove water via azeotropic distillation. |
| Insufficiently active acid catalyst. | Use a stronger acid catalyst or a solid acid catalyst like sulfated metal-incorporated MCM-48, which has shown high activity for benzyl alcohol esterification.[12] | |
| Reaction is slow with sterically hindered acids | Steric hindrance at the acid or alcohol. | Use a coupling agent such as DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst, or other modern coupling reagents (HATU, HOBt). |
| Side reactions with sensitive functional groups | Harsh acidic or basic conditions. | For sensitive substrates, use milder methods such as activation of the carboxylic acid with 2,4,6-trichloro-1,3,5-triazine.[13] Oxidative esterification using a cobalt-based heterogeneous catalyst and O₂ can also be an option.[14] |
FAQs: Esterification
Q: Is direct acid-catalyzed esterification feasible for this alcohol?
A: It is likely to be slow. While feasible, it will probably require higher temperatures and efficient water removal. A robust solid acid catalyst, such as S-Fe-MCM-48, which was effective for the esterification of benzyl alcohol with acetic acid at 60 °C in a solvent-free system, could be a good option to test.[12]
Q: What are the best alternatives if Fischer esterification fails?
A: The most reliable alternative is to activate the carboxylic acid. This can be done by converting it to an acid chloride or by using standard peptide coupling reagents. Another approach is oxidative esterification, where the alcohol is reacted with another alcohol molecule under oxidative conditions, though this is for symmetrical esters. For cross-esterification with another alcohol, a basic ionic liquid like 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) has been used to catalyze the reaction with O₂ as the oxidant under metal-free conditions.[5]
Quantitative Data: Catalyst Performance in Esterification of Benzyl Alcohol (Model Systems)
| Catalyst / Method | Alcohol | Carboxylic Acid / Reagent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 9% S-Fe-MCM-48 | Benzyl alcohol | Acetic acid | 60 | 6 | 98.9 | [12] |
| Co-N-Si/AC | Benzyl alcohol | Methanol (oxidative) | RT | 3 | 95 | [14] |
| [EMIM]OAc | Benzyl alcohol | Self (oxidative) | 80 | 12 | 94 | [5] |
This data is for the esterification of benzyl alcohol and should be used as a reference for optimization.
Experimental Protocol: Esterification using a Solid Acid Catalyst
This protocol is based on the use of S-Fe-MCM-48 with benzyl alcohol.[12]
-
Catalyst Synthesis: Synthesize the S-Fe-MCM-48 catalyst as per the literature procedure.
-
Reaction Setup: In a round-bottom flask, mix benzyl alcohol (2:1 molar ratio to acetic acid), acetic acid, and the S-Fe-MCM-48 catalyst (e.g., 9% w/w of the total reactants).
-
Reaction Execution: Heat the solvent-free mixture to 60 °C and stir for 6 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. After completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter to recover the catalyst.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified if necessary.
Visualizations
Experimental Workflow for Catalyst Screening
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl eth ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05997B [pubs.rsc.org]
- 12. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
work-up procedures for reactions containing 3,5-Difluoro-4-methoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for handling work-up procedures for reactions containing 3,5-Difluoro-4-methoxybenzyl alcohol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of reactions involving this compound.
Issue 1: Emulsion Formation During Aqueous Work-up
Question: I am observing a persistent emulsion at the interface of my organic and aqueous layers during extraction. How can I break this emulsion?
Answer: Emulsion formation is a common issue, particularly with fluorinated compounds which can act as surfactants. Here are several techniques to try, starting with the gentlest:
-
Gentle Agitation: In the future, try swirling the separatory funnel gently instead of vigorous shaking to minimize emulsion formation from the outset.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help force the separation of the two phases.
-
Addition of Salt: Add solid sodium chloride to the separatory funnel and shake gently.
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Centrifugation: If available, centrifuging the mixture can force the separation of the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (e.g., overnight) can lead to the separation of the layers.
Issue 2: Difficulty in Removing Unreacted this compound
Question: My final product is contaminated with unreacted starting material. How can I effectively remove the residual this compound?
Answer: Due to its polarity, this compound can be challenging to remove completely. Here are some strategies:
-
Aqueous Base Wash: If your product is not base-sensitive, washing the organic layer with a dilute basic solution (e.g., 1M NaOH) can help to deprotonate the alcohol, making it more water-soluble and facilitating its removal into the aqueous phase.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating the alcohol from less polar products. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often successful.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can effectively remove the more soluble alcohol impurity.
Issue 3: Product Instability During Work-up
Question: I suspect my product is degrading during the work-up procedure. What conditions should I be mindful of with this compound derivatives?
Answer: While this compound itself is relatively stable, its derivatives might be sensitive to certain conditions.
-
pH Stability: The benzylic ether linkage that can be formed from this alcohol is susceptible to cleavage under strong acidic conditions. If your product contains such a linkage, it is advisable to avoid strongly acidic washes during the work-up. While more stable to basic conditions, prolonged exposure to strong bases at elevated temperatures should also be avoided.
-
Temperature: Avoid excessive heat during solvent removal (rotoevaporation) as this can lead to decomposition of sensitive products. It is always best to remove solvent under reduced pressure at a lower temperature.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
A1: this compound is a white to off-white solid. The fluorine atoms on the benzene ring increase its polarity and can influence its reactivity compared to its non-fluorinated analog, 4-methoxybenzyl alcohol.
Q2: What is the estimated solubility of this compound in common laboratory solvents?
| Solvent | Estimated Solubility |
| Methanol | Freely Soluble |
| Ethanol | Freely Soluble |
| Isopropanol | Soluble |
| Tetrahydrofuran (THF) | Freely Soluble |
| Dichloromethane (DCM) | Soluble |
| Ethyl Acetate (EtOAc) | Soluble |
| Toluene | Sparingly Soluble |
| Hexane | Insoluble |
| Water | Sparingly Soluble |
Disclaimer: These are estimated values. It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction or work-up.
Q3: What are some potential side products to be aware of in reactions involving this compound?
A3: The potential for side products is highly dependent on the specific reaction conditions. However, some general possibilities include:
-
Oxidation: The benzyl alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents or air over long reaction times.
-
Elimination: Under strongly acidic and heated conditions, dehydration to form a dibenzyl ether is a possibility.
-
Reactions with Strong Bases: Strong bases will deprotonate the hydroxyl group to form an alkoxide.
Experimental Protocols
Protocol 1: Work-up for Fischer Esterification
This protocol describes a typical work-up for a Fischer esterification reaction between this compound and a carboxylic acid.
-
Cool the reaction mixture: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution may cause pressure build-up.
-
Extract the product: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Wash the organic layer: Combine the organic extracts and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the product: Purify the crude ester by flash column chromatography or recrystallization.
Protocol 2: Work-up for Williamson Ether Synthesis
This protocol outlines a standard work-up for a Williamson ether synthesis using this compound.
-
Cool and quench: After the reaction is complete, cool the mixture to room temperature and slowly add water to quench any remaining base.
-
Extract the product: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the organic layer: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry and concentrate: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purify: Purify the resulting ether by flash column chromatography.
Visualizations
Caption: General troubleshooting workflow for work-up procedures.
Caption: Work-up workflow for Fischer Esterification.
Caption: Work-up workflow for Williamson Ether Synthesis.
dealing with the thermal stability of 3,5-Difluoro-4-methoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-methoxybenzyl alcohol, focusing on its thermal stability and handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] For long-term storage, keeping it under an inert atmosphere is also advisable.[1] The product should be kept away from heat and sources of ignition.[1][3]
Q2: What are the known thermal hazards associated with this compound?
A2: Intense heating can lead to the formation of explosive mixtures with air.[4] Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[1][3]
Q3: What are the physical properties of this compound?
A3: The known physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H8F2O2 | [2] |
| Molecular Weight | 174.14 g/mol | [2] |
| Boiling Point | 247.4 ± 35.0 °C (Predicted) | [2] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | Room Temperature (Sealed in dry) | [2] |
Q4: Are there any incompatible materials I should be aware of when heating this compound?
A4: Yes, you should avoid contact with strong oxidizing agents.[1]
Q5: What are the signs of decomposition of this compound?
A5: Visual signs of decomposition can include a change in color or the appearance of a precipitate. The evolution of fumes or a noticeable change in the odor of the compound upon heating can also indicate decomposition.
Troubleshooting Guide: Thermal Stability Issues
This guide addresses specific issues that may be encountered during experiments involving the heating of this compound.
Issue 1: Unexpected reaction outcomes or low yield when heating the compound.
-
Possible Cause: Thermal decomposition of this compound.
-
Troubleshooting Steps:
-
Use of Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially at elevated temperatures.[1]
-
Monitor for Decomposition: Observe for any color changes or gas evolution during the reaction. If decomposition is suspected, consider lowering the reaction temperature or using a milder heating method.
-
Analytical Verification: Analyze the starting material for purity before use. Impurities can sometimes catalyze decomposition.
Issue 2: Pressure build-up in a sealed reaction vessel.
-
Possible Cause: Gaseous decomposition products are being generated. Thermal decomposition can produce gases like CO and CO2.[1][3]
-
Troubleshooting Steps:
-
Immediate and Safe Cooling: Carefully cool the reaction vessel to room temperature.
-
Venting: Once cooled, cautiously vent the vessel in a well-ventilated fume hood.
-
Re-evaluate Conditions: Do not reheat the same reaction mixture. Re-evaluate the experimental temperature and consider using a reaction vessel equipped with a pressure-relief mechanism for future experiments.
-
Issue 3: Inconsistent results in thermal analysis (TGA/DSC).
-
Possible Cause: Sample preparation, atmospheric conditions, or heating rate influencing the results.
-
Troubleshooting Steps:
-
Sample Preparation: Ensure the sample is representative and that the crucible is not overloaded.
-
Atmosphere Control: Use a consistent and appropriate purge gas (e.g., nitrogen for inert atmosphere, air for oxidative stability).
-
Heating Rate: A slower heating rate can often provide better resolution of thermal events. Experiment with different heating rates to see how it affects the decomposition profile.
-
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of this compound.
-
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the sample weight as a function of temperature. The onset temperature of weight loss is an indicator of the start of decomposition.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, and to detect exothermic decomposition.
-
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and seal it. An empty, sealed pan is used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Analysis: Monitor the heat flow to the sample relative to the reference. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks in the DSC thermogram.
-
Visualizations
Caption: Troubleshooting workflow for thermal experiments.
References
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 3,5-Difluoro-4-methoxybenzyl Alcohol versus 4-Methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic use of functionalized aromatic building blocks is paramount. Benzyl alcohols and their derivatives are foundational synthons, frequently employed as protecting groups for alcohols and amines, and as precursors for a variety of functional group transformations. This guide provides a comparative analysis of 3,5-difluoro-4-methoxybenzyl alcohol and its non-fluorinated analog, 4-methoxybenzyl alcohol (also known as anisyl alcohol), highlighting the impact of fluorine substitution on their synthetic performance.
The introduction of fluorine atoms onto an aromatic ring can profoundly alter the chemical and physical properties of a molecule. These changes, driven by the high electronegativity and steric demand of fluorine, can influence reactivity, stability, and even the spectroscopic characteristics of synthetic intermediates. This comparison aims to provide researchers with the necessary data and insights to make informed decisions when selecting between these two benzyl alcohols for their synthetic campaigns.
I. Impact of Fluorination on Physicochemical Properties
The presence of two fluorine atoms ortho to the methoxy group in this compound induces significant electronic and steric effects. These effects are expected to modulate the reactivity of both the aromatic ring and the benzylic alcohol. The strong electron-withdrawing nature of fluorine is anticipated to decrease the electron density of the aromatic ring, influencing its susceptibility to electrophilic aromatic substitution and the stability of any benzylic cation intermediates.
II. Comparative Performance in Key Synthetic Transformations
The utility of a benzyl alcohol derivative in synthesis is often judged by its performance in a set of common transformations. Here, we compare the known and anticipated performance of this compound and 4-methoxybenzyl alcohol in oxidation, conversion to the corresponding benzyl bromide (a key step for its use as a protecting group), and the cleavage of the resulting benzyl ether.
Oxidation to the Corresponding Aldehyde
The oxidation of a benzyl alcohol to its aldehyde is a fundamental transformation in organic synthesis. The electron-donating methoxy group in 4-methoxybenzyl alcohol facilitates this oxidation. Conversely, the electron-withdrawing fluorine atoms in this compound are expected to make the benzylic C-H bond stronger and the alcohol less susceptible to oxidation, potentially requiring harsher reaction conditions or longer reaction times.
| Reaction | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Oxidation | 4-Methoxybenzyl alcohol | I₂, KI, K₂CO₃, H₂O, 90 °C, 20 min | 96 | [1] |
| Oxidation | This compound | Not available in cited literature | Not available |
Conversion to Benzyl Bromide
The conversion of the benzyl alcohol to a benzyl bromide is a common method for activating the benzylic position, for example, in the introduction of a protecting group. This transformation typically proceeds via an SN1-type mechanism involving a benzylic carbocation intermediate. The electron-donating methoxy group in 4-methoxybenzyl alcohol stabilizes this carbocation. The electron-withdrawing fluorine atoms in the 3,5-difluoro analog are expected to destabilize the carbocation, potentially leading to lower yields or requiring more forcing conditions.
| Reaction | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Bromination | 4-Methoxybenzyl alcohol | HBr gas, Benzene, 58 °C, 0.5 h | 71.4 | [2] |
| Bromination | 3,5-Difluorobenzyl alcohol | HBr, H₂SO₄, rt, 3 h | High (not specified) | [3] |
Note: The yield for the bromination of 3,5-difluorobenzyl alcohol is for the non-methoxylated analog, as specific data for the 4-methoxy derivative was not found. However, it demonstrates the feasibility of the transformation.
Cleavage of the Corresponding Benzyl Ether Protecting Group
The p-methoxybenzyl (PMB) ether is a widely used protecting group for alcohols due to its stability and the multiple methods available for its cleavage. Cleavage often proceeds through the formation of a stabilized benzylic carbocation. The electron-withdrawing fluorine atoms in the 3,5-difluoro-4-methoxybenzyl (DFPMB) ether are predicted to make this protecting group significantly more stable towards acidic and oxidative cleavage compared to the PMB group. This could be advantageous for orthogonal protection strategies where a more robust protecting group is required.
| Reaction | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Oxidative Cleavage | p-Methoxybenzyl (PMB) | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O (18:1), 0 °C to rt, 1-4 h | ~95 | [4] |
| Acidic Cleavage | p-Methoxybenzyl (PMB) | Trifluoroacetic acid (TFA) | High | [5][6] |
| Oxidative Cleavage | 3,5-Difluoro-4-methoxybenzyl (DFPMB) | Not available in cited literature | Not available | |
| Acidic Cleavage | 3,5-Difluoro-4-methoxybenzyl (DFPMB) | Not available in cited literature | Not available |
III. Experimental Protocols
Protocol 1: Oxidation of 4-Methoxybenzyl Alcohol to 4-Methoxybenzaldehyde
This protocol is adapted from a transition-metal- and organic-solvent-free method.[1]
Materials:
-
4-Methoxybenzyl alcohol
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Iodine (I₂)
-
Water
Procedure:
-
In a round-bottom flask, a mixture of 4-methoxybenzyl alcohol (0.1 mol), potassium carbonate (0.15 mol), and 200 ml of water is stirred at 90 °C for 5 minutes.
-
An aqueous solution of KI (25 mol%) and I₂ (0.025 mol) in 200 ml of water is added successively.
-
Another portion of powdered I₂ (0.075 mol) is added portion-wise over 5 minutes.
-
The mixture is heated at 90 °C with stirring for 20 minutes.
-
After cooling to room temperature, a brine solution is added to separate the organic product.
-
The organic layer is separated and purified by fractional distillation to yield 4-methoxybenzaldehyde.
Protocol 2: Synthesis of 4-Methoxybenzyl Bromide
This protocol describes the synthesis of 4-methoxybenzyl bromide from 4-methoxybenzyl alcohol.[2]
Materials:
-
p-Methoxybenzyl alcohol
-
Benzene
-
Hydrogen bromide (HBr) gas
Procedure:
-
In a three-necked round-bottom flask equipped with a condenser, dissolve p-methoxybenzyl alcohol (20g) in benzene (100ml).
-
Stir the mixture and heat it in a water bath.
-
Introduce HBr gas rapidly until the solution turns from turbid to transparent.
-
Heat the solution to 58°C and maintain the reaction for approximately 0.5 hours.
-
After the reaction, wash the organic phase with water (4 x 300ml) and dry it with anhydrous MgSO₄.
-
Remove the benzene by rotary evaporation to obtain 4-methoxybenzyl bromide as a yellowish oil.
Protocol 3: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ
This is a general procedure for the cleavage of PMB ethers.[4]
Materials:
-
PMB-protected alcohol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) to the cooled solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualization of a Typical Synthetic Workflow
The following diagram illustrates a typical workflow involving the use of a benzyl alcohol as a protecting group for an alcohol, followed by a subsequent reaction and deprotection.
References
A Comparative Analysis of the Reactivity of Ortho-Fluorinated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ortho-Fluorobenzyl Alcohol and Benzyl Alcohol in Key Organic Transformations
In the landscape of medicinal chemistry and drug development, the strategic introduction of fluorine into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. The ortho-fluorinated benzyl alcohol motif, in particular, presents a unique combination of steric and electronic effects that can significantly influence its chemical reactivity compared to its non-fluorinated analog, benzyl alcohol. This guide provides an objective comparison of the reactivity of ortho-fluorobenzyl alcohol and benzyl alcohol in three fundamental organic reactions: oxidation, etherification, and esterification. The information presented herein is supported by available experimental data and established mechanistic principles to aid researchers in predicting and controlling the outcomes of reactions involving these important building blocks.
Executive Summary
The presence of a fluorine atom at the ortho position of benzyl alcohol introduces a combination of a strong electron-withdrawing inductive effect and a weak resonance effect, alongside notable steric hindrance. These factors collectively influence the reactivity of the benzylic hydroxyl group. Generally, ortho-fluorination is observed to decrease the rate of reactions where the transition state is sensitive to steric bulk and electron density at the benzylic carbon. This guide will delve into the nuances of this reactivity profile across oxidation, etherification, and esterification reactions, providing quantitative data where available and detailed experimental protocols to facilitate comparative studies.
Data Presentation: A Comparative Overview
The following table summarizes the comparative reactivity of ortho-fluorobenzyl alcohol and benzyl alcohol in key organic transformations. Direct comparative kinetic data under identical conditions is often scarce in the literature; therefore, this table incorporates both quantitative data from specific studies and qualitative comparisons based on established chemical principles.
| Reaction Type | Substrate | Reagent/Catalyst | Conditions | Product | Yield/Rate Comparison |
| Oxidation | Benzyl Alcohol | Platinum Nanoparticles (Pt@CHs) / O₂ | Toluene, 80 °C, 3h | Benzaldehyde | 99% Yield[1] |
| 2-Fluorobenzyl Alcohol | Platinum Nanoparticles (Pt@CHs) / O₂ | Toluene, 80 °C, 3h | 2-Fluorobenzaldehyde | 82% Yield[1] | |
| Benzyl Alcohol | Phenyliodoso Acetate (PIA) | t-BuOH:H₂O (50:50), H₂SO₄, 30 °C | Benzaldehyde | First-order kinetics observed[2][3] | |
| Ortho-Substituted Benzyl Alcohols | Phenyliodoso Acetate (PIA) | t-BuOH:H₂O (50:50), H₂SO₄, 30 °C | Substituted Benzaldehydes | Reaction is subject to steric retardation by ortho-substituents[3] | |
| Etherification | Benzyl Alcohol | FeCl₃·6H₂O | Propylene Carbonate, 100 °C, 14h | Dibenzyl Ether | 91% Yield[4][5] |
| 2-Methylbenzyl Alcohol | FeCl₃·6H₂O | Propylene Carbonate, 70 °C | Di(2-methylbenzyl) Ether | 91% Yield (at lower temp. to improve selectivity)[4][5] | |
| 2-Trifluoromethylbenzyl Alcohol | FeCl₃·6H₂O | Propylene Carbonate, 120 °C | Di(2-trifluoromethylbenzyl) Ether | 56% Yield[4][5] | |
| Esterification | Benzyl Alcohol | Acetic Acid / Amberlyst-15 | 328–359 K | Benzyl Acetate | Apparent activation energy: 73.3 kJ mol⁻¹[6] |
| Benzyl Alcohol | Acetic Acid / S-Fe-MCM-48 | 60 °C, 6h, solvent-free | Benzyl Acetate | 98.9% selectivity[7] |
Note: The data presented is a compilation from various sources and may not represent directly comparable experiments unless otherwise stated. The etherification data for 2-methylbenzyl alcohol and 2-trifluoromethylbenzyl alcohol is included to provide insight into the effects of ortho-substituents.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to enable researchers to conduct their own comparative studies under controlled conditions.
Oxidation of Benzyl Alcohols using Platinum Nanoparticles
This protocol is adapted from a study on the oxidation of benzyl alcohol compounds in the presence of carbon hybrid supported platinum nanoparticles.[1]
Materials:
-
Benzyl alcohol or ortho-fluorobenzyl alcohol
-
Pt@CHs catalyst (Carbon Hybrid supported Platinum Nanoparticles)
-
Toluene
-
Oxygen gas supply (balloon or continuous stream)
-
Reaction vessel with a reflux condenser
-
Stirring apparatus
-
Heating apparatus (e.g., oil bath)
Procedure:
-
Into a reaction vessel equipped with a reflux condenser and a magnetic stir bar, place the Pt@CHs catalyst (e.g., 2 mg, 0.07 mol%).
-
Add the benzyl alcohol substrate (1 mmol) and toluene (3 mL).
-
Stir the resulting mixture at 80 °C under an oxygen atmosphere (1 atm).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC).
-
Upon completion (e.g., after 3 hours), cool the reaction mixture to room temperature.
-
Isolate and purify the product aldehyde by standard procedures (e.g., filtration to remove the catalyst followed by column chromatography).
Etherification of Benzyl Alcohols Catalyzed by Iron(III) Chloride
This protocol is based on an eco-friendly method for the etherification of benzyl alcohols.[4][5]
Materials:
-
Benzyl alcohol or ortho-fluorobenzyl alcohol
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Propylene carbonate (PC)
-
Pressure tube
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
In a pressure tube, combine the benzyl alcohol substrate (2 mmol) and the catalyst, FeCl₃·6H₂O (5 mol%).
-
Add propylene carbonate (1 mL) as the solvent.
-
Seal the pressure tube and stir the mixture at the desired temperature (e.g., 70-120 °C) for the specified time (e.g., 14 hours). Note that the optimal temperature may vary depending on the substrate to avoid side reactions.[4][5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product ether by extraction and purify by column chromatography.
Esterification of Benzyl Alcohols with Acetic Acid
This protocol describes a general procedure for the acid-catalyzed esterification of benzyl alcohol.
Materials:
-
Benzyl alcohol or ortho-fluorobenzyl alcohol
-
Glacial acetic acid
-
Acid catalyst (e.g., Amberlyst-15, sulfated metal-incorporated MCM-48, or sulfuric acid)
-
Reaction flask with a reflux condenser
-
Stirring and heating apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzyl alcohol substrate, acetic acid (in a desired molar ratio, e.g., 1:2 or 2:1), and the acid catalyst.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.[7]
-
Monitor the reaction progress over time (e.g., 6 hours) using an appropriate analytical method (e.g., GC, titration of unreacted acid).[7]
-
Upon completion, cool the reaction mixture and work up as follows: dilute with an organic solvent (e.g., diethyl ether), wash with a saturated sodium bicarbonate solution to neutralize the excess acid, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting ester by distillation or column chromatography.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.
Caption: Generalized mechanism for the oxidation of o-fluorobenzyl alcohol.
Caption: Experimental workflow for the etherification of o-fluorobenzyl alcohol.
Caption: Factors influencing the esterification reactivity of o-fluorobenzyl alcohol.
References
- 1. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Validation of 3,5-Difluoro-4-methoxybenzyl Alcohol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into pharmacologically active molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the precise structural elucidation of fluorinated organic compounds is a critical step in drug discovery and development. This guide provides a comparative overview of spectroscopic techniques for the validation of 3,5-Difluoro-4-methoxybenzyl alcohol and its derivatives, offering insights into expected spectral data and detailed experimental protocols.
Comparative Spectroscopic Analysis
The validation of this compound derivatives relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information, and a collective analysis ensures unambiguous characterization.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | -CH₂- or -CH- (ppm) | -OH (ppm) | -OCH₃ (ppm) | -CH₃ (ppm) |
| 1 | ~ 6.9 - 7.1 (d) | ~ 4.6 (s) | Variable | ~ 3.9 (s) | - |
| 2 | ~ 6.9 - 7.1 (d) | ~ 4.8 (q) | Variable | ~ 3.9 (s) | ~ 1.5 (d) |
| 3 | ~ 7.5 - 7.7 (d) | - | - | ~ 3.9 (s) | ~ 2.5 (s) |
Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is denoted as s (singlet), d (doublet), q (quartet).
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | C-F (ppm) | C-O (Aromatic) (ppm) | C-OH or C=O (ppm) | Ar-C-H (ppm) | -OCH₃ (ppm) | -CH₂- or -CH- (ppm) | -CH₃ (ppm) |
| 1 | ~ 150-155 (dd) | ~ 140-145 (t) | ~ 65 | ~ 105-110 (t) | ~ 56 | - | - |
| 2 | ~ 150-155 (dd) | ~ 140-145 (t) | ~ 70 | ~ 105-110 (t) | ~ 56 | ~ 25 | ~ 15 |
| 3 | ~ 150-155 (dd) | ~ 140-145 (t) | ~ 197 | ~ 110-115 (t) | ~ 56 | - | ~ 26 |
Carbon-fluorine coupling (J-coupling) results in splitting of the signals, indicated by multiplicity (dd: doublet of doublets, t: triplet).
Table 3: Comparative IR and MS Data
| Compound | IR: ν(O-H) (cm⁻¹) | IR: ν(C=O) (cm⁻¹) | IR: ν(C-F) (cm⁻¹) | MS: m/z (M⁺) | MS: Key Fragments (m/z) |
| 1 | ~ 3350 (broad) | - | ~ 1100-1300 | 176 | 159, 131, 107 |
| 2 | ~ 3350 (broad) | - | ~ 1100-1300 | 190 | 175, 159, 131 |
| 3 | - | ~ 1680 | ~ 1100-1300 | 188 | 173, 159, 131 |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire spectra on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Spectroscopy: Acquire spectra on the same instrument at a frequency of 100 MHz. Use a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 512 scans.
-
¹⁹F NMR Spectroscopy: For a more in-depth analysis of fluorinated compounds, ¹⁹F NMR is highly recommended. Acquire spectra on a 400 MHz spectrometer (operating at a ¹⁹F frequency of approximately 376 MHz). Use an external reference standard such as CFCl₃ (δ = 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Potassium Bromide (KBr) disc technique is commonly employed. Mix approximately 1 mg of the sample with 100 mg of dry, spectroscopic grade KBr and press into a thin, transparent pellet. For liquid or low-melting solids, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Perform a background scan with an empty sample holder or pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. For less volatile or thermally labile compounds, Direct Infusion Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass spectrometer can be used.
-
Ionization: Electron Ionization (EI) is typically used in GC-MS, operating at 70 eV. EI often leads to extensive fragmentation, providing valuable structural information.
-
Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern of benzyl alcohols often involves the loss of a hydrogen atom, a water molecule, or cleavage of the C-C bond adjacent to the oxygen atom. For fluorinated compounds, characteristic losses of fluorine-containing fragments can also be observed.
Workflow for Spectroscopic Validation
The following diagram illustrates a typical workflow for the spectroscopic validation of a newly synthesized this compound derivative.
biological activity screening of compounds synthesized from 3,5-Difluoro-4-methoxybenzyl alcohol
While specific biological activity screening data for compounds directly synthesized from 3,5-Difluoro-4-methoxybenzyl alcohol remains limited in publicly available research, the strategic incorporation of fluorine and methoxy groups onto a benzyl scaffold suggests significant potential for discovering novel bioactive molecules. Drawing comparisons from structurally related compounds, this guide explores the plausible biological activities, relevant signaling pathways, and experimental protocols that could guide future research in this area.
The presence of fluorine atoms in drug candidates is known to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological properties.[1][2][3] Coupled with the electronic effects of the methoxy group, derivatives of this compound are promising candidates for screening against a variety of biological targets, particularly in the fields of oncology and microbiology.
Potential Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of fluorinated and methoxy-substituted aromatic compounds have demonstrated notable anticancer activity.[1][2] These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Comparative Anticancer Activity of Structurally Related Compounds
To provide a framework for potential efficacy, the following table summarizes the in vitro anticancer activity of various fluorinated and methoxy-substituted compounds against several cancer cell lines.
| Compound Type | Target Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| Fluorinated anilinoquinazolines | A431, HeLa, BGC823 | Varies by specific derivative | [1] |
| Fluorinated benzothiazoles | MCF-7, MDA MB 468, HCT-116, HT 29 | 0.08 - 0.41 μM | [2] |
| Fluorinated-indole derivatives | A549 (lung cancer) | 0.8 μM | [2] |
| Trifluoromethoxy-containing proguanil derivatives | Bladder and ovarian cancer cell lines | Significantly better than proguanil | [4] |
| 2-phenylbenzo[b]furan derivative (BF3) | A375, WM9/MDA-MB-435S (melanoma) | 0.09 - 0.18 μM | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
A common method to assess the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then exposed to these concentrations for a defined period, typically 48 to 72 hours.[1]
-
MTT Addition: Following the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.[1]
-
Data Analysis: The formazan crystals formed by viable cells are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Potential Signaling Pathways in Cancer
Many anticancer agents derived from substituted aromatic compounds target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of these pathways can disrupt tumor growth and angiogenesis. Another potential target is the AMPK/mTOR signaling pathway, which is crucial for cell growth and metabolism.[4]
Caption: Inhibition of EGFR/VEGFR-2 and activation of AMPK pathways by bioactive compounds.
Potential Antimicrobial Activity
Benzyl alcohol derivatives are known for their antimicrobial properties.[6][7][8][9][10] The introduction of fluorine atoms can further enhance this activity. These compounds are often effective against a range of Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Activity of Benzyl Alcohol Derivatives
The following table presents the antimicrobial activity of various benzyl alcohol derivatives against common bacterial strains.
| Compound | Bacterial Strain(s) | Activity (Zone of Inhibition) | Reference |
| Benzyl alcohol derivative 2d | Pseudomonas aeruginosa | 35 mm | [7][8] |
| Benzyl alcohol derivative 2d | Staphylococcus aureus | 12 mm (at 10-1 concentration) | [10] |
| Amoxicillin (standard) | Staphylococcus aureus | - | [7][8] |
Experimental Protocol: Disc Diffusion Method for Antimicrobial Screening
The disc diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[7][8][9]
-
Culture Preparation: The test bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are cultured in a suitable broth medium.[6][9]
-
Inoculation: A standardized inoculum of the bacteria is uniformly spread onto the surface of an agar plate.
-
Disc Application: Sterile paper discs are impregnated with known concentrations of the synthesized compounds and placed on the agar surface. A standard antibiotic disc (e.g., amoxicillin) is used as a positive control.[7][8]
-
Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.
-
Data Analysis: The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length [mdpi.com]
- 5. Microtubule destabilising activity of selected 7-methoxy-2-phenylbenzo[b]furan derivative against primary and metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 7. [PDF] SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 8. purerims.smu.ac.za [purerims.smu.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of 3,5-Difluoro-4-methoxybenzyl Alcohol as a Protecting Group for Alcohols
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the strategic use of protecting groups is paramount. The choice of a suitable protecting group for a hydroxyl functional group can significantly impact the efficiency and success of a synthetic route. The 3,5-Difluoro-4-methoxybenzyl (DFMB) group is an emerging protecting group for alcohols, offering unique stability and cleavage properties compared to more conventional benzyl-type protecting groups such as the Benzyl (Bn) and p-Methoxybenzyl (PMB) groups. This guide provides a comprehensive comparison of the DFMB protecting group with its counterparts, supported by available experimental data and detailed methodologies.
Introduction to Benzyl-Type Protecting Groups
Benzyl ethers are widely employed for the protection of alcohols due to their general stability under a variety of reaction conditions, including acidic and basic media.[1] Their removal is typically achieved under neutral conditions via catalytic hydrogenolysis. The electronic properties of substituents on the aromatic ring significantly influence the stability and lability of the benzyl group. Electron-donating groups, such as a p-methoxy group (in PMB), increase the electron density of the benzyl system, making the ether linkage more susceptible to cleavage under acidic or oxidative conditions. Conversely, electron-withdrawing groups are expected to decrease the lability of the benzyl ether.
The 3,5-Difluoro-4-methoxybenzyl (DFMB) group presents an interesting case where the electron-donating effect of the methoxy group is modulated by the presence of two electron-withdrawing fluorine atoms. This substitution pattern is anticipated to impart a unique stability profile to the DFMB protecting group.
Comparative Data on Stability and Deprotection
While direct, comprehensive comparative studies on the 3,5-Difluoro-4-methoxybenzyl (DFMB) protecting group are limited in the literature, its stability and reactivity can be inferred from the established principles of physical organic chemistry and studies on other fluorinated benzyl ethers. The electron-withdrawing nature of the fluorine atoms is expected to decrease the electron density at the benzylic carbon, thereby increasing the stability of the DFMB ether compared to the p-Methoxybenzyl (PMB) ether.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Relative Stability | Orthogonality & Remarks |
| Benzyl (Bn) |
| NaH, BnBr, THF/DMF | H₂, Pd/C (Catalytic Hydrogenolysis) | High | Stable to most acidic and basic conditions. Cleavage is orthogonal to many other protecting groups.[1] |
| p-Methoxybenzyl (PMB) |
| NaH, PMBCl, THF/DMF | DDQ, CH₂Cl₂/H₂O (Oxidative); TFA, CH₂Cl₂ (Acidic) | Moderate | Cleaved under oxidative or acidic conditions, providing orthogonality to Bn and silyl ethers.[2] |
| 3,5-Difluoro-4-methoxybenzyl (DFMB) |
| NaH, DFMB-Br, THF/DMF (Predicted) | H₂, Pd/C (likely slower than Bn); Stronger acidic/oxidative conditions than PMB (Predicted) | High (Predicted to be higher than PMB) | The presence of fluorine atoms is reported to hinder deprotection by hydrogenolysis in related systems.[3] Expected to be more stable to acidic and oxidative cleavage than PMB. |
Note: The conditions for the DFMB group are largely predicted based on the known effects of fluorine substitution on the electronic properties of the benzyl ring.
Experimental Protocols
Detailed methodologies for the protection of alcohols with benzyl-type groups and their subsequent deprotection are provided below.
Protocol 1: General Procedure for the Protection of an Alcohol as a Benzyl Ether (Bn, PMB, or DFMB)
This procedure is based on the widely used Williamson ether synthesis.
Objective: To protect a primary alcohol with a benzyl-type protecting group.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (BnBr), p-Methoxybenzyl chloride (PMBCl), or 3,5-Difluoro-4-methoxybenzyl bromide (DFMB-Br) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alcohol in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the corresponding benzyl halide (BnBr, PMBCl, or DFMB-Br) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[1]
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol, ethanol, or ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add the 10% Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 3: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Ether using DDQ
Objective: To selectively cleave a PMB ether in the presence of other protecting groups that are stable to oxidation.
Materials:
-
PMB-protected alcohol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1-1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water or a phosphate buffer (pH 7)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of dichloromethane and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitoring by TLC). The reaction mixture typically turns dark.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The selection of a protecting group is a critical decision in a multi-step synthesis. The following diagram illustrates a simplified decision-making workflow for choosing between Bn, PMB, and the predicted use of DFMB based on the desired stability and cleavage conditions.
References
The Impact of Difluorination on the Bioactivity of Benzyl Alcohol Derivatives: A Comparative Analysis
A comprehensive evaluation of the introduction of fluorine atoms into the benzyl alcohol scaffold reveals a nuanced influence on its antimicrobial properties. While the inherent antibacterial and antifungal activities of benzyl alcohol are well-established, the strategic placement of fluorine atoms, particularly difluorination, can modulate this bioactivity. This guide provides a comparative analysis based on available experimental data, detailing the impact of difluorination on the antimicrobial efficacy of benzyl alcohol derivatives.
Introduction to Fluorination in Drug Discovery
The incorporation of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and lipophilicity. In the context of benzyl alcohol derivatives, fluorination is explored as a means to potentially amplify their antimicrobial effects. This guide focuses on comparing the bioactivity of non-fluorinated, monofluorinated, and difluorinated benzyl alcohol derivatives to elucidate the specific contribution of difluorination.
Comparative Bioactivity Data
A review of available literature indicates that while many studies have investigated the antimicrobial properties of benzyl alcohol derivatives, direct comparative studies detailing the incremental effect of fluorination from non-fluorinated to difluorinated analogues are limited. However, by collating data from various sources, a comparative overview can be constructed.
The following table summarizes the minimum inhibitory concentration (MIC) values of representative benzyl alcohol derivatives against various microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| Benzyl alcohol | Non-fluorinated | Staphylococcus aureus | >1000 | [1][2] |
| Benzyl alcohol | Non-fluorinated | Pseudomonas aeruginosa | >1000 | [2] |
| 4-Methoxybenzyl alcohol | Non-fluorinated | Staphylococcus aureus | - | |
| 4-Methoxybenzyl alcohol | Non-fluorinated | Pseudomonas aeruginosa | - | |
| 2-Fluorobenzyl alcohol | Monofluorinated | - | - | |
| 4-Fluorobenzyl alcohol | Monofluorinated | - | - | |
| Camphoryl pyrimidine amine derivative with 2,4-difluorobenzyl group | Difluorinated | Pseudomonas aeruginosa | 16 | |
| Camphoryl pyrimidine amine derivative with 2,4-difluorobenzyl group | Difluorinated | Escherichia coli | 8 | |
| Camphoryl pyrimidine amine derivative with 2,4-difluorobenzyl group | Difluorinated | MRSA S. aureus | 8 |
Note: A direct comparison is challenging due to the lack of studies testing a homologous series of non-, mono-, and di-fluorinated benzyl alcohols against the same panel of microbes under identical conditions. The data for the difluorinated derivative is for a more complex molecule containing a 2,4-difluorobenzyl moiety.
Experimental Protocols
The following are generalized experimental protocols for determining the antimicrobial activity of chemical compounds, based on standard laboratory practices.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Disc Diffusion Method
This method is used for the qualitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Discs: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at a suitable temperature for 18-24 hours.
-
Observation: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disc.
Visualization of Key Concepts
To better understand the relationship between fluorination and bioactivity, the following diagrams illustrate the core concepts.
Caption: Logical relationship between fluorination and bioactivity.
References
Navigating the NMR Data Landscape: A Comparative Guide for 3,5-Difluoro-4-methoxybenzyl Alcohol
For researchers, scientists, and professionals in drug development, access to reliable spectroscopic data is paramount for compound identification and characterization. This guide provides a framework for cross-referencing Nuclear Magnetic Resonance (NMR) data of 3,5-Difluoro-4-methoxybenzyl alcohol with publicly available databases. While a direct comparison of experimental data is currently hindered by the limited public availability for this specific compound, this guide offers a standardized protocol for data acquisition and a logical workflow for database interrogation.
The Challenge of Data Unavailability
A thorough search of prominent public NMR databases, including the Spectral Database for Organic Compounds (SDBS) and PubChem, did not yield experimental ¹H or ¹³C NMR spectra for this compound. While commercial suppliers such as ChemicalBook and BLD Pharm indicate the availability of such data, it is not publicly accessible for direct comparison. This underscores a significant challenge in spectroscopic data analysis – the reliance on proprietary data for less common compounds.
Standardized Experimental Protocol for NMR Data Acquisition
To ensure consistency and comparability of NMR data, adherence to a standardized experimental protocol is crucial. The following outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.
-
Sample Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
¹H NMR Spectroscopy Acquisition
| Parameter | Recommended Setting |
| Spectrometer Frequency | 400 MHz or higher |
| Pulse Program | Standard single-pulse (zg) |
| Number of Scans | 8-16 (adjust based on sample concentration) |
| Relaxation Delay (d1) | 1-5 seconds |
| Acquisition Time (aq) | 2-4 seconds |
| Spectral Width (sw) | -2 to 12 ppm |
| Temperature | 298 K (25 °C) |
¹³C NMR Spectroscopy Acquisition
| Parameter | Recommended Setting |
| Spectrometer Frequency | 100 MHz or higher |
| Pulse Program | Proton-decoupled single-pulse (zgpg30) |
| Number of Scans | 128-1024 (adjust based on sample concentration) |
| Relaxation Delay (d1) | 2 seconds |
| Acquisition Time (aq) | 1-2 seconds |
| Spectral Width (sw) | 0 to 220 ppm |
| Temperature | 298 K (25 °C) |
Data Processing and Reporting
-
Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and integrate the corresponding areas for ¹H NMR.
-
Data Reporting: Report the chemical shifts (δ) in ppm to two decimal places for ¹H and one for ¹³C. Include the integration value (for ¹H), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).[1][2][3][4][5]
Workflow for Cross-Referencing NMR Data
The following diagram illustrates a logical workflow for researchers to cross-reference their experimentally acquired NMR data with public and commercial databases.
This workflow begins with acquiring and processing experimental NMR data according to a standardized protocol. The next step involves a systematic search of public databases. If the data is not found, the search can be extended to commercial databases, which may require a subscription. The final step is a critical comparison of the experimental data with the database records to confirm the compound's identity or identify discrepancies that may warrant further investigation.
References
A Comparative Analysis of Reaction Kinetics: Fluorinated vs. Non-Fluorinated Benzyl Alcohols
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant impact of fluorination on reaction kinetics is crucial for molecular design and synthesis optimization. This guide provides a comparative study of the reaction kinetics of fluorinated versus non-fluorinated benzyl alcohols, supported by experimental data from studies on various substituted benzyl alcohols. By examining the electronic effects of substituents on reaction rates, we can infer the kinetic behavior of their fluorinated counterparts.
The introduction of a fluorine atom to an organic molecule can dramatically alter its physical, chemical, and biological properties. In the context of reaction kinetics, the high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly influence the stability of intermediates and transition states, thereby affecting the reaction rate. This comparative guide will delve into the kinetic differences in two key reactions of benzyl alcohols: oxidation and esterification.
Comparative Kinetic Data
While direct, side-by-side kinetic studies of fluorinated and non-fluorinated benzyl alcohols under identical conditions are not extensively documented in the literature, the principles of physical organic chemistry allow for a robust comparative analysis. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives, provides a quantitative framework for this comparison. The effect of a substituent is quantified by the Hammett constant (σ), where a positive value indicates an electron-withdrawing group and a negative value signifies an electron-donating group.
The tables below summarize kinetic data for the oxidation and esterification of various para-substituted benzyl alcohols. By observing the trends with electron-donating and electron-withdrawing groups, we can predict the kinetic behavior of a p-fluorobenzyl alcohol, for which the Hammett constant (σ_p) is +0.06.
Oxidation of Substituted Benzyl Alcohols
The oxidation of benzyl alcohols to aldehydes is a common and important transformation. The reaction rate is sensitive to the nature of the substituent on the aromatic ring.
| Substituent (p-X) | Oxidizing Agent | Relative Rate (k_X / k_H) | Hammett Constant (σ_p) |
| -OCH₃ | Acidified Dichromate | Faster than -H | -0.27 |
| -CH₃ | Acidified Dichromate | Faster than -H | -0.17 |
| -H | Acidified Dichromate | 1.00 | 0.00 |
| -Cl | Acidified Dichromate | Slower than -H | +0.23 |
| -NO₂ | Acidified Dichromate | Slower than -H | +0.78 |
Data inferred from studies on the oxidation of substituted benzyl alcohols.[1][2]
Based on the data, electron-donating groups (-OCH₃, -CH₃) accelerate the oxidation, while electron-withdrawing groups (-Cl, -NO₂) retard it. Since fluorine is an electron-withdrawing group (σ_p = +0.06), it is expected that p-fluorobenzyl alcohol will undergo oxidation at a slower rate than unsubstituted benzyl alcohol .
Esterification of Benzyl Alcohol
The esterification of benzyl alcohol with carboxylic acids is another fundamental reaction where substituent effects play a key role.
| Catalyst | Reactants | Apparent Activation Energy (kJ/mol) |
| Amberlyst-15 (cation-exchange resin) | Benzyl Alcohol and Acetic Acid | 73.3 |
Data from a study on the esterification of benzyl alcohol with acetic acid.[3][4]
For acid-catalyzed esterification, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid. Electron-withdrawing groups on the benzyl alcohol decrease its nucleophilicity, thus slowing down the reaction. Therefore, it is predicted that p-fluorobenzyl alcohol will exhibit a slower rate of esterification compared to benzyl alcohol .
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for the oxidation and esterification of benzyl alcohols.
Protocol for Kinetic Measurement of Benzyl Alcohol Oxidation
This protocol is based on the oxidation of benzyl alcohol by pyrazinium dichromate (PzDC).[5]
1. Preparation of Solutions:
- Oxidant Solution: A solution of PzDC is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
- Substrate Solution: Solutions of benzyl alcohol and various substituted benzyl alcohols are prepared in the same solvent.
- Acid Catalyst: A solution of an acid catalyst, such as p-toluenesulfonic acid (TsOH), is prepared if the reaction is acid-catalyzed.
2. Kinetic Measurements:
- Reactions are performed under pseudo-first-order conditions, with a large excess (at least 10-fold) of the alcohol relative to the PzDC.
- The reaction is initiated by mixing the reactant solutions in a thermostated cuvette.
- The progress of the reaction is monitored by following the decrease in the concentration of PzDC spectrophotometrically at a specific wavelength (e.g., 375 nm).
- The pseudo-first-order rate constant (k₁) is determined from the slope of the linear plot of ln[PzDC] versus time.
3. Product Analysis:
- The reaction product (the corresponding aldehyde) can be identified and quantified using techniques such as gas chromatography (GC) or by derivatization with 2,4-dinitrophenylhydrazine followed by melting point determination.[5]
Protocol for Kinetic Measurement of Benzyl Alcohol Esterification
This protocol is based on the esterification of benzyl alcohol with acetic acid catalyzed by a cation-exchange resin.[3]
1. Reaction Setup:
- A known amount of benzyl alcohol, acetic acid, and the cation-exchange resin catalyst (e.g., Amberlyst-15) are added to a batch reactor equipped with a stirrer and a condenser.
- The reaction mixture is heated to the desired temperature under constant stirring.
2. Kinetic Monitoring:
- Samples are withdrawn from the reactor at regular time intervals.
- The concentration of acetic acid in the samples is determined by titration with a standard solution of sodium hydroxide.
- The conversion of acetic acid is calculated based on its initial and instantaneous concentrations.
3. Data Analysis:
- The rate data can be fitted to a suitable kinetic model to determine the reaction rate constant.
- The effect of various parameters such as temperature, catalyst loading, and reactant molar ratio on the reaction rate can be investigated.
Visualizing the Experimental Workflow
A general workflow for a comparative kinetic study of benzyl alcohol reactions can be visualized as follows:
Caption: Experimental workflow for comparative kinetic analysis.
References
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,5-Difluoro-4-methoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,5-Difluoro-4-methoxybenzyl alcohol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for laboratory chemical waste management, information on structurally similar compounds, and guidelines for the disposal of fluorinated organic substances.
I. Understanding the Hazard Profile
-
Skin Irritation: May cause redness and discomfort upon contact.[1]
-
Serious Eye Irritation: Can cause significant eye irritation or damage.[1]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]
-
Environmental Hazard: May be harmful to aquatic life.
Due to the presence of fluorine, thermal decomposition may produce hazardous byproducts such as hydrogen fluoride.[2] Therefore, proper disposal is critical to ensure personnel safety and environmental protection.
II. Quantitative Data Overview
The following table summarizes the known physical and chemical properties of 4-methoxybenzyl alcohol, a close structural analog of this compound. This data is provided as an estimate and should be used with caution.
| Property | Value | Reference |
| Appearance | Colorless to yellow solid | [3] |
| Molecular Formula | C₈H₁₀O₂ (for 4-methoxybenzyl alcohol) | [4] |
| Molecular Weight | 138.17 g/mol (for 4-methoxybenzyl alcohol) | [4] |
| Melting Point/Range | 23 - 25.5 °C / 73.4 - 77.9 °F (for 4-methoxybenzyl alcohol) | [3] |
| Boiling Point/Range | 259 °C / 498.2 °F @ 760 mmHg (for 4-methoxybenzyl alcohol) | [3] |
| Flash Point | 146 °C / 294.8 °F (for 4-methoxybenzyl alcohol) | [3] |
III. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[5]
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing.[1][5]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a suitable respirator may be necessary.[1]
IV. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management service.[4]
Experimental Protocol for Waste Collection and Storage:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a dedicated, properly labeled hazardous waste container.[6] Do not mix with other waste streams unless compatibility is confirmed.
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The original container is often a good choice.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
Disposal Options for Fluorinated Compounds:
-
Incineration: High-temperature incineration is a common and effective method for the destruction of fluorinated organic compounds.[7] This process must be carried out in a specialized facility equipped to handle and neutralize acidic gases (like hydrogen fluoride) that may be produced.
-
Hazardous Waste Landfill: Disposal in a permitted hazardous waste landfill is another option.[7] These landfills have engineered controls to prevent the release of chemicals into the environment.
V. Emergency Procedures
In the event of a spill or exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[8] For large spills, evacuate the area and contact your institution's emergency response team.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Comprehensive Safety and Handling Guide for 3,5-Difluoro-4-methoxybenzyl alcohol
This guide provides essential safety and logistical information for the handling and disposal of 3,5-Difluoro-4-methoxybenzyl alcohol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Risk Assessment
Summary of Potential Hazards:
-
May cause respiratory irritation[7].
-
Harmful if swallowed[8].
-
Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride[1][7].
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are critical to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical splash goggles and face shield | Goggles should provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing[4][9]. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Nitrile gloves offer good protection against bases, oils, and many solvents[10]. Neoprene gloves resist a broad range of oils, acids, caustics, and solvents[10]. Given the aromatic alcohol structure, PVC gloves could also be considered as they offer good resistance to many alcohols[10]. Double-gloving is recommended for handling fluorinated compounds[4]. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect against incidental contact. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Use in a well-ventilated area (e.g., chemical fume hood). Respirator if ventilation is inadequate. | Work should be conducted in a chemical fume hood to avoid inhalation of vapors[8]. If a fume hood is not available or if aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[1]. |
| Feet | Closed-toe shoes | Protective footwear is necessary to prevent injury from spills or falling objects[10]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and environmental protection.
Handling and Storage Protocol
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Ventilation: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure[8].
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a spatula for solids or a pipette for liquids if the compound is melted.
-
Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly closed container[4][7]. Keep it away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides[1][7].
-
Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn[2][8]. Do not eat, drink, or smoke in the laboratory[8].
Spill Management
-
Small Spills: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for chemical waste disposal. Clean the affected area thoroughly.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact the institution's emergency response team[4].
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2][3][4][7][8]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention[1][2][3][4][7][8]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist[1][2][3][4][7]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Drink plenty of water. Seek immediate medical attention[2][3][8]. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations[11]. Do not dispose of this chemical down the drain or in the regular trash[11].
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[11]. The rinsed containers can then be disposed of according to institutional guidelines.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fluoropolymers.eu [fluoropolymers.eu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mcrsafety.com [mcrsafety.com]
- 10. hsa.ie [hsa.ie]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
